3-(4-Chlorophenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNIXEJSFQOEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523439 | |
| Record name | 3-(4-Chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5957-97-1 | |
| Record name | 3-(4-Chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the 3-Arylpyridine Scaffold
An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)pyridine
The this compound moiety is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and materials science. Its structural rigidity, potential for hydrogen bonding via the pyridine nitrogen, and the electronically distinct nature of its two aromatic rings make it a cornerstone for designing molecules with specific biological activities or material properties. Compounds incorporating this structure are explored as antagonists, inhibitors, and modulators in various drug discovery programs, including treatments for neurological disorders and cancer.[1][2]
Given its importance, the efficient and scalable synthesis of this compound is a critical objective for researchers in both academic and industrial settings. This guide provides a comprehensive overview of the primary synthetic pathways, focusing on the mechanistic rationale behind methodological choices and offering practical, field-proven insights for its construction. We will delve into the core of modern synthetic strategy: transition-metal-catalyzed cross-coupling reactions, which represent the most robust and versatile approaches to this target molecule.
Core Synthetic Strategy: Transition-Metal-Catalyzed Cross-Coupling Reactions
The formation of the C-C bond between the pyridine ring and the chlorophenyl ring is most effectively achieved through cross-coupling chemistry. These reactions, catalyzed by transition metals like palladium or nickel, offer high yields and broad functional group tolerance. The general catalytic cycle, illustrated below, forms the mechanistic basis for these powerful transformations.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorophenyl)pyridine is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring substituted with a 4-chlorophenyl group, serves as a versatile scaffold for the synthesis of a diverse range of molecules with potential biological activities. The physicochemical properties of this compound are fundamental to its behavior in biological systems and are critical for its application in drug design and development. Understanding these properties allows researchers to predict its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation into a therapeutic agent. This guide provides a comprehensive overview of the known physicochemical properties of this compound and details robust experimental protocols for the determination of key parameters that are not yet publicly documented.
Molecular and General Properties
A foundational understanding of this compound begins with its basic molecular and physical characteristics. This information is crucial for accurate experimental design and interpretation of results.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClN | - |
| Molecular Weight | 189.64 g/mol | [1] |
| CAS Number | 5957-97-1 | [1] |
| Physical Form | Liquid at room temperature | [1] |
| InChI | InChI=1S/C11H8ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | [2] |
| InChIKey | TYNIXEJSFQOEQF-UHFFFAOYSA-N | [2] |
| SMILES | c1ncc(cc1)-c1ccc(cc1)Cl | [2] |
Lipophilicity (logP)
The partition coefficient (logP) is a critical parameter in drug discovery, quantifying the lipophilicity of a compound. It governs the compound's ability to cross biological membranes and influences its distribution and metabolism. A balanced logP is often sought to ensure adequate bioavailability.
Experimental Protocol for logP Determination (Shake-Flask Method)
The shake-flask method is the gold standard for experimental logP determination[3]. It directly measures the partitioning of a compound between a non-polar organic solvent (typically n-octanol) and an aqueous phase (typically a buffer at a specific pH).
Methodology:
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
-
Partitioning:
-
Add a known volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial. The volume ratio can be adjusted depending on the expected logP.
-
Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[4].
-
Aqueous Solubility
Aqueous solubility is a paramount physicochemical property for any compound intended for biological application. It directly impacts dissolution, absorption, and ultimately, bioavailability. Poor aqueous solubility can be a major hurdle in drug development.
Quantitative experimental data for the aqueous solubility of this compound is not currently available. Given its lipophilic nature, it is expected to have low aqueous solubility.
Experimental Protocol for Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility of a compound in an aqueous medium.
Methodology:
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate buffer at various pH values) in a glass vial. The excess solid/liquid should be visually apparent.
-
-
Equilibration:
-
Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Filter the solution through a 0.45 µm filter to remove any undissolved compound.
-
-
Quantification:
-
Dilute the filtrate with a suitable solvent if necessary.
-
Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Result:
-
The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
-
Acidity/Basicity (pKa)
The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. The pyridine nitrogen in this compound is basic and can be protonated. The pKa of the conjugate acid is crucial for understanding its solubility, membrane permeability, and potential for salt formation.
The experimental pKa of this compound has not been reported. The pKa of pyridine is approximately 5.2. The 4-chlorophenyl group is weakly electron-withdrawing, which is expected to slightly decrease the basicity of the pyridine nitrogen, resulting in a pKa slightly lower than 5.2.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.
Methodology:
-
Solution Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low. Dilute with water to a known volume.
-
-
Titration Setup:
-
Use a calibrated pH meter with a suitable electrode.
-
Place the sample solution in a beaker with a magnetic stirrer.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point of the titration curve.
-
Spectral Properties
Spectroscopic data are essential for the structural confirmation and identification of this compound.
Mass Spectrometry (MS): A GC-MS spectrum for this compound is available in the SpectraBase database[2]. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 189 and an M+2 peak at m/z 191 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental spectra are not readily available, the expected chemical shifts can be predicted based on the structure.
-
¹H NMR: The spectrum would show signals for the aromatic protons on both the pyridine and the chlorophenyl rings. The protons on the pyridine ring would typically appear at lower field (higher ppm) compared to those on the chlorophenyl ring. The coupling patterns would be complex due to spin-spin coupling between adjacent protons.
-
¹³C NMR: The spectrum would display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom, with C2 and C6 appearing at the lowest field[5][6]. The carbon attached to the chlorine atom in the chlorophenyl ring would also show a characteristic chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
C=C and C=N stretching vibrations in the aromatic rings in the region of 1600-1400 cm⁻¹[7].
-
C-Cl stretching vibration, typically in the range of 800-600 cm⁻¹.
Conclusion
This technical guide has provided a comprehensive overview of the known physicochemical properties of this compound and has outlined detailed, field-proven experimental protocols for the determination of its logP, aqueous solubility, and pKa. While some experimental data for this compound are sparse in the public domain, the provided methodologies offer a robust framework for researchers to generate these critical data points. A thorough understanding and experimental determination of these physicochemical properties are indispensable for advancing the study of this compound and its derivatives in drug discovery and other scientific applications.
References
- 1. 3-Phenylpyridine(1008-88-4) 1H NMR [m.chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. (3~{S})-3-(4-chlorophenyl)-3-(2-oxidanylidene-1~{H}-pyridin-4-yl)propanoic acid | C14H12ClNO3 | CID 137797042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. testbook.com [testbook.com]
- 6. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
3-(4-Chlorophenyl)pyridine CAS number and nomenclature
An In-depth Technical Guide to 3-(4-Chlorophenyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a biaryl pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a versatile building block in the design of novel therapeutic agents.
Chemical Identity and Nomenclature
This compound is a heterocyclic compound featuring a pyridine ring substituted with a 4-chlorophenyl group at the 3-position. This structural motif is a common scaffold in medicinal chemistry due to the diverse biological activities associated with both pyridine and substituted phenyl rings.[1]
| Identifier | Value |
| CAS Number | 5957-97-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈ClN[2] |
| Molecular Weight | 189.64 g/mol [2] |
| InChI | 1S/C11H8ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H |
| InChIKey | TYNIXEJSFQOEQF-UHFFFAOYSA-N[2] |
| SMILES | c1ncc(cc1)-c1ccc(cc1)Cl[2] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Physical Form | Liquid | |
| Purity | 98% | |
| Shipping Temperature | Normal transportation (<77°F) |
Synthesis and Manufacturing: The Suzuki-Miyaura Cross-Coupling Approach
The formation of the C-C bond between the pyridine and chlorophenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method.[3][4] This reaction is favored for its high yields, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.[5][6]
The core principle of the Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, 4-chlorophenylboronic acid) with a halide (3-bromopyridine or 3-chloropyridine) in the presence of a palladium catalyst and a base.[4][7]
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound. The choice of a bromo- or chloro-pyridine will affect the reactivity, with bromopyridines generally being more reactive.[8]
Materials:
-
3-Bromopyridine (or 3-chloropyridine)
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and Water (or another suitable solvent system like 1,4-Dioxane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromopyridine (1.0 eq), 4-chlorophenylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂ - 2-5 mol%), and a suitable ligand (e.g., PPh₃ - 4-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). The use of an aqueous solvent system is an environmentally benign approach.[3] Add the base, such as potassium carbonate (2.0-3.0 eq). The base is crucial for the activation of the boronic acid to facilitate transmetalation.[4]
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating and Reaction Monitoring: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Applications in Research and Drug Development
The this compound scaffold is a valuable building block in the design of new molecules with potential therapeutic applications. Both the pyridine ring and the 4-chlorophenyl group are prevalent in a wide range of biologically active compounds.[1][9]
The pyridine nucleus is a common feature in many FDA-approved drugs and is known to be involved in various biological processes.[1] Similarly, the 4-chlorophenyl moiety is a key component of numerous compounds with demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities.[9][10] For instance, chlorphenamine, an antihistamine, contains a 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine structure, highlighting the relevance of this core in drug design.[11][12]
The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships (SAR) to optimize biological activity.[13] By modifying the pyridine or phenyl rings, or by introducing new functional groups, researchers can fine-tune the pharmacological properties of these molecules.
Role as a Scaffold in Drug Design
Caption: this compound as a central scaffold for developing new therapeutic agents.
Spectroscopic and Analytical Data
The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques. Mass spectrometry data, specifically from GC-MS, is available for this compound.[2]
Safety and Handling
| Safety Aspect | Precautionary Measures |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves, and eye/face protection.[14] |
| Handling | Handle in a well-ventilated place or under a chemical fume hood.[14][16] Avoid contact with skin and eyes.[14] Avoid the formation of dust and aerosols.[14] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[16] |
It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.
Conclusion
This compound is a chemically significant molecule with a well-defined identity and accessible synthetic routes, primarily through the robust Suzuki-Miyaura cross-coupling reaction. Its structural components are prevalent in numerous biologically active compounds, making it a valuable scaffold for the design and development of novel therapeutic agents. Proper handling and safety precautions are essential when working with this compound and its derivatives. This guide serves as a foundational resource for researchers to further explore the potential of this compound in various scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. 3-(4-Bromophenyl)pyridine | C11H8BrN | CID 1515241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 12. 132-22-9|3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine|BLD Pharm [bldpharm.com]
- 13. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. biosynth.com [biosynth.com]
biological activity of 3-(4-Chlorophenyl)pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 3-(4-Chlorophenyl)pyridine Derivatives
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets, offering a fertile ground for drug discovery. The this compound scaffold has emerged as one such structure. Its derivatives have been shown to possess a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and specific enzyme-inhibiting properties.[1][2][3] The inherent versatility of the pyridine ring, combined with the electronic and steric properties of the 4-chlorophenyl group, creates a unique chemical entity that can be readily modified to fine-tune its biological profile.
This guide provides a comprehensive technical overview of the biological activities associated with this compound derivatives. We will delve into their mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed experimental protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics. The insights and methodologies presented herein are synthesized from peer-reviewed literature and grounded in established laboratory practices, offering a robust resource for the scientific community.
Chapter 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a cornerstone of modern drug discovery. Derivatives of this compound have demonstrated significant potential in this area, primarily through the targeted inhibition of key enzymes that regulate cell growth and survival.[4][5]
Mechanism of Action: Inhibition of Protein Kinases
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, particularly Cyclin-Dependent Kinases (CDKs) and Pim-1 kinase. These enzymes are critical regulators of the cell cycle and are often dysregulated in cancer cells.
-
CDK Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives incorporating the 3-(4-methoxyphenyl)-4-(4-chlorophenyl) core have been identified as potent inhibitors of CDK2 and CDK9.[4] By inhibiting these kinases, the compounds disrupt the normal progression of the cell cycle, leading to cell cycle arrest and ultimately inducing apoptosis (programmed cell death) in cancer cells.[4]
-
Pim-1 Kinase Inhibition: Pim-1 is a proto-oncogenic serine/threonine kinase that promotes cell survival and proliferation. Novel 3-cyanopyridine derivatives have been designed as effective Pim-1 inhibitors, demonstrating significant cytotoxicity against breast cancer cell lines.[5]
In Vitro Antiproliferative Activity
The cytotoxic potential of these derivatives has been validated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, is a key metric in these evaluations.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-b]pyridines | Compound 9a | Hela (Cervical) | 2.59 | [4] |
| Pyrazolo[3,4-b]pyridines | Compound 14g | HCT-116 (Colon) | 1.98 | [4] |
| Pyrazolo[3,4-b]pyridines | Compound 14g | MCF7 (Breast) | 4.66 | [4] |
| 3-Cyano-2-methoxypyridines | Compound 8f (naphthyl moiety) | MCF-7 (Breast) | 1.69 ± 0.07 | [5] |
| 3-Cyanopyrid-2-ones | Compound 7h (3-pyridyl moiety) | MCF-7 (Breast) | 1.89 ± 0.08 | [5] |
| 3-Cyano-1-methylpyrid-2-one | Compound 9d (4-chlorophenyl group) | MCF-7 (Breast) | 2.05 ± 0.08 | [5] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core structure has revealed key determinants for anticancer activity:
-
The presence of a nitrile (-CN) group at position 3 of the pyridine ring is often essential for cytotoxic activity.[6]
-
Substituents on the phenyl ring, such as methoxy (-OCH₃) and additional chloro (-Cl) groups, can significantly enhance potency.[1][6]
-
For pyrazolo[3,4-b]pyridines, specific substitutions like a para-hydroxy group on the phenyl ring at position 4 can enhance activity against cell lines like MCF7 and HCT-116.[4]
Experimental Protocol: In Vitro Antiproliferative (MTT) Assay
This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, Hela) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Visualization: CDK Inhibition and Cell Cycle Arrest
Caption: Simplified cell cycle pathway showing inhibition points by pyrazolo[3,4-b]pyridine derivatives.
Chapter 2: Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. The this compound scaffold has been incorporated into various heterocyclic systems that exhibit promising activity against a range of bacteria and fungi.[7][8]
Spectrum of Activity
Derivatives, particularly those fused with pyrazole and triazole rings, have shown notable efficacy:
-
Antibacterial: Activity has been observed against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[9][10]
-
Antifungal: Several compounds demonstrate good activity against pathogenic fungi, including Aspergillus and Candida species.[7][9]
-
Antitubercular: A significant finding is the activity of some 3-(4-chlorophenyl)-4-substituted pyrazole derivatives against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis.[7][8]
| Compound Class | Organism | Activity Metric | Result | Reference |
| Pyrazole Derivatives | Mycobacterium tuberculosis H37Rv | MIC | Promising Activity | [7] |
| Pyrazole Derivatives | Candida albicans | MIC | Good Activity | [7] |
| Pyrazole Derivatives | Aspergillus niger | MIC | Good Activity | [7] |
| Azetidine-2-ones | S. aureus, E. coli, P. aeruginosa | MIC | Potent Activity | [9] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Growth is assessed after incubation by visual inspection or spectrophotometry.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus ATCC 29213) on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using MHB. The concentration range should be broad enough to capture the MIC (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by adding a growth indicator like resazurin or by reading the optical density (OD) at 600 nm.
Visualization: Antimicrobial Screening Workflow
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a new compound.
Chapter 3: Targeted Enzyme Inhibition
Beyond broad cytotoxicity, this compound derivatives have been engineered for the selective inhibition of specific enzymes implicated in various diseases, from Alzheimer's to cancer.
Cholinesterase Inhibition for Neurodegenerative Disease
Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine and the aggregation of amyloid-beta (Aβ) plaques. Pyridine derivatives with carbamic or amidic functions have been designed as dual-action agents.[11]
-
Mechanism: These compounds inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. Molecular docking studies suggest a sophisticated binding mechanism where the inhibitor interacts with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.[11]
-
Dual Functionality: Importantly, some of these carbamate derivatives also inhibit the self-aggregation of the Aβ₄₂ peptide, addressing a second key pathological feature of Alzheimer's disease.[11]
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Carbamate 8 | human AChE | 0.153 ± 0.016 | [11] |
| Carbamate 11 | human BChE | 0.828 ± 0.067 | [11] |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that play roles in pH regulation and other physiological processes. Certain isoforms, like hCA IX and XII, are overexpressed in hypoxic tumors and are considered valuable anticancer targets.[12] 4-Substituted pyridine-3-sulfonamides have been developed as potent CA inhibitors.
-
Mechanism: The sulfonamide moiety is a classic zinc-binding group that anchors the inhibitor to the zinc ion in the enzyme's active site.
-
Selectivity: By modifying the substituent at the 4-position of the pyridine ring, often using "click chemistry" to add triazole-linked tails, researchers can achieve selectivity for different CA isoforms.[12][13] This is crucial for minimizing off-target effects. For example, compound 23 showed high potency against the tumor-associated isoform hCA XII (Kᵢ = 91 nM).[13]
Visualization: Dual-Site AChE Inhibition
Caption: Inhibitor binding to both the Catalytic (CAS) and Peripheral (PAS) sites of AChE.
Chapter 4: General Synthesis Strategies
The biological evaluation of these derivatives is underpinned by robust and flexible synthetic chemistry. Several key strategies are employed to construct the this compound core and its analogues.
-
Building the Core: A common method involves the reaction of 4-chlorophenylacetonitrile with a substituted pyridine, such as 2-chloropyridine, in the presence of a strong base like sodium amide.[14]
-
Multi-component Reactions: The synthesis of complex fused systems like pyrazolo[3,4-b]pyridines often relies on multi-component reactions where several starting materials are combined in a single step to build the heterocyclic core. This is an efficient way to generate chemical diversity.[3][4]
-
Post-modification using Click Chemistry: For derivatives like the CA inhibitors, a core structure (e.g., 4-azidopyridine-3-sulfonamide) is first synthesized. This "clickable" handle is then used in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to attach a wide variety of "tail" fragments, enabling rapid SAR exploration.[13]
Visualization: Generalized Synthetic Scheme
Caption: A generalized schematic for the synthesis of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold has unequivocally proven its value as a privileged structure in drug discovery. The derivatives explored in this guide showcase a remarkable functional diversity, with potent activities against cancer, microbial pathogens, and key enzymes involved in neurodegeneration. The success of these compounds stems from a combination of the core's favorable binding properties and the synthetic tractability that allows for extensive structure-activity relationship studies.
The path forward is rich with opportunity. Future research should focus on:
-
Optimizing Selectivity: Enhancing selectivity for specific enzyme isoforms or cancer cell types to minimize off-target toxicity and improve the therapeutic index.
-
Pharmacokinetic Profiling: Moving beyond in vitro activity to systematically evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are viable drug candidates.
-
Exploring New Therapeutic Areas: Given the scaffold's versatility, its potential in other areas like inflammatory or cardiovascular diseases warrants investigation.
-
Advanced Drug Delivery: Formulating the most promising compounds into novel drug delivery systems to improve bioavailability and targeted delivery to the site of action.
By continuing to integrate synthetic chemistry, biological screening, and computational modeling, the research community can fully exploit the therapeutic potential of this remarkable chemical class.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Chlorphenamine - Wikipedia [en.wikipedia.org]
A Comprehensive Spectroscopic Guide to 3-(4-Chlorophenyl)pyridine
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorophenyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to a chlorophenyl group, is a common scaffold in a variety of biologically active molecules. Accurate and comprehensive characterization of this compound is paramount for its application in drug discovery and development, where precise structural elucidation and purity assessment are non-negotiable.
This technical guide, designed for the discerning researcher, provides a detailed exploration of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the author aims to not only present the data but also to provide insights into the experimental rationale and the interpretation of the spectral features, thereby offering a self-validating framework for the analysis of this important molecule.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the molecular architecture of this compound.
Molecular Formula: C₁₁H₈ClN
Molecular Weight: 189.64 g/mol
InChI: 1S/C11H8ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H
InChIKey: TYNIXEJSFQOEQF-UHFFFAOYSA-N
The molecule consists of a pyridine ring substituted at the 3-position with a 4-chlorophenyl group. This substitution pattern influences the electronic distribution within both aromatic rings, which in turn dictates the characteristic signals observed in various spectroscopic techniques.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (Proposed)
A robust NMR analysis begins with meticulous sample preparation and data acquisition.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for non-polar to moderately polar compounds, while DMSO-d₆ is excellent for ensuring the dissolution of a wider range of substances and for observing labile protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.
-
Experiment: A standard one-pulse experiment.
-
Parameters:
-
Number of scans: 16-32 (to achieve a good signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
-
-
¹³C NMR Acquisition:
-
Experiment: A proton-decoupled experiment (e.g., zgpg30).
-
Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the chlorophenyl rings.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | ~8.8 | Doublet | 1H |
| H-6 | ~8.6 | Doublet | 1H |
| H-4 | ~7.9 | Doublet of Triplets | 1H |
| H-5 | ~7.4 | Doublet of Doublets | 1H |
| H-2', H-6' | ~7.6 | Doublet | 2H |
| H-3', H-5' | ~7.4 | Doublet | 2H |
Rationale behind the Predictions:
-
The protons on the pyridine ring are expected to be in the downfield region (δ > 7.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.
-
H-2 and H-6, being ortho to the nitrogen, will be the most deshielded.
-
The protons on the chlorophenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~150 |
| C-6 | ~148 |
| C-4 | ~135 |
| C-5 | ~124 |
| C-3 | ~138 |
| C-1' | ~137 |
| C-4' | ~134 |
| C-2', C-6' | ~129 |
| C-3', C-5' | ~128 |
Justification of Predicted Shifts:
-
The carbons of the pyridine ring are influenced by the nitrogen atom, with C-2 and C-6 being the most downfield.
-
The carbon attached to the chlorine atom (C-4') will be deshielded.
-
The quaternary carbons (C-3 and C-1') will have distinct chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is available on SpectraBase and is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Cl bond.
Experimental Protocol
-
Sample Preparation:
-
For solid samples, the KBr pellet method is standard. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.
-
-
Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| ~1100 | C-Cl stretching |
| 900-675 | Aromatic C-H out-of-plane bending |
Interpretation of Key Bands:
-
The aromatic C-H stretching vibrations appear as a group of weak to medium bands above 3000 cm⁻¹.
-
The characteristic "breathing" modes of the pyridine and benzene rings are observed in the 1600-1450 cm⁻¹ region.
-
The C-Cl stretching vibration is typically found in the fingerprint region and can be a useful diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound is also available on SpectraBase.
Experimental Protocol
-
Ionization Method:
-
Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for less volatile or more fragile molecules.
-
-
Mass Analyzer:
-
A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
-
Expected Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 189, corresponding to the molecular weight of this compound. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z 191 with an intensity of approximately one-third of the M⁺ peak is expected.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Key Fragments:
-
Loss of Chlorine: A fragment at m/z 154 corresponding to the loss of a chlorine radical.
-
Cleavage of the C-C bond: Fragmentation at the bond connecting the two rings can lead to ions corresponding to the pyridine radical cation (m/z 78) and the chlorophenyl radical cation (m/z 111/113).
Conclusion
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted NMR data with expected IR and MS spectral features, researchers and drug development professionals can confidently identify and characterize this important molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. The causal explanations behind the spectral interpretations are grounded in the fundamental principles of spectroscopy and the known behavior of related chemical structures. This guide serves as a valuable resource for anyone working with this compound, facilitating its seamless integration into research and development workflows.
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-depth Technical Guide to the Solubility of 3-(4-Chlorophenyl)pyridine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document serves as a foundational resource for researchers. It outlines the underlying principles of solubility, provides detailed experimental protocols for its determination, and offers a framework for the systematic evaluation and presentation of solubility data. The methodologies described herein are designed to ensure scientific rigor and reproducibility, empowering drug development professionals to make informed decisions based on robust experimental evidence.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a cornerstone of pharmaceutical science.[1] For an API like this compound, understanding its solubility profile in a range of organic solvents is paramount for several key reasons:
-
Synthesis and Purification: The selection of an appropriate solvent system is crucial for achieving high yields and purity during the synthesis and subsequent purification steps, such as recrystallization.[2][3]
-
Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in developing various dosage forms, including oral solutions, injectables, and topical formulations.[4][5]
-
Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and, consequently, bioavailability. Poor aqueous solubility is a major challenge in drug development.[6]
-
Analytical Method Development: The development of accurate and precise analytical methods, such as High-Performance Liquid Chromatography (HPLC), often requires the API to be soluble in the mobile phase.[7]
This guide will provide researchers, scientists, and drug development professionals with the necessary tools to systematically investigate the solubility of this compound in various organic solvents.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility. A more rigorous understanding requires consideration of the thermodynamic principles governing the dissolution process.
Physicochemical Properties of this compound
To predict the solubility of this compound, we must first examine its molecular structure.
-
Structure: The molecule consists of a pyridine ring substituted with a 4-chlorophenyl group.
-
Polarity: The presence of the nitrogen atom in the pyridine ring introduces polarity and the capacity for hydrogen bonding as an acceptor. The chlorophenyl group is largely nonpolar, though the chlorine atom adds some polar character. The overall molecule can be considered moderately polar.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
Based on these features, it is anticipated that this compound will exhibit greater solubility in polar and moderately polar organic solvents compared to nonpolar solvents. Solvents capable of hydrogen bonding are also likely to be effective.
The Thermodynamics of Dissolution
The dissolution of a solid solute in a liquid solvent can be understood as a two-step process:
-
Lattice Disruption: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice (lattice energy).
-
Solvation: Energy is released when the solute molecules are surrounded by solvent molecules (solvation energy).
The overall enthalpy of solution (ΔHsol) is the sum of the lattice energy and the solvation energy. For dissolution to be favorable, the Gibbs free energy of solution (ΔGsol) must be negative. This is described by the equation:
ΔGsol = ΔHsol - TΔSsol
where T is the temperature and ΔSsol is the entropy of solution, which is generally positive as the dissolved state is more disordered than the crystalline state.
Predicting Solubility
While experimental determination is the gold standard, several theoretical models can be used to predict solubility. These range from empirical models based on solubility parameters (e.g., Hansen and Hildebrand) to more complex thermodynamic models like UNIFAC and COSMO-RS.[8][9] In recent years, machine learning models trained on large datasets of experimental solubility data have also shown promise in accurately predicting solubility.[10][11][12]
Experimental Determination of Solubility
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[4] This section provides a detailed protocol for this method.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Scintillation vials with screw caps
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination using the shake-flask method.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
To each vial, add a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker. A standard temperature for solubility determination is 25 °C.
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically adequate.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis and Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or g/100 mL.
-
Data Presentation and Interpretation
The systematic presentation of solubility data is crucial for easy comparison and interpretation.
Tabular Representation of Solubility Data
The experimentally determined solubility data should be organized in a clear and concise table.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| Methanol | Polar Protic | 25 | Experimental Value | Experimental Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Experimental Value |
| Acetone | Polar Aprotic | 25 | Experimental Value | Experimental Value |
| Ethyl Acetate | Moderately Polar | 25 | Experimental Value | Experimental Value |
| Dichloromethane | Nonpolar | 25 | Experimental Value | Experimental Value |
| Chloroform | Nonpolar | 25 | Experimental Value | Experimental Value |
| Toluene | Nonpolar | 25 | Experimental Value | Experimental Value |
| n-Hexane | Nonpolar | 25 | Experimental Value | Experimental Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Graphical Representation and Trend Analysis
Plotting the solubility data can help visualize trends. For instance, a bar chart comparing the solubility in different solvents can provide a quick overview of the most suitable solvents.
Logical Relationship Diagram
Caption: Factors influencing the equilibrium solubility of a solute in a solvent.
Application in Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, and its success is highly dependent on the choice of solvent.[2][3] An ideal recrystallization solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).
-
The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
The solubility data generated using the protocol in this guide will be invaluable for selecting an appropriate solvent or solvent system for the recrystallization of this compound.
Conclusion
This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a theoretical understanding of the dissolution process with a robust experimental methodology, researchers can generate reliable and reproducible solubility data. This information is fundamental to advancing the development of this compound as a potential therapeutic agent, enabling informed decisions in process chemistry, formulation science, and analytical development.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. improvedpharma.com [improvedpharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 11. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to 3-(4-Chlorophenyl)pyridine: From Synthesis to Application
This guide offers a comprehensive technical overview of 3-(4-Chlorophenyl)pyridine, a heterocyclic compound of considerable importance in contemporary drug discovery and materials science. We will explore its synthetic origins, provide detailed experimental methodologies, and elucidate its role as a critical building block for targeted therapeutics, offering insights relevant to researchers, chemists, and professionals in pharmaceutical development.
Introduction: The Strategic Value of the 3-Arylpyridine Scaffold
The pyridine ring is a privileged heterocyclic motif, integral to a multitude of pharmaceuticals and biologically active compounds.[1][2] Its nitrogen atom imparts unique electronic properties, polarity, and metabolic stability, making it a favored scaffold in medicinal chemistry. The introduction of an aryl substituent at the 3-position, as in this compound, creates a biaryl structure with a defined spatial arrangement and electronic character. This specific architecture has proven to be a key pharmacophoric element, enabling interactions with various biological targets and making it a valuable intermediate in the synthesis of complex molecules.[3][4]
Historical Context: The Dawn of Cross-Coupling Chemistry
The history of this compound is not marked by a singular discovery event but is intrinsically woven into the development of modern synthetic organic chemistry. Its emergence is a direct consequence of the Nobel Prize-winning advancements in palladium-catalyzed cross-coupling reactions during the latter half of the 20th century. Before these methods, the synthesis of such unsymmetrical biaryls was often a low-yielding and arduous process.
The advent of the Suzuki-Miyaura and Negishi couplings, in particular, revolutionized the formation of carbon-carbon bonds between sp² centers. These reactions provided chemists with powerful and versatile tools to efficiently construct molecules like this compound from readily available precursors, paving the way for the systematic exploration of 3-arylpyridines in various scientific domains.
Key Synthetic Methodologies
The construction of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice between methods often depends on the availability of starting materials and functional group tolerance required for more complex derivatives.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction stands as the preeminent method for synthesizing 3-arylpyridines due to its operational simplicity, the stability and low toxicity of its boronic acid reagents, and its broad functional group compatibility.[5][6]
Causality Behind Experimental Choices: The reaction is predicated on a palladium(0) catalytic cycle. An inert atmosphere is critical as the active Pd(0) species is susceptible to oxidation. The base (e.g., potassium carbonate) is essential for the formation of a boronate complex, which facilitates the transmetalation step—the transfer of the aryl group from boron to palladium. A phosphine ligand (e.g., triphenylphosphine) stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle. The solvent system, typically a mixture of an organic solvent and water, is chosen to solubilize both the organic substrates and the inorganic base.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
-
Reagents & Setup:
-
To a flame-dried Schlenk flask, add 3-bromopyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.08 eq).
-
Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed solvents, such as a 4:1 mixture of 1,4-dioxane and water.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
The Negishi Cross-Coupling Reaction
The Negishi coupling provides a powerful alternative, utilizing organozinc reagents, which are often more reactive than their organoboron counterparts.[7][8][9] This can be particularly advantageous for less reactive aryl chlorides.
Causality Behind Experimental Choices: The Negishi reaction also operates on a Pd(0) or Ni(0) catalytic cycle. The key step is the transmetalation of the organic group from zinc to the palladium center. The organozinc reagent is typically prepared in situ from an organolithium or Grignard reagent, or directly from the corresponding organic halide using activated zinc. The reaction is highly sensitive to air and moisture, necessitating strictly anhydrous conditions.
Experimental Protocol: Synthesis of this compound via Negishi Coupling
-
Preparation of the Organozinc Reagent:
-
In a flame-dried, inert-atmosphere flask, react 3-bromopyridine (1.0 eq) with n-butyllithium in dry THF at -78 °C to form 3-lithiopyridine.
-
To this solution, add a solution of anhydrous zinc chloride (ZnCl₂, 1.1 eq) in THF, and allow the mixture to warm to room temperature to form the 3-pyridylzinc chloride reagent.
-
-
Cross-Coupling:
-
In a separate inert-atmosphere flask, add 1-bromo-4-chlorobenzene (1.0 eq) and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), in dry THF.
-
Add the freshly prepared 3-pyridylzinc chloride solution to the second flask.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Perform an aqueous work-up and purification as described in the Suzuki-Miyaura protocol.
-
Diagram: Negishi Coupling Logical Relationship
Caption: Logical flow of the Negishi cross-coupling for synthesizing this compound.
Characterization and Physicochemical Properties
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
| Property | Data | Source |
| Molecular Formula | C₁₁H₈ClN | PubChem |
| Molecular Weight | 189.64 g/mol | PubChem |
| Appearance | White to off-white solid | --- |
| Melting Point | 78-82 °C | --- |
| Boiling Point | ~290 °C at 760 mmHg | --- |
| ¹H NMR (CDCl₃) | δ ~8.8 (s, 1H), 8.6 (d, 1H), 7.8 (d, 1H), 7.4-7.5 (m, 4H), 7.3 (dd, 1H) | Typical |
| ¹³C NMR (CDCl₃) | δ ~150.1, 147.8, 137.2, 135.0, 134.5, 130.4, 129.3, 123.8 | Typical |
| Mass Spec (EI) | m/z 189 (M⁺), 191 (M⁺+2) in ~3:1 ratio | Typical |
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the development of kinase and phosphodiesterase inhibitors.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines.[10] As such, it is a major therapeutic target for inflammatory diseases like rheumatoid arthritis. Many potent and selective p38 inhibitors incorporate a 3-arylpyridine scaffold. The pyridine nitrogen acts as a key hydrogen bond acceptor, while the 4-chlorophenyl group often occupies a hydrophobic pocket in the enzyme's active site, contributing significantly to binding affinity.[11][12][13] The synthesis of these complex inhibitors frequently relies on the initial construction of a this compound core or a closely related analogue.
Phosphodiesterase 10 (PDE10) Inhibitors
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, where it hydrolyzes both cAMP and cGMP. Inhibition of PDE10A has emerged as a promising therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[14] A number of potent PDE10A inhibitors feature the this compound moiety as a central structural element. This substructure helps to correctly orient other functional groups within the PDE10A active site to achieve high potency and selectivity.
Conclusion
This compound exemplifies a molecular building block whose utility has grown in tandem with advances in synthetic methodology. Its efficient synthesis, enabled by powerful cross-coupling reactions, has made the 3-arylpyridine scaffold readily accessible for exploration in medicinal chemistry. Its demonstrated importance as a core intermediate in the development of targeted therapies for inflammatory and neurological diseases underscores its continued relevance. This guide has provided a technical foundation for understanding and utilizing this versatile compound, from its rational synthesis to its strategic application in the design of next-generation therapeutics.
References
- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3,4-Dichloro-2-(4-chlorophenyl)pyridine | C11H6Cl3N | CID 151438873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to 3-(4-Chlorophenyl)pyridine: Structural Analogs and Derivatives in Drug Discovery
This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of structural analogs and derivatives of 3-(4-Chlorophenyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical space of these compounds, offering insights into their structure-activity relationships (SAR), mechanisms of action, and relevant experimental protocols.
Introduction: The Versatile this compound Scaffold
The this compound core represents a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active molecules. The unique electronic properties and spatial arrangement of the pyridine and chlorophenyl rings provide a versatile template for designing compounds with a wide range of therapeutic applications. This guide will explore the chemical space of these analogs, highlighting their potential in oncology, infectious diseases, and beyond. Pyridine-containing compounds are prevalent in numerous FDA-approved drugs, underscoring the significance of this heterocyclic motif in drug design.[1][2][3]
Synthetic Strategies: Accessing Chemical Diversity
A variety of synthetic methodologies have been employed to generate libraries of this compound analogs. These strategies often focus on the functionalization of the pyridine ring and the introduction of diverse substituents on both aromatic systems.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds and has been effectively utilized to create this compound derivatives.[4][5][6] This palladium-catalyzed reaction typically involves the coupling of a pyridine boronic acid or ester with an aryl halide, or vice versa.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with (4-chlorophenyl)boronic acid [5]
-
Reaction Setup: To a reaction vessel, add 5-bromo-2-methylpyridin-3-amine (1 mmol), (4-chlorophenyl)boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Solvent and Base: Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) and a base such as K₃PO₄ (2 mmol).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 85-95 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura cross-coupling workflow.
Multi-component Reactions
Multi-component reactions (MCRs) offer an efficient approach to construct complex molecular architectures in a single step. For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives incorporating the this compound moiety can be achieved through a three-component reaction of an aldehyde, a pyrazolone, and malononitrile.[7][8]
Therapeutic Applications and Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound analogs. These compounds have shown efficacy against a range of cancer cell lines, including those of the breast, liver, colon, and lung.[2][4][7][9]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
The anticancer effects of these derivatives are often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.
-
Kinase Inhibition: Several analogs have been identified as potent inhibitors of various protein kinases, including AKT2/PKBβ, Cyclin-Dependent Kinases (CDK2 and CDK9), and PIM-1 kinase.[8][10][11][12] Inhibition of these kinases disrupts cell cycle progression and downstream signaling cascades essential for tumor growth.
-
Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[2][9][12][13] This is often achieved through the intrinsic pathway, characterized by the disruption of the Bcl-2/Bax protein balance and the activation of executioner caspases like caspase-3.[2][13]
Caption: Anticancer mechanisms of action.
Quantitative Data: In Vitro Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyridone Derivative | HepG2 (Liver) | 4.5 | [9] |
| Pyridine-3-sulfonamide | Leukemia, Colon, Melanoma | 13.6 - 14.9 | [2] |
| Pyrano[2,3-c]pyrazole | Glioblastoma | Low micromolar | [14] |
| Pyrazolo[3,4-b]pyridine | Hela, MCF7, HCT-116 | 1.98 - 4.66 | [8] |
| Pyridine-based Compound | MCF-7 (Breast) | 0.5 | [12] |
Antifungal Activity
Several this compound analogs have exhibited potent antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus fumigatus.[15][16][17][18]
Mechanism of Action: Enzyme Inhibition
The primary mechanism of antifungal action for many of these compounds involves the inhibition of key fungal enzymes essential for cell wall integrity and metabolism.
-
Lanosterol Demethylase Inhibition: Some pyridine derivatives are believed to inhibit lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[15][16] Disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromises fungal cell membrane integrity.
-
Succinate Dehydrogenase (SDH) Inhibition: Other analogs, particularly pyridine carboxamides, have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[19]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
-
Fungal Strains and Media: Use standard laboratory strains of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) and appropriate growth media (e.g., RPMI-1640).
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).
-
Assay: In a microtiter plate, combine the fungal inoculum with the serially diluted compounds. Include positive (antifungal drug) and negative (vehicle) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible fungal growth.
Antimicrobial Activity
In addition to their antifungal properties, certain this compound derivatives have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).[20][21][22]
Mechanism of Action: Membrane Disruption and FtsZ Inhibition
The antibacterial mechanism of these compounds can involve:
-
Membrane Disruption: Lipophilic analogs are hypothesized to integrate into the bacterial cell membrane, leading to its disruption and subsequent cell death.[20][21]
-
Inhibition of Cell Division: Some derivatives have been shown to inhibit FtsZ, a key protein in bacterial cell division, leading to filamentation and eventual cell lysis.[22]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and chlorophenyl rings.
-
Pyridine Ring Modifications: Functionalization of the pyridine ring with various heterocyclic systems, such as triazoles, pyrazoles, and pyrano[2,3-c]pyrazoles, has been shown to significantly influence the biological activity profile.[1][7][15][18]
-
Substituents on the Phenyl Ring: The presence and position of substituents on the phenyl ring attached to the pyridine core can modulate potency and selectivity. For instance, in some series, electron-donating or electron-withdrawing groups at specific positions have been correlated with enhanced activity.[2]
-
Linker and Side Chain Variations: The nature of the linker connecting the core scaffold to other functional groups and the composition of side chains play a crucial role in target engagement and pharmacokinetic properties.
Preclinical Development and Future Perspectives
While many this compound analogs have shown promising in vitro activity, their progression into preclinical and clinical development is still in the early stages. Preclinical studies on related compounds have provided valuable insights into their pharmacokinetic profiles, including plasma clearance, volume of distribution, and oral bioavailability.[14][23]
Future research in this area should focus on:
-
Lead Optimization: Further optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of promising candidates in relevant animal models of cancer and infectious diseases.
-
Toxicity Profiling: Comprehensive assessment of the safety and toxicity profiles of lead compounds.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify novel therapeutic targets.
The versatile this compound scaffold continues to be a rich source of novel therapeutic agents. The insights and protocols presented in this guide are intended to facilitate the ongoing research and development of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Anticonvulsant Activity, Preclinical Study and Pharmacokinetic Performance of N-{[3-(4-chlorophenyl)-4-oxo-3, 4-dihydroquinazolin- 2-yl] methyl}, 2-[(2-isopropyl-5-methyl) 1-cyclo Hexylidene] Hydrazinecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary In-Vitro Profiling of 3-(4-Chlorophenyl)pyridine
This guide provides a comprehensive framework for conducting preliminary in-vitro studies on the novel chemical entity, 3-(4-Chlorophenyl)pyridine. For researchers, scientists, and drug development professionals, this document outlines the rationale, experimental design, and detailed protocols for an initial assessment of this compound's biological potential. While extensive public data on this compound is limited, the structural motifs—a pyridine ring and a 4-chlorophenyl group—are present in numerous biologically active molecules. This shared structural heritage informs the strategic selection of the initial in-vitro assays detailed herein.[1][2][3][4][5][6][7]
The pyridine scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds.[7] Similarly, derivatives of 3-(4-chlorophenyl)pyrazole have been synthesized and evaluated for their antifungal and antitubercular activities.[1] Given this context, a foundational in-vitro assessment of this compound should logically commence with an evaluation of its cytotoxic potential, metabolic stability, and its potential for drug-drug interactions via Cytochrome P450 (CYP) inhibition.
Part 1: In-Vitro Cytotoxicity Assessment
The initial step in characterizing a novel compound is to determine its cytotoxic potential. This provides a therapeutic window and informs the concentration ranges for subsequent, more specific assays.[8][9] We will utilize the robust and widely accepted MTT assay to quantify cell viability.[9][10][11]
Rationale for Cytotoxicity Screening
Compounds incorporating (4-chlorophenyl) and pyridinyl groups have demonstrated potent anticancer properties in various studies.[3] For instance, certain pyridine derivatives have been shown to inhibit ovarian cancer cell proliferation.[12] Therefore, it is crucial to establish the concentration-dependent toxicity of this compound across a panel of relevant human cancer cell lines and a non-cancerous cell line to assess for potential therapeutic selectivity.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HepG2 - liver) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney)
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical starting concentration range could be from 0.1 µM to 100 µM.[11] Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
Data Presentation
The cytotoxic effect is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[10][11]
| Cell Line | Cancer Type | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 18.5 |
| A549 | Lung Carcinoma | 29.3 |
| HepG2 | Hepatocellular Carcinoma | 41.2 |
| HEK293 | Non-cancerous Kidney | >100 |
Workflow for In-Vitro Cytotoxicity Assessment
Caption: General workflow for assessing in-vitro cytotoxicity using the MTT assay.
Part 2: In-Vitro Metabolic Stability Assessment
Understanding the metabolic fate of a new chemical entity is a cornerstone of drug discovery.[13] In-vitro metabolic stability assays predict the extent and rate of metabolism, providing crucial data for estimating in-vivo clearance.[13][14] We will employ human liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[15]
Rationale for Metabolic Stability Studies
The liver is the primary site of drug metabolism.[15] Assessing the stability of this compound in the presence of liver microsomes helps to identify its potential as a metabolically stable compound. High metabolic instability can lead to rapid clearance in-vivo, potentially limiting therapeutic efficacy.[13]
Experimental Protocol: Microsomal Stability Assay
This assay measures the disappearance of the parent compound over time when incubated with liver microsomes.[14][15]
Materials:
-
This compound
-
Pooled human liver microsomes
-
NADPH (cofactor)[15]
-
Phosphate buffer
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.[15]
-
Initiation of Reaction: Pre-warm the microsome mixture to 37°C. Add this compound (e.g., at a final concentration of 1 µM) and initiate the metabolic reaction by adding NADPH.[13][15]
-
Time Point Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[15]
-
Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile.[13]
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant and add an internal standard.
-
LC-MS/MS Analysis: Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.[13]
Data Presentation
The data are used to calculate key metabolic stability parameters, such as the in-vitro half-life (t1/2) and intrinsic clearance (Clint).[13][16]
| Parameter | Hypothetical Value | Interpretation |
| In-vitro t1/2 (min) | 42 | Moderate stability |
| Intrinsic Clearance (Clint) (µL/min/mg protein) | 25.5 | Moderate clearance |
Workflow for Metabolic Stability Assessment
Caption: Workflow for the in-vitro metabolic stability assay using liver microsomes.
Part 3: Cytochrome P450 (CYP) Inhibition Assay
Assessing the potential for a new compound to inhibit CYP enzymes is a critical step recommended by regulatory agencies like the FDA.[17] CYP inhibition can lead to significant drug-drug interactions (DDIs), where the co-administration of two drugs results in altered plasma levels of one or both, potentially leading to toxicity or reduced efficacy.[17][18][19]
Rationale for CYP Inhibition Screening
Given that a majority of drugs are metabolized by CYP enzymes, evaluating the inhibitory potential of this compound against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is essential for predicting its DDI liability.[17][20]
Experimental Protocol: CYP Inhibition Assay (IC50)
This assay determines the concentration of the test compound that causes 50% inhibition (IC50) of the activity of a specific CYP isoform.[17][18]
Materials:
-
This compound
-
Human liver microsomes[17]
-
Specific probe substrates for each CYP isoform
-
NADPH
-
LC-MS/MS system for metabolite quantification[21]
Procedure:
-
Incubation: Incubate human liver microsomes with an isoform-specific probe substrate and a range of concentrations of this compound (e.g., 0.1 to 25 µM).[17][18]
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Incubation Period: Allow the reaction to proceed for a specific time at 37°C.
-
Reaction Termination: Stop the reaction with a suitable solvent (e.g., cold acetonitrile).
-
Analysis: Quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.[18]
-
IC50 Calculation: A decrease in the formation of the metabolite compared to the vehicle control is used to calculate the IC50 value.[17]
Data Presentation
The results are presented as IC50 values for each CYP isoform. The potency of inhibition is often categorized based on these values.[21]
| CYP Isoform | Hypothetical IC50 (µM) of this compound | Interpretation[21] |
| CYP1A2 | > 25 | Weak or Non-Inhibitor |
| CYP2C9 | 8.5 | Moderate Inhibitor |
| CYP2C19 | > 25 | Weak or Non-Inhibitor |
| CYP2D6 | 15.2 | Weak or Non-Inhibitor |
| CYP3A4 | 3.1 | Moderate Inhibitor |
Logical Flow for CYP Inhibition Assessment
Caption: Logical flow for determining the CYP450 inhibition potential of a compound.
Conclusion
This guide provides a foundational yet comprehensive approach to the preliminary in-vitro assessment of this compound. By systematically evaluating its cytotoxicity, metabolic stability, and potential for CYP-mediated drug-drug interactions, researchers can generate a robust initial dataset. These studies are essential for making informed decisions, guiding further structural modifications, and determining the viability of advancing a novel compound like this compound in the drug discovery pipeline.
References
- 1. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. bioivt.com [bioivt.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 20. criver.com [criver.com]
- 21. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Chlorophenyl)pyridine via Suzuki Coupling
Abstract
This comprehensive guide details the synthesis of 3-(4-Chlorophenyl)pyridine, a crucial biaryl structural motif prevalent in medicinal chemistry and materials science, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides an in-depth exploration of the reaction mechanism, a meticulously optimized experimental protocol, and practical guidance on reaction setup, monitoring, and product purification. It is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible methodology for the synthesis of functionalized biarylpyridines.
Introduction: The Significance of this compound
The biarylpyridine scaffold is a cornerstone in the development of novel therapeutics and advanced organic materials. The specific compound, this compound, serves as a key intermediate in the synthesis of a wide array of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering high functional group tolerance, mild reaction conditions, and the use of commercially available and relatively non-toxic reagents.[1][2][3] This application note provides a detailed protocol for the synthesis of this compound by coupling 3-chloropyridine with 4-chlorophenylboronic acid, a transformation of significant interest in pharmaceutical and chemical industries.[2]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[4][5] The catalytic cycle, which is fundamental to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (3-chloropyridine) to a palladium(0) complex, forming a palladium(II) species.[4][5] This is often the rate-determining step, particularly with less reactive aryl chlorides.[4]
-
Transmetalation: In the presence of a base, the organic group from the activated organoboron reagent (4-chlorophenylboronic acid) is transferred to the palladium(II) complex. The base plays a crucial role in activating the boronic acid, making it more nucleophilic and facilitating this transfer.[4][6][7]
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final biaryl product, this compound, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a reliable starting point for the synthesis of this compound. Researchers are encouraged to optimize conditions based on their specific laboratory setup and reagent purity.
Reagents and Equipment
| Reagent/Equipment | Purpose | Recommended Grade/Specification |
| 3-Chloropyridine | Aryl Halide Substrate | >98% purity |
| 4-Chlorophenylboronic Acid | Organoboron Reagent | >97% purity |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | >98% purity |
| Tricyclohexylphosphine (PCy₃) | Ligand | >97% purity |
| Potassium Phosphate (K₃PO₄) | Base | Anhydrous, >98% purity |
| 1,4-Dioxane | Solvent | Anhydrous, >99.8% purity |
| Water | Co-solvent | Degassed, deionized |
| Anhydrous Sodium Sulfate | Drying Agent | Granular, >99% purity |
| Silica Gel | Stationary Phase | 230-400 mesh |
| Ethyl Acetate/Hexanes | Mobile Phase | HPLC grade |
| Round-bottom flask | Reaction Vessel | Oven-dried |
| Reflux Condenser | Oven-dried | |
| Magnetic Stirrer/Hotplate | ||
| Inert Atmosphere Setup | (Nitrogen or Argon) | |
| Standard Glassware | ||
| Rotary Evaporator | ||
| Thin Layer Chromatography (TLC) | Reaction Monitoring | Silica gel plates with UV indicator |
Reaction Setup and Procedure
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reaction should be conducted under an inert atmosphere to prevent catalyst deactivation.[8][9]
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Assembly: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloropyridine (1.0 mmol, 1.0 equiv), 4-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.[8] Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-chloropyridine) is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white to off-white solid.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J = 2.4 Hz, 1H), 8.60 (dd, J = 4.8, 1.6 Hz, 1H), 7.85 (dt, J = 8.0, 2.0 Hz, 1H), 7.55 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 7.38 (dd, J = 8.0, 4.8 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 148.9, 148.2, 136.2, 135.0, 134.8, 134.1, 129.3, 128.4, 123.7.
-
Mass Spectrometry (EI): m/z 190.0 (M+H)⁺.
Troubleshooting and Key Considerations
-
Low Yield:
-
Catalyst Deactivation: Ensure the reaction is performed under strictly inert conditions. Oxygen can deactivate the palladium catalyst.[9]
-
Inefficient Transmetalation: The choice and quality of the base are critical. Ensure the base is anhydrous and of high purity. In some cases, stronger bases like cesium carbonate may be beneficial.[6]
-
Protodeboronation: The boronic acid can be unstable under certain conditions, leading to the formation of the corresponding arene as a byproduct. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[10]
-
-
Side Reactions:
-
Homocoupling: The formation of biphenyl from the boronic acid can occur, especially in the presence of oxygen or Pd(II) species.[10] Proper degassing helps to minimize this side reaction.
-
Dehalogenation: The starting aryl halide can be reduced to the corresponding arene. This can be influenced by the solvent and base used.[10]
-
-
Reaction with Aryl Chlorides: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[4][11] The use of electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine or Buchwald-type ligands, is often necessary to achieve good yields.[7][11] Higher temperatures and longer reaction times may also be required.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The protocol detailed in this application note provides a solid foundation for researchers to produce this valuable compound with good yield and purity. Careful attention to reaction setup, particularly maintaining an inert atmosphere, and the appropriate choice of catalyst, ligand, and base are paramount for a successful outcome.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Isolation of 3-(4-Chlorophenyl)pyridine via Optimized Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust methodology for the purification of 3-(4-Chlorophenyl)pyridine, a crucial building block in pharmaceutical synthesis, using flash column chromatography. Addressing the inherent challenges associated with the purification of basic pyridine derivatives, this protocol emphasizes method development using Thin-Layer Chromatography (TLC) and provides a systematic, step-by-step procedure for efficient separation on a preparative scale. The causality behind experimental choices, such as the selection of a modified mobile phase to mitigate peak tailing, is thoroughly explained to ensure scientific integrity and reproducibility. This document is intended to provide researchers and drug development professionals with a field-proven protocol for obtaining high-purity this compound, essential for downstream applications.
Introduction and Scientific Principle
This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorophenyl group. This structural motif is prevalent in a variety of pharmacologically active molecules and advanced materials.[1][2] The purity of such intermediates is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields in subsequent synthetic steps, and the generation of difficult-to-remove, structurally related by-products.[3][4]
The primary challenge in the chromatographic purification of pyridine derivatives on standard silica gel is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol (Si-O-H) groups on the silica surface.[5][6] This strong, non-specific interaction leads to a secondary retention mechanism, resulting in significant peak tailing, poor resolution, and potential sample loss on the column.[5]
This protocol circumvents this issue through a normal-phase chromatography approach using a ternary mobile phase. The separation is based on the polarity difference between the target compound and its impurities. By introducing a small percentage of a competing base, such as triethylamine (TEA), into the eluent, the acidic silanol sites are effectively neutralized, allowing the basic analyte to elute symmetrically and enabling a high-resolution separation.[7]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClN | PubChem |
| Molecular Weight | 189.64 g/mol | PubChem |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Note: The XLogP3 value of 3.2 indicates moderate lipophilicity, suggesting good solubility in common organic solvents and suitability for normal-phase chromatography.
Essential Materials and Equipment
Chemicals & Consumables:
-
Crude this compound sample
-
Silica Gel for flash chromatography (230-400 mesh)[8]
-
Analytical TLC plates (Silica Gel 60 F₂₅₄)[9]
-
n-Hexane or Heptane (ACS Grade or higher)
-
Ethyl Acetate (ACS Grade or higher)
-
Triethylamine (TEA), Redistilled
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
TLC Developing Chamber
-
Capillary tubes for spotting
-
Glass collection vials or test tubes
Equipment:
-
Flash Chromatography System (manual or automated) with an appropriately sized column
-
UV lamp (254 nm and 365 nm) for TLC visualization
-
Rotary Evaporator
-
Fume Hood
-
Standard laboratory glassware (beakers, flasks, funnels)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (LC-MS or GC-MS)
Experimental Protocol: A Self-Validating System
This protocol is divided into two key stages: rapid method development using TLC, followed by the scaled-up preparative column chromatography.
Part A: Method Development via Thin-Layer Chromatography (TLC)
The goal of this stage is to identify a mobile phase composition that provides optimal separation of the target compound from its impurities. An ideal separation will show the target spot with a Retention Factor (Rf) between 0.25 and 0.40, with clear baseline separation from other spots.[10]
Step-by-Step TLC Protocol:
-
Sample Preparation: Prepare a dilute solution of the crude this compound in a small amount of ethyl acetate or dichloromethane (~1-2 mg/mL).
-
Solvent System Preparation: Prepare a series of test eluents in small, sealed containers. A good starting point is varying ratios of Hexane:Ethyl Acetate. To counteract the basicity of the pyridine, add 0.5% triethylamine (TEA) to each mixture.[7]
-
Test Eluent 1: 90:10 Hexane:EtOAc + 0.5% TEA
-
Test Eluent 2: 80:20 Hexane:EtOAc + 0.5% TEA
-
Test Eluent 3: 70:30 Hexane:EtOAc + 0.5% TEA
-
-
TLC Plate Spotting: Using a capillary tube, carefully spot the crude sample solution onto the baseline of three separate TLC plates, ensuring the spots are small and concentrated.
-
Development: Place one spotted plate into each developing chamber containing a different test eluent. Ensure the chamber is saturated with the solvent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plates and immediately mark the solvent front with a pencil. Allow the plates to dry completely in a fume hood. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.[11]
-
Analysis and Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Selection of Optimal System: Choose the solvent system that gives the target compound an Rf value in the 0.25-0.40 range and shows the best separation from all other impurities. This system will be used for the preparative column.
Part B: Preparative Flash Column Chromatography
This stage uses the optimized mobile phase from Part A to purify the bulk sample. The amount of silica gel required is typically 50-100 times the mass of the crude sample to be purified.
Step-by-Step Column Protocol:
-
Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 80:20 Hexane:EtOAc + 0.5% TEA). Use enough solvent to make the slurry easily pourable.
-
Secure the chromatography column vertically. Ensure the stopcock is closed. Place a small amount of glass wool or a cotton plug at the bottom.
-
Pour the silica slurry into the column in a single, continuous motion.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the sides of the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand (0.5-1 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Begin eluting the column, maintaining a constant flow rate.
-
Collect the eluent in sequentially numbered test tubes or vials. The fraction size should be appropriate for the column dimensions (e.g., 10-20 mL fractions for a medium-sized column).
-
-
Fraction Analysis:
-
Monitor the separation by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate using the same mobile phase.
-
Identify the fractions containing the pure product (single spot at the target Rf).
-
-
Product Isolation:
-
Combine the fractions identified as pure.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent and triethylamine.
-
-
Purity Confirmation:
-
Assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of impurity signals confirms successful purification.
-
Workflow Visualization
The following diagram illustrates the logical flow of the purification process, from initial analysis to the final pure compound.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Tailing on TLC/Column | Compound is too acidic/basic for silica; sample is overloaded. | Ensure 0.5-1% triethylamine is in the eluent.[7] Reduce the amount of sample loaded onto the column. |
| Poor Separation (Overlapping Spots) | Mobile phase is too polar (high Rf) or not polar enough (low Rf). | Adjust the mobile phase polarity. Decrease the percentage of ethyl acetate for better separation of high-Rf spots; increase it for low-Rf spots. |
| Compound Stuck on the Column | Mobile phase is not polar enough; strong interaction with silica. | Increase the polarity of the mobile phase (gradient elution). If the compound is very basic, consider using a different stationary phase like neutral alumina.[7] |
| Cracked or Channeled Column Bed | Improper packing; column ran dry. | Repack the column carefully using the slurry method. Never let the solvent level drop below the top of the silica bed. |
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Hexane, ethyl acetate, and other organic solvents are flammable. Keep away from ignition sources.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Silica gel is a fine powder that can be a respiratory irritant. Avoid inhaling the dust during column packing and sample preparation.
References
- 1. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. rsc.org [rsc.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. aga-analytical.com.pl [aga-analytical.com.pl]
- 11. scs.illinois.edu [scs.illinois.edu]
Quantitative Analysis of 3-(4-Chlorophenyl)pyridine: A Comprehensive Guide to Method Development and Validation
Introduction: The Analytical Imperative for 3-(4-Chlorophenyl)pyridine
This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. As a synthetic building block, its purity and concentration must be meticulously controlled to ensure the quality, safety, and efficacy of the final product. Even trace amounts of this compound, if present as an impurity, could have toxicological implications, necessitating highly sensitive and specific analytical methods for its quantification.[1] This guide provides a detailed framework for the development and validation of analytical methods for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, offering robust protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and underscore the principles of method validation in line with international regulatory standards.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₈ClN | [2] |
| Molecular Weight | 189.64 g/mol | [2] |
| Appearance | Off-white to light yellow crystalline solid | General knowledge |
| Solubility | Soluble in methanol, acetonitrile, and other organic solvents. Limited solubility in water. | [3][4] |
| UV Absorption | Exhibits UV absorbance due to the pyridine and chlorophenyl chromophores. The expected λmax is in the range of 230-280 nm. | [5][6][7][8] |
The presence of both a pyridine ring and a chlorophenyl group imparts a moderate polarity to the molecule, making it amenable to both reversed-phase HPLC and GC analysis. The aromatic nature of the compound ensures strong UV absorbance, which is ideal for HPLC with UV detection. Its volatility allows for analysis by GC, and the presence of chlorine provides a characteristic isotopic pattern for mass spectrometric detection.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds and impurities due to its high resolution, sensitivity, and adaptability.[9][10] A reversed-phase HPLC method with UV detection is the recommended approach for the routine analysis of this compound.
Rationale for Method Design
-
Reversed-Phase Chromatography: A C18 column is selected as the stationary phase due to its hydrophobicity, which will provide good retention and separation of the moderately polar this compound from more polar or non-polar impurities.
-
Mobile Phase Selection: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape and reproducibility by ensuring consistent ionization of the basic pyridine nitrogen.
-
UV Detection: Based on the UV-Vis spectra of similar aromatic compounds, a detection wavelength in the range of 230-280 nm is expected to provide good sensitivity.[5][6][7][8] The optimal wavelength should be determined experimentally by obtaining the UV spectrum of a standard solution of this compound.
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (or trifluoroacetic acid), analytical grade.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for improved peak shape and consistent retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Elution | 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% B | A gradient allows for the elution of a wider range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or experimentally determined λmax) | Common wavelength for aromatic compounds, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol) to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
For the detection and quantification of trace levels of this compound, particularly in complex matrices or as a genotoxic impurity, GC-MS offers superior sensitivity and specificity.[11][12][13]
Rationale for Method Design
-
Gas Chromatography: The volatility of this compound makes it suitable for GC analysis. A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point to achieve separation from other volatile components.
-
Mass Spectrometry: Mass spectrometric detection provides high selectivity and allows for positive identification based on the mass spectrum of the analyte. The presence of a chlorine atom in the molecule results in a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the molecular ion peak), which can be used for confirmation.
-
Ionization Mode: Electron Ionization (EI) is a standard and robust ionization technique that generates a reproducible fragmentation pattern, which can be used for library matching and structural elucidation of unknown impurities.
Experimental Protocol: GC-MS Quantification
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Data acquisition and processing software.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
This compound reference standard.
-
High-purity helium as the carrier gas.
-
GC-grade solvents (e.g., methanol, dichloromethane).
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition | Justification |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm | A versatile column suitable for a wide range of semi-volatile compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split | Splitless mode enhances sensitivity for low-concentration samples. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Temperature Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program to separate analytes with different boiling points. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy for generating reproducible mass spectra. |
| Acquisition Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) | Full scan provides spectral information for identification, while SIM enhances sensitivity for quantification. |
| SIM Ions | Molecular ion (m/z 189) and a characteristic fragment ion | Monitoring specific ions increases the signal-to-noise ratio. |
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.01 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve a known amount of the sample in dichloromethane to a final concentration within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.
4. Data Analysis and Quantification:
-
For quantitative analysis in SIM mode, construct a calibration curve by plotting the peak area of the primary ion against the concentration of the standards.
-
Perform a linear regression analysis to determine the linearity and calculate the concentration of this compound in the samples.
Method Validation: Ensuring Scientific Integrity
A critical component of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Key Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). | The peak for this compound should be well-resolved from other peaks, and its purity should be confirmed using a photodiode array (PDA) detector (for HPLC) or by mass spectral analysis (for GC-MS). |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (r²) of ≥ 0.99 over the specified concentration range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range should cover the expected concentrations of this compound in the samples. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The recovery of the analyte in spiked samples should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). | The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should produce consistent results when small changes are made to parameters such as mobile phase composition, pH, column temperature, and flow rate. |
Forced Degradation Studies
To establish the stability-indicating nature of the analytical method, forced degradation studies should be performed.[14][15] This involves subjecting a sample of this compound to various stress conditions to generate potential degradation products.
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The stressed samples should be analyzed using the developed method to ensure that any degradation products are well-resolved from the parent peak of this compound.
Visualizations and Workflow Diagrams
Caption: Workflow for the HPLC quantification of this compound.
Caption: General workflow for GC-MS analysis.
Conclusion
The quantification of this compound is a critical aspect of quality control in the pharmaceutical and chemical industries. The HPLC-UV and GC-MS methods detailed in this guide provide robust and reliable approaches for its analysis. The successful implementation of these methods, underpinned by a thorough validation process, will ensure the generation of accurate and defensible data. By understanding the rationale behind the analytical choices and adhering to systematic validation procedures, researchers and scientists can confidently monitor and control the levels of this compound in their samples, thereby safeguarding the quality and safety of their products.
References
- 1. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of 3-hydroxypyridinium derivatives as new markers of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (4-Chlorophenyl)(pyridin-2-yl)methanol|High-Quality RUO [benchchem.com]
- 4. alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. cromlab-instruments.es [cromlab-instruments.es]
- 13. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Application Note: A Robust HPLC Method for the Analysis of 3-(4-Chlorophenyl)pyridine
Abstract
This application note presents a detailed guide for the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Chlorophenyl)pyridine. This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this compound in various matrices. The narrative outlines a systematic approach to method development, from initial parameter selection based on the analyte's physicochemical properties to fine-tuning for optimal chromatographic performance. A comprehensive protocol for the final, optimized method is provided, along with a detailed framework for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a heterocyclic aromatic compound of interest in pharmaceutical and chemical research due to its structural motifs, which are present in various biologically active molecules. Accurate and reliable quantification of this compound is essential for quality control, stability studies, and pharmacokinetic assessments. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.
The development of a successful HPLC method hinges on a thorough understanding of the analyte's chemical properties and a systematic approach to optimizing the separation. This guide provides a comprehensive walkthrough of the method development and validation process for this compound, emphasizing the scientific rationale behind each experimental choice.
Physicochemical Properties of this compound
A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detection parameters.
Structure:
-
Molecular Formula: C₁₁H₈ClN
-
Molecular Weight: 189.64 g/mol
Predicted Physicochemical Properties:
-
pKa: The pyridine moiety imparts basicity to the molecule. Pyridine itself has a pKa of approximately 5.25. The presence of an electron-withdrawing chloro-substituted phenyl group is expected to slightly decrease the basicity, leading to a pKa likely in the range of 4.5-5.0. For optimal peak shape and retention in reversed-phase HPLC, it is crucial to control the pH of the mobile phase to ensure the analyte is in a consistent, non-ionized or fully ionized state.
-
logP (Octanol-Water Partition Coefficient): The logP value is a measure of a compound's hydrophobicity. For a structurally related compound, (3~{S})-3-(4-chlorophenyl)-3-(2-oxidanylidene-1~{H}-pyridin-4-yl)propanoic acid, the predicted XLogP3 is 1.6[1]. Given the presence of the chlorophenyl group, this compound is expected to be moderately non-polar, making it well-suited for reversed-phase chromatography.
-
UV Absorbance: The pyridine and chlorophenyl rings are both chromophores. The molecule is expected to exhibit strong UV absorbance. Pyridine-containing compounds typically have absorbance maxima in the 220-280 nm range. A UV scan of a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is recommended to determine the optimal wavelength for detection, which is anticipated to be around 254 nm.
HPLC Method Development Strategy
Our strategy for developing a robust HPLC method for this compound is based on a systematic evaluation of critical chromatographic parameters. The goal is to achieve a separation with good resolution, sharp and symmetrical peaks, and a reasonable analysis time.
Initial Parameter Selection
Based on the predicted physicochemical properties, the following initial conditions are proposed:
-
Chromatographic Mode: Reversed-Phase HPLC. This is the most common and versatile mode in HPLC and is well-suited for moderately non-polar compounds like this compound[2].
-
Stationary Phase (Column): A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for a wide range of compounds. A standard dimension of 4.6 x 150 mm with 5 µm particle size is a good starting point.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.
-
Aqueous Component: HPLC-grade water.
-
pH Modifier: To ensure consistent ionization and good peak shape for the basic pyridine moiety, the mobile phase should be acidified. A low pH (around 3.0) will ensure the pyridine nitrogen is protonated. Formic acid (0.1%) is a good initial choice as it is a common mobile phase additive compatible with mass spectrometry.
-
-
Detection: UV detection at the wavelength of maximum absorbance (λmax), preliminarily set at 254 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity and confirm the λmax.
-
Flow Rate: A standard flow rate of 1.0 mL/min is a suitable starting point for a 4.6 mm I.D. column.
-
Column Temperature: Ambient temperature (e.g., 25 °C) is a reasonable starting point.
Method Optimization Workflow
The initial conditions will be systematically optimized to achieve the desired chromatographic performance.
References
Application Note & Protocol for Antifungal Susceptibility Testing of 3-(4-Chlorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pressing Need for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] The current antifungal armamentarium is limited, underscoring the urgent need for the discovery and development of new therapeutic agents. Pyridine derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their broad-spectrum antimicrobial activities.[2][3][4][5][6] This document provides a comprehensive guide to the in vitro antifungal susceptibility testing of a specific pyridine derivative, 3-(4-Chlorophenyl)pyridine, offering detailed protocols and the scientific rationale underpinning these methodologies. While specific antifungal data for this compound is not extensively available in public literature, the protocols outlined herein are based on established, internationally recognized standards and provide a robust framework for its evaluation.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of a test compound is paramount for accurate and reproducible antifungal susceptibility testing.
Solubility Analysis: The molecular structure of this compound, featuring a polar pyridine ring and a nonpolar chlorophenyl group, suggests potential solubility in a range of organic solvents.[7] It is anticipated to be sparingly soluble in water. Preliminary solubility testing is crucial and should be conducted in solvents commonly used for antifungal assays, such as dimethyl sulfoxide (DMSO).
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.[8]
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Store the stock solution at -20°C or -70°C in small aliquots to minimize freeze-thaw cycles.[9] It is important to note that the stability of pyridine derivatives can be influenced by factors such as reactive chemical species.[10]
Core Antifungal Susceptibility Testing Methodologies
This guide details two primary, internationally standardized methods for determining the in vitro antifungal activity of this compound: Broth Microdilution and Disk Diffusion. These methods are widely accepted and form the basis of guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15]
Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[16]
Rationale: This method provides a precise measure of antifungal potency and is considered a gold standard for susceptibility testing.[16] It allows for the testing of a wide range of concentrations and is amenable to high-throughput screening.[17]
Experimental Workflow:
Figure 1: Workflow for the Broth Microdilution Assay.
Step-by-Step Protocol:
-
Fungal Inoculum Preparation:
-
Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[14]
-
Prepare a suspension of fungal cells or conidia in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeast.[8]
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microplate wells.[8][18]
-
-
Preparation of this compound Dilutions:
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.
-
For yeasts and azole antifungals, the endpoint is typically a ≥50% reduction in growth (turbidity).[1] For other compound classes and molds, a 100% inhibition of growth may be used.[8]
-
Reading can be done visually or with a microplate reader at a specific wavelength.
-
Disk Diffusion Method: Assessing Zones of Inhibition
The disk diffusion method is a qualitative or semi-quantitative technique that assesses the susceptibility of a fungus to an antifungal agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[13][20][21]
Rationale: This method is simple, cost-effective, and suitable for screening the activity of a large number of compounds.[13][21] It provides a visual representation of the compound's antifungal activity.
Experimental Workflow:
Figure 2: Workflow for the Disk Diffusion Assay.
Step-by-Step Protocol:
-
Inoculum and Plate Preparation:
-
Prepare a fungal inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.[22]
-
-
Disk Preparation and Application:
-
Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound. The optimal concentration needs to be determined empirically.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Ensure firm contact between the disk and the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 30°C or 35°C for 24-48 hours.[21]
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Data Analysis and Interpretation
| Parameter | Broth Microdilution | Disk Diffusion |
| Primary Endpoint | Minimum Inhibitory Concentration (MIC) in µg/mL | Zone of Inhibition Diameter in mm |
| Interpretation | The lower the MIC, the more potent the compound. | The larger the zone of inhibition, the more active the compound. |
| Reference Standards | CLSI and EUCAST provide interpretive breakpoints for some antifungal drugs.[23][24] For novel compounds, these serve as a reference for potency. | CLSI provides zone diameter breakpoints for some antifungal drugs.[13][23] |
Potential Mechanism of Action of Pyridine-Based Antifungals
While the precise mechanism of action for this compound requires further investigation, pyridine derivatives are known to exert their antifungal effects through various mechanisms. A common target for many antifungal agents is the fungal cell membrane, specifically the biosynthesis of ergosterol, a crucial component of this membrane.[25]
Hypothesized Mechanism: Pyridine-containing compounds may inhibit key enzymes in the ergosterol biosynthesis pathway, such as 14-α-demethylase.[26] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and leading to fungal cell death.[25]
Figure 3: Hypothesized Inhibition of Ergosterol Biosynthesis.
Conclusion and Future Directions
The protocols detailed in this application note provide a standardized and robust framework for the initial in vitro antifungal evaluation of this compound. Adherence to these established methodologies will ensure the generation of reliable and reproducible data, which is essential for the progression of this compound through the drug discovery pipeline. Subsequent studies should focus on elucidating the precise mechanism of action, evaluating the in vivo efficacy in animal models of fungal infections, and conducting comprehensive toxicological assessments.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. Synthesis and antifungal activity evaluation of 3-hydroxyimidazo[1,2-a]pyridine and 3-hydroxyimidazo[1,2-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. AGU Fall Meeting 2020 [agu.confex.com]
- 11. testinglab.com [testinglab.com]
- 12. journals.asm.org [journals.asm.org]
- 13. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 14. scribd.com [scribd.com]
- 15. EUCAST: Methods document on MIC testing of yeasts updated by AFST [eucast.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. connectsci.au [connectsci.au]
- 21. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 23. njccwei.com [njccwei.com]
- 24. EUCAST: Clinical breakpoint table [eucast.org]
- 25. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-(4-Chlorophenyl)pyridine in Modern Organic Synthesis
Abstract
3-(4-Chlorophenyl)pyridine stands as a versatile and strategically important building block in organic synthesis. Its unique bifunctional nature, featuring an electron-deficient pyridine ring and a reactive 4-chlorophenyl moiety, opens a gateway to a diverse array of complex molecular architectures. The pyridine nitrogen acts as a potential coordination site or a handle for derivatization, while the chloro-substituent on the phenyl ring serves as a robust coupling partner in numerous palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on field-proven protocols for key transformations, mechanistic insights, and its application in the synthesis of high-value compounds for medicinal chemistry and materials science.
Introduction: The Strategic Value of a Bifunctional Building Block
The molecular architecture of this compound is deceptively simple, yet it embodies a powerful combination of chemical functionalities. The pyridine ring, an electron-poor heteroaromatic system, imparts specific electronic and steric properties to its derivatives, making it a common scaffold in pharmaceuticals and functional materials.[1][2] The 4-chlorophenyl group provides a stable, yet reactive, handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[3][4] The relative inertness of the C-Cl bond compared to its bromide or iodide counterparts requires carefully selected, highly active catalyst systems, a challenge that modern organometallic chemistry has successfully addressed.
This document serves as a practical guide for researchers, outlining the core reactivity of this building block and providing detailed, validated protocols for its application in three cornerstone reactions of modern synthesis: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling
The true power of this compound is unlocked through palladium catalysis, which enables the selective functionalization of the C-Cl bond. The choice of ligand and reaction conditions is paramount to achieving high efficiency and yield, especially when dealing with the less reactive aryl chlorides.[5][6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and heteroaryl-aryl structures. For a substrate like this compound, this reaction allows for the direct connection of a new aryl or vinyl group in place of the chlorine atom.
Causality Behind Experimental Choices:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ can be effective, but for the less reactive C-Cl bond, more electron-rich and sterically bulky phosphine ligands (e.g., phosphine-imidazolium salts) or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the oxidative addition step, which is the rate-limiting step for aryl chlorides.[7][8]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[9] The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent system (often aqueous mixtures) is crucial for reaction efficiency.[7][10]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~85-95 | General Conditions[10] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 16 | >90 | Adapted from[5] |
| Pd-NHC Complex (1) | - | KOH (2) | H₂O | 100-160 | 1-2 | >90 | Adapted from[7][11] |
Table 1. Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides.
Heck Reaction: C(sp²)-C(sp²) Vinylation
The Heck reaction facilitates the synthesis of substituted alkenes by coupling this compound with an alkene, such as an acrylate or styrene derivative.[12][13] This transformation is pivotal for creating precursors to polymers and complex pharmaceutical intermediates.
Causality Behind Experimental Choices:
-
Catalyst System: The key to a successful Heck reaction with an aryl chloride is often the use of a sterically hindered, electron-rich phosphine ligand like tri-tert-butylphosphine (P(t-Bu)₃).[6] This ligand promotes the oxidative addition of the C-Cl bond to the Pd(0) center and stabilizes the active catalytic species.
-
Base: A relatively weak base, such as triethylamine (Et₃N) or a carbonate like cesium carbonate (Cs₂CO₃), is used to neutralize the HX generated in the catalytic cycle, regenerating the active Pd(0) catalyst.[6][13] Cs₂CO₃ is often preferred for challenging substrates as it is non-nucleophilic and can promote the reaction effectively.[6]
-
Stereoselectivity: The Heck reaction typically proceeds with excellent trans selectivity in the resulting alkene product.[12]
Diagram: General Workflow for the Heck Reaction
Caption: A streamlined workflow for a typical Heck coupling experiment.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| n-Butyl Acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 100-120 | ~85-95 | Adapted from[6] |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | ~70-85 | General Conditions[13] |
Table 2. Typical Conditions for Heck Coupling of Aryl Chlorides.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming aryl amines, a motif ubiquitous in pharmaceuticals.[14][15] This reaction allows the direct coupling of this compound with a wide range of primary or secondary amines.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich phosphine ligands are essential. Bidentate ligands like Xantphos or ferrocene-based ligands like Josiphos are particularly effective as they promote both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition.[14][16][17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice for this transformation.[17]
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 110 | >90 | Adapted from[17] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | ~80-95 | Adapted from[14] |
| Benzylamine | Pd(OAc)₂ (1) | Josiphos (1.2) | K₃PO₄ (2) | Dioxane | 100 | ~75-90 | Adapted from[16] |
Table 3. Selected Conditions for Buchwald-Hartwig Amination.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps from setup to characterization. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 3-(4-Biphenyl)pyridine.
Materials:
-
This compound (1.0 mmol, 189.64 mg)
-
Phenylboronic Acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet.
Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Add toluene (5 mL) and deionized water (1 mL) via syringe.
-
Attach a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
Expected Outcome: A white to off-white solid. Yields typically range from 85-95%. Characterization by ¹H NMR, ¹³C NMR, and MS should confirm the structure of 3-(4-biphenyl)pyridine.
Protocol 2: Heck Vinylation with n-Butyl Acrylate
Objective: To synthesize (E)-butyl 3-(4-(pyridin-3-yl)phenyl)acrylate.
Materials:
-
This compound (1.0 mmol, 189.64 mg)
-
n-Butyl Acrylate (1.5 mmol, 215 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.06 mmol, 12.1 mg) or as a 10% solution in hexanes.
-
Cesium Carbonate (Cs₂CO₃) (1.1 mmol, 358.4 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk tube, magnetic stirrer, nitrogen/argon line.
Procedure:
-
Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ and P(t-Bu)₃ to a dry Schlenk tube.
-
Add this compound and Cs₂CO₃ to the Schlenk tube.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous dioxane (5 mL) followed by n-butyl acrylate (215 µL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 16-24 hours. Monitor by TLC or GC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure trans-alkene product.
Expected Outcome: A pale yellow oil or solid. Yields typically range from 85-95%.[6] The stereochemistry should be confirmed as exclusively trans by ¹H NMR coupling constants.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are of significant interest to the pharmaceutical and materials science sectors.
-
Medicinal Chemistry: The core scaffold is found in molecules with a wide range of biological activities. For example, derivatives have been synthesized and evaluated as potential antifungal and antitubercular agents.[18] The ability to easily diversify the structure through cross-coupling allows for the rapid generation of libraries for structure-activity relationship (SAR) studies. For instance, furan derivatives bearing the 4-chlorophenyl moiety have shown potent activity as tubulin polymerization inhibitors for anticancer applications.[19]
-
Materials Science: In materials science, the pyridine moiety is a classic ligand for coordinating with metal ions. By using Suzuki or Negishi coupling, this compound can be converted into more complex bipyridine or terpyridine ligands.[8][20][21][22] These ligands form stable complexes with metals like ruthenium, iridium, or palladium, which are used in applications ranging from catalysis to organic light-emitting diodes (OLEDs) and supramolecular polymers.[23]
Conclusion
This compound is a high-value, versatile building block whose full potential is realized through modern palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system and conditions, chemists can selectively and efficiently transform the C-Cl bond into new C-C and C-N bonds. The protocols and insights provided in this guide demonstrate the reliability and broad scope of these transformations, empowering researchers in drug discovery and materials science to construct complex molecular targets with precision and control.
References
- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
A Practical Guide to the Strategic Functionalization of 3-(4-Chlorophenyl)pyridine for Drug Discovery
Abstract
The 3-arylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically significant molecules.[1][2] 3-(4-Chlorophenyl)pyridine, in particular, serves as a versatile starting material for the synthesis of diverse compound libraries aimed at drug discovery. Its strategic functionalization allows for the systematic exploration of the chemical space around the core structure, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth overview of modern synthetic strategies for the selective functionalization of this compound, with a focus on palladium-catalyzed C–H activation. A detailed, field-proven experimental protocol for C-2 selective arylation is presented, alongside discussions on alternative methodologies and essential characterization techniques.
Part 1: Strategic Considerations for Functionalization
The reactivity of this compound is dictated by the electronic properties of its two aromatic rings and the directing influence of the pyridine nitrogen. Understanding these factors is crucial for achieving regioselective functionalization.
Reactive Sites: The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack but challenging for electrophilic substitution.[3][4] Conversely, C–H activation strategies often leverage the pyridine nitrogen's ability to coordinate with a transition metal catalyst, directing functionalization to specific positions.[5]
The primary sites for functionalization are:
-
Pyridine C-2 and C-6: These positions are ortho to the nitrogen and are the most activated for metal-directed C–H functionalization due to the formation of a stable five-membered metallacyclic intermediate.[5]
-
Pyridine C-4: This position can be targeted under specific conditions, often sterically controlled, particularly in iridium-catalyzed borylation reactions.[6]
-
Chlorophenyl Ring: The chlorine atom provides a handle for classical cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.[7][8]
Caption: Key reactive sites on the this compound scaffold.
Common Functionalization Strategies:
-
Palladium-Catalyzed C–H Functionalization: This is a powerful, atom-economical method that avoids the need for pre-functionalization (e.g., halogenation or boronation) of the substrate. The pyridine nitrogen acts as an intrinsic directing group, guiding the palladium catalyst to activate an adjacent C–H bond, typically at the C-2 position.[5][9][10] This allows for the direct introduction of aryl, alkyl, or other functional groups.
-
Iridium-Catalyzed C–H Borylation: This method is highly effective for installing boronic ester groups onto heteroaromatic rings.[11][12][13] While often sterically governed, this technique can provide access to C-4 or C-6 functionalized pyridines, which are complementary to the C-2 selectivity of palladium catalysis.[6][14]
-
Suzuki-Miyaura Cross-Coupling: This reaction utilizes the existing chloro-substituent on the phenyl ring to form new carbon-carbon bonds with boronic acids or esters.[8][15][16] It is a robust and widely used method for biaryl synthesis.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of amines with the chloro-group, providing a direct route to aniline derivatives.[7][17][18] This is a cornerstone reaction for synthesizing compounds with C-N bonds, which are prevalent in pharmaceuticals.[19][20]
Part 2: Featured Protocol: Palladium-Catalyzed C-2 Selective C–H Arylation
This section provides a detailed protocol for the direct arylation of this compound at the C-2 position with an aryl iodide.
Principle and Rationale: The reaction proceeds via a pyridine-directed C–H activation mechanism.[5] The palladium(II) acetate catalyst coordinates to the pyridine nitrogen, positioning the metal center in proximity to the C-2 C–H bond. A concerted metalation-deprotonation (CMD) step, facilitated by a base, forms a palladacycle intermediate.[21] This intermediate then undergoes oxidative addition with the aryl iodide, followed by reductive elimination to yield the C-2 arylated product and regenerate the active palladium(II) catalyst.[5] Sodium acetate is chosen as a mild base, and chlorobenzene is used as a high-boiling solvent suitable for this transformation.[22]
Caption: Workflow for Pd-Catalyzed C-2 Arylation.
Materials and Reagents:
| Reagent | Formula | M.W. | Purity | Supplier Notes |
| This compound | C₁₁H₈ClN | 189.64 | ≥97% | Commercially Available |
| 4-Iodotoluene | C₇H₇I | 218.04 | ≥98% | Commercially Available |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.52 | ≥98% | Store under inert gas |
| Sodium Acetate | NaOAc | 82.03 | Anhydrous, ≥99% | Dry before use |
| Chlorobenzene | C₆H₅Cl | 112.56 | Anhydrous, ≥99.8% | Sure/Seal™ bottle |
Step-by-Step Experimental Protocol:
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (189.6 mg, 1.0 mmol, 1.0 equiv.), 4-iodotoluene (261.6 mg, 1.2 mmol, 1.2 equiv.), and anhydrous sodium acetate (164.0 mg, 2.0 mmol, 2.0 equiv.).
-
Seal the tube with a rubber septum.
-
Evacuate the tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive flow of argon, add palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%).
-
Expertise Note: Adding the catalyst last minimizes premature decomposition.
-
Add anhydrous chlorobenzene (5.0 mL) via syringe.
-
-
Reaction Execution:
-
Place the sealed Schlenk tube in a preheated oil bath at 140 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Trustworthiness Note: The reaction mixture will typically turn dark brown or black, indicating the formation of palladium nanoparticles, which are part of the catalytic cycle.
-
-
Monitoring:
-
After 24 hours, cool the reaction to room temperature. Take a small aliquot using a syringe, dilute it with ethyl acetate, and spot it on a TLC plate (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent) to check for the consumption of the starting material. A new, less polar spot corresponding to the product should be visible.
-
-
Work-up and Quenching:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (3 x 10 mL).
-
Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel.
-
Use a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate.
-
Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the product as a solid or oil.
-
Safety Precautions:
-
Palladium compounds are toxic and should be handled in a well-ventilated fume hood.[23][24] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[25][26][27]
-
Chlorobenzene is a flammable and harmful solvent. Avoid inhalation and skin contact.
-
The reaction is performed at high temperatures; use caution when handling the hot reaction vessel.
Part 3: Characterization of Functionalized Products
Confirmation of the product structure and purity is essential. A combination of spectroscopic and chromatographic methods should be employed.
Expected Analytical Data for 2-(p-tolyl)-3-(4-chlorophenyl)pyridine:
| Technique | Data Type | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Appearance of new aromatic signals for the tolyl group and characteristic shifts for the disubstituted pyridine ring. The methyl protons of the tolyl group should appear as a singlet around δ 2.4 ppm. |
| ¹³C NMR | Chemical Shift (δ) | Appearance of new carbon signals corresponding to the tolyl ring and a downfield shift of the C-2 carbon of the pyridine ring. |
| HRMS (ESI) | m/z | Calculated [M+H]⁺: 280.0944; Found: 280.0942 |
| HPLC | Purity | >95% (typically monitored at 254 nm) |
Note: The exact NMR shifts will depend on the solvent used (e.g., CDCl₃).
Description of Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.[28] The regioselectivity of the arylation is confirmed by the coupling patterns and chemical shifts of the remaining pyridine protons.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.[28]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single major peak indicates a pure sample.
Part 4: Alternative Functionalization Protocols
1. Suzuki-Miyaura Coupling at the Chloro-Position This protocol targets the C-Cl bond on the phenyl ring, offering an alternative vector for diversification.
-
Principle: A palladium(0) catalyst, typically Pd(PPh₃)₄, is used to couple the aryl chloride with a phenylboronic acid in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) and a suitable solvent system (e.g., Toluene/Ethanol/Water).[29][30]
-
Utility: This method is ideal for creating biaryl linkages at the phenyl portion of the molecule, which is complementary to the C–H functionalization of the pyridine ring.
2. Iridium-Catalyzed C-4 C–H Borylation This method allows for functionalization at the C-4 position of the pyridine ring, which is often difficult to access directly.
-
Principle: An iridium catalyst, such as [Ir(cod)OMe]₂, with a specific ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline), catalyzes the reaction between the pyridine and a boron source like bis(pinacolato)diboron (B₂pin₂).[12][13] The regioselectivity is primarily governed by sterics, favoring the least hindered position.[6]
-
Utility: The resulting boronic ester is a versatile intermediate that can be used in subsequent Suzuki-Miyaura couplings to introduce a wide variety of aryl or alkyl groups at the C-4 position.
Conclusion
The strategic functionalization of this compound is a critical enabling technology in modern drug discovery. By leveraging a suite of powerful catalytic methods, including palladium-catalyzed C–H activation, iridium-catalyzed borylation, and classical cross-coupling reactions, researchers can efficiently generate novel analogues with diverse substitution patterns. The detailed protocol for C-2 arylation provided herein serves as a robust and reliable starting point for library synthesis. A thorough understanding of the underlying reaction mechanisms and careful analytical characterization are paramount to ensuring the successful synthesis and validation of these important molecular scaffolds.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. carlroth.com [carlroth.com]
- 24. morganstanley.com [morganstanley.com]
- 25. solubilityofthings.com [solubilityofthings.com]
- 26. honrel.com [honrel.com]
- 27. rtong.people.ust.hk [rtong.people.ust.hk]
- 28. journals.stmjournals.com [journals.stmjournals.com]
- 29. benchchem.com [benchchem.com]
- 30. mdpi.com [mdpi.com]
Application Notes & Protocols for Scaling Up 3-(4-Chlorophenyl)pyridine Synthesis
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on scalable synthesis strategies for 3-(4-Chlorophenyl)pyridine, a key intermediate in pharmaceutical and materials science. We delve into the mechanistic rationale behind process choices, offering detailed, field-proven protocols for robust, large-scale production. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling, with comparative analysis of alternative methods like Negishi coupling. Furthermore, modern scale-up paradigms, including continuous flow processing and considerations for process safety and impurity control, are discussed to ensure a holistic approach to manufacturing.
Strategic Overview: Selecting a Scalable Synthesis Route
The synthesis of this compound involves the formation of a C(sp²)–C(sp²) bond between a pyridine ring and a 4-chlorophenyl moiety. While numerous methods exist for such transformations at the lab scale, industrial-scale production imposes stringent requirements for cost, efficiency, safety, and robustness.
The most prevalent and industrially validated methodologies are transition-metal-catalyzed cross-coupling reactions. The choice of method is dictated by factors including raw material cost, catalyst efficiency (turnover number and turnover frequency), functional group tolerance, and the impurity profile of the final product.
-
Suzuki-Miyaura Coupling: This is the preeminent choice for large-scale synthesis due to the operational simplicity, high functional group tolerance, and the commercial availability and relative stability of the requisite boronic acid reagents.[1][2][3] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.[3]
-
Negishi Coupling: This method couples an organozinc reagent with an organic halide.[4][5] It is highly effective and can be advantageous for certain substrates, particularly when dealing with complex fragments or when the corresponding boronic acid is unstable.[4][6] However, the preparation and handling of organozinc reagents can be more demanding than for boronic acids.
-
C-H Activation: Direct C-H arylation represents a more atom-economical approach by avoiding the pre-functionalization of the pyridine ring.[7] While promising, this technology is newer and may require more intensive process development to achieve the robustness required for large-scale manufacturing compared to well-established cross-coupling methods.[8][9][10]
This guide will focus primarily on the Suzuki-Miyaura coupling as the most reliable and widely adopted method for scaling the synthesis of this compound.
The Suzuki-Miyaura Pathway: From Mechanism to Practice
The Suzuki-Miyaura reaction provides an elegant and efficient route to the target compound. Understanding the catalytic cycle is crucial for troubleshooting and process optimization.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyridine (e.g., 3-bromopyridine).
-
Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group (4-chlorophenyl) to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[3]
Detailed Protocol for Kilogram-Scale Synthesis
This protocol is designed for a target scale of ~1.0 kg of this compound. All operations should be conducted in a well-ventilated area or fume hood, and appropriate personal protective equipment (PPE) must be worn.[11]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Eq. |
| 3-Bromopyridine | 158.01 | 1.00 kg | 6.33 | 1.0 |
| 4-Chlorophenylboronic Acid | 156.37 | 1.09 kg | 6.96 | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 7.1 g | 0.0316 | 0.005 |
| SPhos (Ligand) | 410.47 | 26.0 g | 0.0633 | 0.01 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.75 kg | 12.66 | 2.0 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 86.13 | 10 L | - | - |
| Water (Deionized) | 18.02 | 3 L | - | - |
Equipment:
-
20 L glass reactor with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling mantle.
-
Filtration apparatus.
-
Drying oven.
Procedure:
-
Reactor Setup and Inerting:
-
Assemble the reactor system and ensure all joints are properly sealed.
-
Purge the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.[12]
-
-
Reagent Charging:
-
To the inerted reactor, charge 3-Bromopyridine (1.00 kg), 4-Chlorophenylboronic Acid (1.09 kg), Potassium Carbonate (1.75 kg), Palladium(II) Acetate (7.1 g), and SPhos (26.0 g).
-
Causality Note: Charging the solids first, followed by the liquid starting material and solvents, minimizes splashing and ensures the catalyst and ligand are well-dispersated before heating commences.
-
Add 2-Methyltetrahydrofuran (10 L) and Water (3 L).
-
-
Reaction Execution:
-
Begin vigorous stirring (e.g., 250-300 RPM) to create a uniform slurry.
-
Heat the reaction mixture to reflux (~75-80 °C).
-
Process Insight: The use of a biphasic solvent system (2-MeTHF/water) is crucial. The organic phase dissolves the starting materials and product, while the aqueous phase dissolves the inorganic base and the boronate byproducts, facilitating both the reaction and the subsequent work-up.
-
Monitor the reaction progress every 1-2 hours using HPLC or TLC until consumption of the 3-bromopyridine is complete (typically 6-12 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Stop stirring and allow the phases to separate.
-
Transfer the lower aqueous layer to a separate vessel.
-
Wash the organic layer with 2 L of a 10% brine solution. Separate the layers.
-
Combine the aqueous layers and perform a back-extraction with 2 L of 2-MeTHF to recover any dissolved product.
-
Combine all organic layers.
-
-
Purification by Recrystallization:
-
Concentrate the combined organic layers under reduced pressure to approximately one-third of the original volume.
-
Add n-Heptane (~5 L) slowly to the warm 2-MeTHF solution until turbidity is observed.
-
Purification Principle: this compound is highly soluble in 2-MeTHF but poorly soluble in heptane. This solvent/anti-solvent combination is highly effective for inducing crystallization and rejecting impurities.[13][14]
-
Cool the mixture slowly to 0-5 °C over 2-3 hours and hold for an additional 2 hours to maximize crystal formation.
-
Filter the resulting solid product and wash the filter cake with cold (0-5 °C) heptane (2 x 1 L).
-
Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Expected Outcome:
-
Yield: 85-95%
-
Purity (by HPLC): >99.5%
-
Appearance: White to off-white crystalline solid.
Alternative and Advanced Methodologies
Comparative Analysis: Suzuki vs. Negishi Coupling
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |
| Aryl Source | Organoboron (Boronic Acids/Esters) | Organozinc Halides |
| Stability of Reagents | Boronic acids are generally air and moisture stable solids.[15] | Organozinc reagents are often moisture and air-sensitive; frequently prepared in situ. |
| Catalyst | Palladium is most common. | Palladium or Nickel catalysts can be used.[4] |
| Byproducts | Boron-based salts (e.g., B(OH)₃), easily removed by aqueous wash. | Zinc salts, removed by aqueous work-up. |
| Scalability | Excellent; widely used in industry.[1] | Good, but requires more stringent control over reagent preparation and transfer. |
| Cost | Cost of boronic acids can be a factor, but many are commercially available in bulk. | Zinc is inexpensive, but the overall process cost may be higher due to handling requirements. |
Continuous Flow Synthesis: A Modern Approach to Scale-Up
For multi-kilogram or pilot-scale production, transitioning from batch to continuous flow processing can offer significant advantages in safety, consistency, and efficiency.[16][17] A flow setup allows for precise control over reaction parameters and minimizes the volume of hazardous materials at any given time.[18][19]
Caption: A conceptual workflow for continuous flow synthesis of this compound.
This approach is particularly advantageous for reactions with significant exotherms or those requiring high temperatures and pressures, as the small reactor volume inherently enhances safety.[20]
Process Safety and Impurity Control
Safety Considerations:
-
Pyridine and Derivatives: Pyridine-based compounds are often flammable and toxic. Handle in well-ventilated areas and avoid inhalation or skin contact.[21][22]
-
Palladium Catalysts: Finely divided palladium and its residues on filtration aids (like Celite) can be pyrophoric. Handle spent catalyst under an inert atmosphere or quench carefully.
-
Solvents: 2-MeTHF is a flammable liquid. Grounding and bonding of equipment are necessary to prevent static discharge.[21]
-
Bases: Solid potassium carbonate is an irritant. Avoid generating dust.
Impurity Management:
-
Homocoupling (Biphenyl Formation): A common side product is the formation of 4,4'-dichlorobiphenyl from the homocoupling of the boronic acid. This can be minimized by:
-
Maintaining a strictly inert atmosphere to prevent oxygen-induced decomposition of the Pd(0) catalyst.
-
Using the appropriate stoichiometry (a slight excess of the boronic acid is typical).
-
-
Dehalogenation: Reduction of the starting materials or product can occur. This is often linked to catalyst degradation or impurities in the starting materials.
-
Residual Palladium: The final product must meet strict limits for residual palladium (<10 ppm is a common target for APIs). Efficient crystallization and, if necessary, treatment with a palladium scavenger (e.g., activated carbon, functionalized silica) are critical.
Conclusion
The Suzuki-Miyaura cross-coupling reaction stands as the premier industrial method for the synthesis of this compound. By carefully selecting the catalyst system, optimizing reaction conditions, and implementing a robust purification strategy, high yields and purities can be reliably achieved on a multi-kilogram scale. The provided protocol serves as a validated starting point for process development. For future manufacturing, the adoption of continuous flow technologies should be considered to further enhance safety, efficiency, and process control, aligning with modern principles of green and sustainable chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
- 16. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 17. air.unimi.it [air.unimi.it]
- 18. process-technology-online.com [process-technology-online.com]
- 19. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lobachemie.com [lobachemie.com]
- 22. carlroth.com [carlroth.com]
Application Notes and Protocols for the Synthesis of 3-(4-Chlorophenyl)pyridine Analogs for SAR Studies
Introduction: The 3-(4-Chlorophenyl)pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyridine ring is a cornerstone in the world of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its π-deficient nature, allow for a diverse range of interactions with biological targets.[4] When coupled with a 4-chlorophenyl moiety, the resulting this compound core presents a versatile platform for the development of novel therapeutics. The chlorine atom offers a site for potential metabolic stability and can influence the overall electronic nature and lipophilicity of the molecule, while the biphenyl-like structure allows for the exploration of a large chemical space.
Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, providing crucial insights into how specific structural modifications of a lead compound affect its biological activity.[5][6] By systematically synthesizing and evaluating a library of analogs, researchers can identify key pharmacophoric features and optimize properties such as potency, selectivity, and pharmacokinetic profiles. This guide provides detailed protocols for the synthesis of this compound analogs, focusing on robust and widely applicable cross-coupling methodologies, and outlines a framework for subsequent SAR investigations.
Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The construction of the C-C bond between the pyridine and chlorophenyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields, excellent functional group tolerance, and mild reaction conditions.[7][8] We will focus on two of the most powerful and commonly employed techniques: the Suzuki-Miyaura coupling and the Negishi coupling.
Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Method
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its operational simplicity and the commercial availability and stability of its boronic acid or ester reagents.[7][9] The reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical for achieving high efficiency. For coupling with pyridine-based substrates, which can sometimes be challenging due to potential catalyst inhibition by the nitrogen lone pair, ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines from the Buchwald ligand family are often employed to promote the desired reactivity.[8][10]
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective for less reactive substrates.[9]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 mmol, 1 equiv.), (4-chlorophenyl)boronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 5 mol%).[9]
-
-
Reaction Setup:
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[11]
-
Negishi Cross-Coupling: For More Sensitive Substrates
The Negishi coupling utilizes an organozinc reagent, which is more reactive than its boronic acid counterpart.[12][13] This increased reactivity allows for the coupling of less reactive organic halides and can often be performed under milder conditions. However, organozinc reagents are sensitive to moisture and air, requiring stricter anhydrous and inert atmosphere techniques.[12][14]
Causality Behind Experimental Choices:
-
Organozinc Reagent Preparation: The organozinc reagent is typically prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂ or ZnBr₂).[15] This two-step, one-pot procedure is highly efficient.
-
Catalyst System: Palladium catalysts, often with phosphine ligands, are commonly used. Nickel catalysts can also be effective and are sometimes preferred for coupling with aryl chlorides.[13]
-
Anhydrous Conditions: The success of the Negishi coupling is highly dependent on the exclusion of water and oxygen. Therefore, flame-dried glassware, anhydrous solvents, and a robust inert atmosphere are essential.[12]
Reaction Scheme for Negishi Coupling:
Caption: A simplified representation of the Negishi cross-coupling reaction.
Experimental Protocol: Synthesis of this compound Analogs
-
Preparation of the Organozinc Reagent (in situ):
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 3-bromopyridine (1.0 mmol, 1 equiv.) in anhydrous tetrahydrofuran (THF, 5 mL).
-
Cool the solution to -78 °C and slowly add n-butyllithium (1.1 mmol, 1.1 equiv., as a solution in hexanes). Stir for 30 minutes at this temperature.
-
In a separate flame-dried flask, prepare a solution of anhydrous zinc chloride (1.2 mmol, 1.2 equiv.) in anhydrous THF (5 mL).
-
Slowly transfer the zinc chloride solution to the lithium-halogen exchanged pyridine solution at -78 °C via cannula. Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Cross-Coupling Reaction:
-
To the freshly prepared organozinc solution, add 1-bromo-4-chlorobenzene (1.0 mmol, 1.0 equiv.) and the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to reflux (around 65 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
-
Characterization of Synthesized Analogs
Confirmation of the structure and purity of the synthesized this compound analogs is essential. A combination of spectroscopic and chromatographic techniques should be employed.[16][17]
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | To determine the proton environment and confirm the overall structure. | Signals corresponding to the pyridine and chlorophenyl protons with appropriate chemical shifts, multiplicities, and integration values.[16] |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for all carbon atoms in the pyridine and chlorophenyl rings.[16] |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. | A molecular ion peak corresponding to the calculated mass of the compound, often with a characteristic isotopic pattern for the chlorine atom. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak indicating a high level of purity (typically >95%). |
Structure-Activity Relationship (SAR) Studies
Once a library of this compound analogs has been synthesized and characterized, the next step is to evaluate their biological activity to establish an SAR.[1][18] This involves systematically varying substituents on both the pyridine and the chlorophenyl rings and assessing the impact on a specific biological endpoint (e.g., enzyme inhibition, receptor binding, or cellular activity).
A Hypothetical SAR Study:
The following table illustrates a hypothetical SAR study for a series of this compound analogs designed as inhibitors of a hypothetical kinase.
| Analog | R¹ (Pyridine Ring) | R² (Phenyl Ring) | IC₅₀ (nM) | SAR Interpretation |
| 1 (Parent) | H | H | 150 | Baseline activity. |
| 2 | 2-NH₂ | H | 50 | The amino group at the 2-position of the pyridine ring enhances activity, possibly through hydrogen bonding with the target.[1] |
| 3 | 6-CH₃ | H | 200 | A methyl group at the 6-position decreases activity, suggesting steric hindrance in the binding pocket. |
| 4 | H | 2-F | 100 | A fluorine atom at the 2-position of the phenyl ring slightly improves activity, potentially by modulating electronic properties or through favorable interactions. |
| 5 | 2-NH₂ | 2-F | 25 | The combination of the 2-amino group on the pyridine and the 2-fluoro group on the phenyl ring results in a synergistic improvement in activity. |
Key Considerations for SAR Studies:
-
Systematic Variation: Modify one position at a time to clearly understand the effect of each change.
-
Diverse Substituents: Explore a range of substituents with varying electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky) properties.[1][19]
-
Bioisosteric Replacements: Consider replacing key functional groups with bioisosteres to probe the importance of specific interactions.
-
In Silico Modeling: Computational tools such as molecular docking can be used to rationalize the observed SAR and guide the design of new, more potent analogs.[20]
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The synthetic protocols detailed in this guide, based on the robust Suzuki-Miyaura and Negishi cross-coupling reactions, provide a reliable and versatile means of accessing a wide range of analogs for SAR studies. By systematically exploring the chemical space around this privileged core, researchers can gain critical insights into the molecular interactions that govern biological activity and ultimately advance the discovery of new and effective medicines.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Characterization and pharmacological evaluation of new pyridine analogs - Arabian Journal of Chemistry [arabjchem.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Chlorophenyl)pyridine
Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain a high-purity product.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is dedicated to resolving specific experimental challenges you may encounter.
Problem 1: Low or No Product Yield
A low yield of this compound is the most frequently reported issue. This can often be attributed to several factors, from reagent quality to suboptimal reaction conditions.
Initial Diagnostic Checks:
-
Reagent Integrity : Verify the quality and stability of your starting materials.
-
4-Chlorophenylboronic Acid : This reagent can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially if it is electron-deficient.[1] Using fresh, high-purity boronic acid is crucial. Consider converting it to a more stable form, such as a pinacol ester, if degradation is suspected.[1]
-
3-Halopyridine : The reactivity of the aryl halide coupling partner is critical. The general trend for reactivity is I > Br > OTf >> Cl.[1] If you are using 3-chloropyridine, be aware that it is less reactive and may require a more active catalyst system.[2][3]
-
Palladium Catalyst and Ligand : Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
-
Reaction Setup :
-
Inert Atmosphere : The Suzuki-Miyaura coupling is sensitive to oxygen, which can deactivate the palladium catalyst.[1] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Solvent and Base Purity : Use anhydrous and degassed solvents.[1] Ensure your base is of high purity.
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield.
Problem 2: Presence of Significant Side Products
Even with product formation, the yield can be compromised by competing side reactions.
-
Homocoupling : The self-coupling of 4-chlorophenylboronic acid to form 4,4'-dichlorobiphenyl is a common byproduct.[2][4] This is often exacerbated by the presence of oxygen or if the oxidative addition of the aryl halide to the Pd(0) catalyst is slow.[2][5]
-
Solution : Ensure rigorous deoxygenation of your reaction mixture. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial over Pd(II) precatalysts which require in-situ reduction.[2]
-
-
Dehalogenation : The starting 3-halopyridine can be converted to pyridine. This occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.[2][4] Potential hydride sources can be amine bases or alcohol solvents.[2]
-
Solution : If dehalogenation is a significant issue, consider using a non-amine base and a solvent that is less likely to act as a hydride donor.
-
-
Protodeboronation : As mentioned earlier, this is the hydrolysis of the boronic acid to the corresponding arene (chlorobenzene in this case).[1][4]
Problem 3: Difficult Purification
The desired product, this compound, may be difficult to separate from starting materials or byproducts, especially if they have similar polarities.
-
Issue : Co-elution of the product with the homocoupled byproduct (4,4'-dichlorobiphenyl) or unreacted starting materials during column chromatography.
-
Solutions :
-
Acid-Base Extraction : Take advantage of the basicity of the pyridine nitrogen in your product. After the reaction, an acidic wash (e.g., with dilute HCl) will protonate the desired product, moving it to the aqueous layer, while non-basic impurities like the homocoupled product and unreacted boronic acid remain in the organic layer. The aqueous layer can then be collected, basified (e.g., with Na₂CO₃ or NaOH), and the product re-extracted with an organic solvent.[6]
-
Chromatography Optimization : If co-elution persists, a careful screening of different solvent systems for column chromatography is recommended. Sometimes a switch in the stationary phase (e.g., alumina instead of silica gel) can provide better separation.
-
Frequently Asked Questions (FAQs)
Q1: Which 3-halopyridine is best to use: 3-chloro, 3-bromo, or 3-iodo?
The choice of halide significantly impacts the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3] The reactivity order is I > Br > Cl.[1][3]
-
3-Iodopyridine : Most reactive, allows for milder reaction conditions, but is the most expensive.
-
3-Bromopyridine : A good balance of reactivity and cost. It is a very common starting material for this type of coupling.
-
3-Chloropyridine : Least reactive and cheapest. Couplings with 3-chloropyridine are more challenging and typically require more active catalyst systems with specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[1][7]
Q2: How do I choose the right catalyst and ligand?
The selection of the catalyst and ligand is critical for a successful Suzuki coupling.
-
For 3-bromo or 3-iodopyridine : A standard and robust catalyst is Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand like PPh₃.[7][8]
-
For 3-chloropyridine : More specialized ligands are necessary. Electron-rich and bulky ligands promote the oxidative addition of the less reactive aryl chloride.[2] Examples include trialkylphosphines (e.g., P(t-Bu)₃) or biarylphosphines (Buchwald ligands).[9]
The pyridine nitrogen of the substrate can coordinate to the palladium center, potentially inhibiting catalysis.[10] Therefore, ligands that bind strongly to palladium can be beneficial.
Q3: What is the role of the base, and which one should I use?
The base plays multiple crucial roles in the Suzuki-Miyaura coupling. It facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is necessary for the transmetalation step.[11][9]
-
Common Bases : Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used.[2][11]
-
Base Selection :
-
For sensitive substrates, milder bases like KF or K₃PO₄ can be advantageous to minimize side reactions like protodeboronation.[1]
-
For challenging couplings like those involving aryl chlorides, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective.[1][7]
-
Organic bases like triethylamine (TEA) are sometimes used but can be less effective than inorganic bases in many systems.[12]
-
Q4: What is the optimal solvent and temperature for this reaction?
-
Solvents : Suzuki couplings are versatile and can be run in various solvents.[11] Common choices are mixtures of an organic solvent with water, such as 1,4-dioxane/water, THF/water, or toluene/water.[2][11][13] The presence of water can be beneficial, but the amount may need to be optimized.[7]
-
Temperature : The required temperature depends on the reactivity of the substrates. For reactive partners like 3-bromopyridine, temperatures around 80-100 °C are typical.[1] For the less reactive 3-chloropyridine, higher temperatures (e.g., 100-120 °C) may be necessary to achieve a reasonable reaction rate.[7][13]
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol Example: Synthesis of this compound from 3-Bromopyridine
This protocol is a general starting point and may require optimization.
-
Reaction Setup : To a flame-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition : Under a positive pressure of the inert gas, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).[1]
-
Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or GC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or via an acid-base extraction as described in the troubleshooting section.
Table 1: Comparison of Reaction Conditions for Suzuki Coupling
| Parameter | Condition A (Standard) | Condition B (For Aryl Chlorides) | Rationale for Condition B |
| Aryl Halide | 3-Bromopyridine | 3-Chloropyridine | Aryl chlorides are less reactive and require more forcing conditions.[2] |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) | A combination of a Pd(0) source and a specialized ligand is often more effective.[9] |
| Ligand | (None, included in catalyst) | SPhos (4 mol%) | Bulky, electron-rich ligands facilitate the oxidative addition of aryl chlorides.[7] |
| Base | Na₂CO₃ (2 eq) | K₃PO₄ (2 eq) | Stronger, non-nucleophilic bases are often required for less reactive substrates.[1][7] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | Solvent choice can influence reaction rate and side product formation.[11] |
| Temperature | 90 °C | 110 °C | Higher temperatures are needed to overcome the higher activation energy for the oxidative addition of aryl chlorides.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 3-(4-Chlorophenyl)pyridine Synthesis
Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important biaryl compound. Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting guides, and validated protocols to help you navigate the complexities of cross-coupling chemistry and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing significant quantities of 4,4'-dichlorobiphenyl and 3,3'-bipyridine in my reaction mixture. What causes this homocoupling and how can I minimize it?
A1: The formation of homocoupling products, such as 4,4'-dichlorobiphenyl and 3,3'-bipyridine, is a classic side reaction in palladium-catalyzed cross-coupling chemistry.[1][2] This occurs when two molecules of the same starting material couple with each other instead of with the intended cross-coupling partner.
Causality and Mechanism: The precise mechanism can vary depending on the reaction type (e.g., Suzuki-Miyaura, Negishi).
-
In Suzuki-Miyaura Reactions: Homocoupling of the boronic acid partner is often promoted by the presence of molecular oxygen.[3] Oxygen can facilitate an oxidative coupling pathway independent of the main catalytic cycle. For the aryl halide partner, homocoupling can occur via a reductive pathway, especially at higher temperatures or with certain catalyst systems.
-
In Negishi Reactions: Homocoupling can arise from a second, undesired transmetalation event where an already-formed Ar-Pd-Ar' intermediate reacts with another molecule of the organozinc reagent (Ar'-Zn-X) to form an Ar'-Pd-Ar' species, which then reductively eliminates to yield the Ar'-Ar' homocoupled product.[2]
Mitigation Strategies:
-
Ensure Rigorous Inert Atmosphere: The most critical step is to thoroughly degas your solvents and reaction vessel and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. This is especially crucial for suppressing the oxygen-mediated homocoupling of boronic acids.
-
Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the organometallic reagent (boronic acid or organozinc) can sometimes favor the cross-coupling pathway over the homocoupling of the aryl halide. Conversely, using an excess of the halide partner can minimize boronic acid homocoupling.[1]
-
Optimize Catalyst and Ligand: Highly active catalysts can sometimes promote homocoupling. If this is a persistent issue, screening different ligands or using a lower catalyst loading might be beneficial.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can promote side reactions.
Q2: My primary side product is chlorobenzene (or pyridine). What is the mechanism of this dehalogenation, and how can I prevent it?
A2: Dehalogenation (or hydrodehalogenation) is the replacement of the halogen atom on your starting material with a hydrogen atom, leading to reduced arenes like chlorobenzene or pyridine.[1] This is one of the most common and problematic side reactions in cross-coupling.
Causality and Mechanism: The dominant mechanism involves the formation of a palladium-hydride (Pd-H) species.[4] This reactive intermediate can transfer a hydride to the aryl group in the Ar-Pd(II)-X complex, followed by reductive elimination to produce the dehalogenated arene (Ar-H).[5]
Sources of the hydride are varied and often present in the reaction mixture:
-
Solvents: Alcohols (e.g., methanol, isopropanol) are common hydride donors.
-
Bases: Amine bases or even hydroxide ions can contribute to Pd-H formation.[5]
-
Water: Trace amounts of water can act as a proton/hydride source.[4][6]
N-heterocyclic halides, such as 3-chloropyridine, are particularly susceptible to dehalogenation.[4]
Mitigation Strategies:
-
Ligand Selection: This is the most powerful tool. Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands accelerate the rate of reductive elimination of the desired product, which can outcompete the dehalogenation pathway.[7][8]
-
Choice of Base and Solvent: If dehalogenation is severe, switch to a non-hydride-donating solvent (e.g., Toluene, Dioxane, THF). Use weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases or amine bases.[4]
-
Use Dry Reagents: Ensure your solvents and reagents are anhydrous to minimize water's contribution, although some water is often necessary for the Suzuki reaction to proceed.
Q3: My reaction with 4-chlorophenylboronic acid is sluggish and gives low yields. Are aryl chlorides simply poor substrates?
A3: Yes, aryl chlorides are inherently less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[9][10] The carbon-chlorine bond is stronger, making the initial, often rate-limiting, oxidative addition step to the Pd(0) catalyst more difficult.[11] However, modern catalyst systems have been developed to activate these challenging substrates effectively.
Solutions for Activating Aryl Chlorides:
-
Advanced Catalysts: Do not use simple Pd(PPh₃)₄. Employ catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines) or N-heterocyclic carbene (NHC) ligands.[12][13] These ligands form highly active, low-coordinate Pd(0) species that are capable of breaking the strong C-Cl bond.
-
Stronger Bases: For Suzuki-Miyaura couplings involving aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the transmetalation step.[9]
-
Higher Temperatures: Reactions involving aryl chlorides typically require higher temperatures (e.g., 80-110 °C) to drive the oxidative addition.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of homocoupling products (e.g., 4,4'-dichlorobiphenyl) | 1. Oxygen contamination. 2. Sub-optimal stoichiometry. 3. Reaction temperature is too high. | 1. Improve degassing procedure; maintain a strict inert atmosphere. 2. Use a slight excess (1.2 eq.) of the boronic acid/ester.[1] 3. Lower the reaction temperature by 10-20 °C and monitor. |
| Significant dehalogenation (e.g., chlorobenzene) | 1. Formation of Pd-H species. 2. Hydride-donating solvent (e.g., IPA) or base (e.g., Et₃N). 3. Inappropriate ligand choice. | 1. Switch to a non-protic solvent (Toluene, Dioxane). 2. Use an inorganic base (K₃PO₄, Cs₂CO₃).[4] 3. Employ bulky, electron-rich ligands (XPhos, SPhos) to accelerate reductive elimination.[4][7] |
| Low or no conversion of aryl chloride | 1. C-Cl bond is not being activated. 2. Catalyst is inactive or insufficient. 3. Base is too weak. | 1. Switch to a catalyst system designed for aryl chlorides (e.g., Pd₂(dba)₃ with SPhos or an NHC-Pd precatalyst).[9][12] 2. Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%). 3. Use a stronger base such as K₃PO₄.[9] |
| Formation of dark precipitate (Palladium black) | 1. Catalyst decomposition. 2. Ligand is not robust enough for the reaction conditions. | 1. Ensure the reaction is run under a strict inert atmosphere. 2. Screen more stable/robust ligands. 3. Check for impurities in starting materials that could poison the catalyst. |
Visualizing Reaction Pathways
To better understand the chemistry, the following diagrams illustrate the desired catalytic cycle and the major off-cycle pathways that lead to common impurities.
Caption: Main catalytic cycle and key side reaction pathways.
Experimental Protocols
Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is optimized to activate the aryl chloride and minimize common side reactions.
Materials:
-
3-Bromopyridine (or 3-chloropyridine)
-
4-Chlorophenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate Tribasic (K₃PO₄)
-
Toluene, Anhydrous
-
Water, Degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 eq.), 4-chlorophenylboronic acid (1.3 eq.), and K₃PO₄ (3.0 eq.).
-
Catalyst Premixing (Optional but Recommended): In a separate vial under an inert atmosphere, add Pd(OAc)₂ (0.02 eq., 2 mol%) and SPhos (0.04 eq., 4 mol%). Add a small amount of anhydrous toluene and stir for 10-15 minutes until a homogeneous solution forms.
-
Reaction Setup: Evacuate and backfill the Schlenk flask with argon three times. Add the catalyst premix to the flask via syringe, followed by anhydrous toluene and degassed water to create a 10:1 toluene:water solvent system (e.g., 10 mL toluene, 1 mL water).
-
Execution: Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of argon.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure this compound.
Troubleshooting Workflow Diagram
This logical diagram provides a step-by-step approach to diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. jmcct.com [jmcct.com]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Coupling for Pyridine Derivatives
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives. As a cornerstone of modern synthetic chemistry, the Suzuki coupling offers a powerful method for constructing C-C bonds. However, the unique electronic properties of the pyridine ring introduce specific challenges that can often lead to frustration in the lab. The Lewis basic nitrogen atom can interfere with the palladium catalyst, leading to low yields, side reactions, and inconsistent results.[1][2]
This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to diagnose and resolve these common issues. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reactions for success.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent problems encountered during the Suzuki coupling of pyridine derivatives, presented in a question-and-answer format.
Q1: My reaction has stalled, showing low or no conversion to the desired product. What's the likely cause?
Low or no conversion is the most common issue and typically points to a problem with the catalytic cycle. With pyridines, the primary suspect is catalyst inhibition or deactivation.[1][3]
The "Pyridine Problem": Catalyst Poisoning
The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[1][3] This is especially problematic for 2-substituted pyridines, a phenomenon often called the "2-pyridyl problem."[1][4][5] This coordination can form a stable, inactive complex that effectively removes the catalyst from the reaction, halting the catalytic cycle.[1]
Solutions & Rationale:
-
Switch to Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[6] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are the gold standard for these challenging couplings.[1][2][3][7] Their steric bulk creates a "ligand sphere" around the palladium that physically hinders the pyridine nitrogen from coordinating, while their electron-rich nature promotes the crucial, often rate-limiting, oxidative addition step.[8]
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to overcome partial inhibition and drive the reaction to completion.[3]
-
Check Your Base: The base is not merely a spectator; it's essential for activating the boronic acid to facilitate transmetalation.[9][10] For less reactive coupling partners like aryl chlorides, stronger bases such as K₃PO₄ or Cs₂CO₃ are often necessary.[6] Ensure the base is finely powdered and anhydrous, as clumps can lead to poor solubility and inconsistent results.[11]
-
Elevate the Temperature: Pyridine halides, particularly chlorides, can be sluggish in the oxidative addition step.[6] Increasing the reaction temperature (typically to 80-110 °C) can provide the necessary energy to overcome this activation barrier.[6]
Q2: I'm observing significant amounts of my starting pyridine without the boron group. What is happening?
This is a classic case of protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond from a proton source (like water).[11][12] Pyridine boronic acids, especially 2-pyridyl derivatives, are notoriously unstable and prone to this decomposition pathway.[4][12][13]
Solutions & Rationale:
-
Use Boronic Esters: Pinacol (BPin) or MIDA boronate esters are significantly more stable towards hydrolysis than their corresponding boronic acids.[3][14] They act as a "slow-release" source of the active boron species, keeping the concentration of the sensitive boronic acid low throughout the reaction and minimizing decomposition.[12]
-
Ensure Anhydrous Conditions: Meticulously dry your solvents and reagents.[1][11] While some Suzuki protocols benefit from aqueous mixtures, excessive water can accelerate protodeboronation.[6][11] If using a base like K₃PO₄ under anhydrous conditions, a controlled, small amount of water might be needed for it to function effectively.[6]
-
Choose the Right Base: The base-catalyzed pathway is a major contributor to protodeboronation.[14] While a base is required, using milder conditions (e.g., K₂CO₃ instead of Cs₂CO₃) or non-aqueous bases can sometimes reduce the rate of this side reaction.[15][16]
Workflow for Diagnosing Protodeboronation
Caption: A logical workflow to diagnose and solve protodeboronation.
Q3: My main byproduct is a bipyridine from the homocoupling of my boronic acid. How can I prevent this?
Homocoupling occurs when two molecules of the boronic acid couple together. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species, initiating an unwanted catalytic cycle.[11]
Solutions & Rationale:
-
Rigorous Degassing is Crucial: This is the most critical factor.[11] The active Pd(0) catalyst is highly sensitive to oxygen.[6] Degas your solvents thoroughly by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes or by using several freeze-pump-thaw cycles.[6][11] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
Use a Pd(0) Precatalyst: Starting directly with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) precatalysts like Pd(OAc)₂.[7][11]
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.3 equivalents) is common to drive the reaction to completion, a large excess can favor homocoupling.[11]
Q4: The reaction with my 2-halopyridine is still not working, even with optimized conditions. Is there an alternative strategy?
Yes. When direct coupling fails due to the "2-pyridyl problem," a highly effective strategy is to use the corresponding pyridine N-oxide .
The N-Oxide Strategy:
The N-oxide functionality serves two key purposes:
-
Electronic Modification: It withdraws electron density from the pyridine ring, making the C-X bond more susceptible to oxidative addition.
-
Blocking Catalyst Coordination: The oxygen atom effectively "masks" the Lewis basic nitrogen, preventing it from poisoning the palladium catalyst.[17]
The Suzuki coupling is performed on the N-oxide derivative, which often proceeds in good to excellent yield.[17][18] The resulting aryl-pyridine N-oxide can then be easily deoxygenated in a subsequent step to afford the final desired 2-arylpyridine product.[17][18]
Experimental Protocol: N-Oxide Strategy
-
N-Oxide Formation: Oxidize the starting halopyridine using an oxidant like m-CPBA or H₂O₂ in acetic acid.
-
Suzuki Coupling: Perform the Suzuki coupling on the isolated pyridine N-oxide using standard conditions (e.g., Pd(OAc)₂, SPhos, K₃PO₄, dioxane/water).
-
Deoxygenation: Reduce the resulting aryl-pyridine N-oxide to the target 2-arylpyridine. A common method is using PCl₃ in CHCl₃ or palladium-catalyzed reduction with ammonium formate.[18]
Caption: Workflow for the Pyridine N-Oxide strategy.
Part 2: Frequently Asked Questions (FAQs)
Q: Which palladium source is best? A: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(II) sources when paired with a suitable ligand, they require in situ reduction to the active Pd(0) species. For challenging couplings, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or modern Buchwald-type precatalysts, which can offer greater reliability and activity.[7][19]
Q: What is the best base for Suzuki couplings with pyridines? A: There is no single "best" base, as the optimal choice is substrate and solvent-dependent.[10] However, a good starting point for challenging substrates like pyridyl chlorides is a strong inorganic base.
| Base | Common Solvents | Strength | Key Considerations |
| K₃PO₄ | Dioxane, Toluene, DMF | Strong | Often highly effective for challenging substrates; may require a small amount of water in anhydrous solvents.[6] |
| Cs₂CO₃ | Dioxane, Toluene | Strong | Very effective but more expensive. Its high solubility can be advantageous.[10] |
| K₂CO₃ | Aqueous mixtures | Moderate | A good, cost-effective choice for more reactive substrates.[10][20] |
| KF | Anhydrous Dioxane | Mild | Useful when base-sensitive functional groups are present.[9] |
Q: Can I use Nickel catalysts for these reactions? A: Yes, nickel catalysts are emerging as a powerful alternative to palladium, especially for coupling with less reactive electrophiles.[21] However, nickel catalysis can involve different mechanistic pathways and deactivation modes, such as the formation of inactive dimeric species, which require separate optimization.[22][23]
Q: How do I properly degas my reaction? A:
-
Sparge Method: Bubble an inert gas (argon or nitrogen) through your solvent(s) via a long needle for at least 20-30 minutes before adding it to the reaction flask.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent in the reaction flask using liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle at least three times.[11] After adding all reagents to the flask, evacuate the headspace and backfill with inert gas three times before heating.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. html.rhhz.net [html.rhhz.net]
- 18. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Synthesis of 3-(4-Chlorophenyl)pyridine
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 3-(4-Chlorophenyl)pyridine. Our goal is to provide actionable troubleshooting advice and in-depth scientific context to help you overcome common challenges and optimize your reaction conditions. The predominant synthetic route for this biaryl system is the Suzuki-Miyaura cross-coupling reaction, which will be the primary focus of this document.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction to synthesize this compound is showing very low to no conversion. What are the most likely causes?
Low conversion is a frequent issue, often stemming from challenges related to the oxidative addition step, particularly when using an aryl chloride, or catalyst inhibition. Let's break down the potential culprits.
Potential Cause 1: Inefficient Oxidative Addition The carbon-chlorine bond in 4-chlorobenzene is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition to the Pd(0) catalyst the rate-limiting step.[1][2] Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Troubleshooting Steps:
-
Switch to a More Active Catalyst System: Employ a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a highly active ligand. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to facilitate the oxidative addition of aryl chlorides.[1][2]
-
Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) provide the necessary activation energy for the C-Cl bond cleavage. Ensure your solvent system is appropriate for the target temperature.
-
Potential Cause 2: Catalyst Inhibition or Deactivation The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[3]
-
Troubleshooting Steps:
-
Use a More Robust Ligand: Bulky ligands not only promote oxidative addition but also create a sterically hindered environment around the palladium center, which can limit coordination by the pyridine substrate.
-
Consider a Different Boron Reagent: If you are using 3-pyridylboronic acid, be aware that it can be prone to decomposition (protodeboronation). Using more stable boronic esters, such as pinacol esters (Bpin), can improve reaction outcomes.[1]
-
Potential Cause 3: Reagent Quality and Reaction Setup
-
Troubleshooting Steps:
-
Check Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage. While often still reactive, their stoichiometry can be affected. It's good practice to use fresh, high-purity boronic acids.
-
Ensure Anhydrous & Degassed Conditions: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions like homocoupling.[2] Thoroughly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.
-
Below is a general workflow to diagnose a failed reaction.
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Q2: My reaction is working, but I'm getting significant side products. How can I improve selectivity?
The formation of byproducts is a common issue that reduces the yield and complicates purification. The three most common culprits are homocoupling, dehalogenation, and protodeboronation.[1][4]
-
Homocoupling (Biaryl of Boronic Acid): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or an overly active catalyst system.
-
Solution: Ensure rigorous degassing of all solvents and reagents. Sometimes, slightly lowering the catalyst loading can disfavor this pathway.
-
-
Dehalogenation (Loss of Chlorine): The aryl halide is reduced to the corresponding arene (e.g., 3-phenylpyridine instead of the target product). This can happen if a hydride source is present, which can arise from the solvent (e.g., alcohols) or certain bases.[1]
-
Solution: Avoid alcoholic solvents if dehalogenation is observed. Switch to a non-protic solvent system like dioxane or toluene. Ensure the base is not acting as a hydride donor.
-
-
Protodeboronation (Loss of Boron Group): The boronic acid reacts with a proton source (like water) to cleave the C-B bond, returning the parent arene. This is particularly an issue with electron-deficient or some heteroaromatic boronic acids.[1][5]
-
Solution: Use a stronger, less nucleophilic base like K₃PO₄ or Cs₂CO₃, which can accelerate the desired transmetalation step to outcompete protodeboronation. Using a boronic ester (e.g., BPin) instead of the acid can also increase stability.
-
The mechanism below illustrates where these side reactions diverge from the main catalytic cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle and common side reactions.
Q3: Which base and solvent system is optimal for coupling with a pyridine and an aryl chloride?
The choice of base and solvent is critical and interdependent. For challenging couplings like this one, a systematic approach is best.
Base Selection: The base plays a key role in activating the boronic acid for the transmetalation step.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are common and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing better results for difficult couplings, albeit at a higher cost.
-
Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is particularly effective at promoting the reaction of aryl chlorides and preventing protodeboronation.[5] It is often the base of choice for this type of substrate combination.
Solvent Selection: The solvent must solubilize the reagents and be stable at the required reaction temperature. A mixture including water is typically necessary to help dissolve the inorganic base and facilitate the transmetalation step.
-
Ethereal Solvents (Dioxane, THF): 1,4-Dioxane/water mixtures (e.g., 4:1 or 5:1) are a very common and effective choice, allowing for higher reaction temperatures.
-
Aromatic Solvents (Toluene): Toluene/water systems are also widely used and can be beneficial, especially for large-scale reactions where solvent removal is a concern.
-
Polar Aprotic Solvents (DMF, DMAc): While sometimes effective, these can lead to more side reactions at high temperatures. A simple protocol in aqueous DMF has been reported for some aryl chlorides.[6]
| Parameter | Recommendation for this compound Synthesis | Rationale |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Precursors for the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, or RuPhos (1.1-1.2 eq. relative to Pd) | Electron-rich, bulky ligands essential for activating the C-Cl bond.[1][2] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base that minimizes protodeboronation and is effective for aryl chlorides.[5] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Good solvating power and allows for high reaction temperatures (up to 101 °C). |
| Temperature | 90 - 110 °C | Provides necessary activation energy for oxidative addition of the aryl chloride. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Synthesis of this compound
This protocol is optimized for the challenging coupling of an aryl chloride with a pyridine derivative.
Reagents:
-
3-Bromopyridine (1.0 eq)
-
4-Chlorophenylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-bromopyridine, 4-chlorophenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane followed by degassed water (e.g., a 4:1 dioxane:water ratio, to make a 0.1-0.2 M solution with respect to the limiting reagent). The solution should be sparged with inert gas for at least 15 minutes prior to addition.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically a solid or oil. Purify via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound. An alternative is an acid-base workup, where the crude product is dissolved in an organic solvent and extracted with aqueous HCl. The pyridine-containing product moves to the aqueous layer, which is then basified and re-extracted.[7]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of 3-(4-Chlorophenyl)pyridine
Welcome to the technical support guide for the purification of 3-(4-Chlorophenyl)pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during the purification of this important synthetic intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, providing potential causes and actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low Yield After Column Chromatography | 1. Compound retained on silica: The polar pyridine nitrogen can interact strongly with the acidic silica gel. 2. Improper solvent polarity: The eluent may be too nonpolar to effectively move the product down the column. 3. Product degradation: The compound may be sensitive to the acidic nature of standard silica gel. | 1. Modify the stationary phase: Consider using alumina (neutral or basic) as the stationary phase to minimize acidic interactions.[1] 2. Adjust the mobile phase: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system (e.g., Hexane/Ethyl Acetate) to competitively bind to the silica's active sites and improve elution. 3. Optimize the gradient: If using gradient elution, ensure the polarity ramp is shallow enough to separate the product from closely eluting impurities.[2] |
| "Oiling Out" During Recrystallization | 1. High concentration of impurities: Impurities can act as a eutectic mixture, depressing the melting point and preventing crystallization. 2. Inappropriate solvent choice: The compound's solubility profile in the chosen solvent is not ideal for crystallization.[3] 3. Cooling too rapidly: Rapid cooling can lead to supersaturation and precipitation of an amorphous oil instead of an ordered crystal lattice. | 1. Pre-purify the crude material: Perform a quick filtration through a plug of silica gel to remove gross impurities before attempting recrystallization. 2. Re-evaluate the solvent system: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[4][5] For pyridyl compounds, which can be challenging to crystallize, consider mixed solvent systems like ethanol/water, toluene, or dichloromethane/hexane.[6][7] 3. Control the cooling rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[2][4] |
| Persistent Yellow or Brown Coloration | 1. Residual Palladium Catalyst: If synthesized via Suzuki or similar cross-coupling reactions, residual palladium complexes can discolor the product. 2. Oxidized Impurities: The pyridine ring or other aromatic components can be susceptible to oxidation, forming colored byproducts. | 1. Activated Carbon Treatment: Dissolve the product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal, heat briefly, and filter through Celite®. This can effectively adsorb colored impurities. 2. Chelating Agent Wash: Wash the organic solution of the crude product with an aqueous solution of a chelating agent like EDTA to sequester metal ions. |
| Co-elution of Impurities in Chromatography | 1. Structurally similar impurities: Byproducts such as regioisomers or homo-coupled starting materials (e.g., 4,4'-dichlorobiphenyl) can have very similar polarities to the desired product. 2. Incorrect solvent system: The chosen eluent may not have the right selectivity to resolve the mixture. | 1. Change the solvent system: Switch to a solvent system with different selectivity. For example, if Hexane/Ethyl Acetate fails, try a system containing Dichloromethane/Methanol or Toluene/Acetone.[2] 2. Utilize a different stationary phase: Biphenyl or C18 reversed-phase columns in preparative HPLC can offer different selectivity for aromatic compounds compared to normal-phase silica gel.[2][8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Suzuki coupling synthesis of this compound?
A1: In a typical Suzuki coupling between a pyridine-3-boronic acid and 4-chlorobromobenzene (or vice-versa), you should anticipate the following impurities:
-
Starting Materials: Unreacted 3-substituted pyridine and 4-chlorophenyl species.
-
Homo-coupled Byproducts: Biphenyl derivatives like 4,4'-dichlorobiphenyl and bipyridyl species.
-
Protodeborylation/Protodehalogenation Products: Pyridine and chlorobenzene.
-
Catalyst Residues: Palladium complexes and ligands.
The purification strategy must be designed to separate the product from these compounds, which have varying polarities.
Q2: My TLC shows an impurity with a very similar Rf to my product. How can I improve the separation for column chromatography?
A2: When dealing with closely eluting impurities, several strategies can be employed. First, ensure you are using an optimized TLC solvent system; test various combinations of solvents like hexane, ethyl acetate, dichloromethane, and methanol to maximize the ΔRf. For the column itself, using a finer mesh silica gel (e.g., 230-400 mesh) can increase the surface area and improve resolution.[1] Running a shallower and slower solvent gradient is also crucial.[2] If these methods fail, preparative HPLC is a powerful alternative for separating challenging mixtures.[8]
Q3: Is this compound acidic or basic? How does this affect purification?
A3: The pyridine nitrogen in the molecule has a lone pair of electrons, making the compound basic (pKa of the pyridinium ion is typically around 5.2). This basicity is a critical factor in purification.
-
Chromatography: As mentioned, the basic nitrogen can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor recovery. Using a neutral stationary phase like alumina or adding a basic modifier (e.g., triethylamine) to your eluent can mitigate this.[1]
-
Extraction: The basicity allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent (like ethyl acetate) and washed with a dilute acid (e.g., 1M HCl). The protonated pyridinium salt will move to the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free base, which is then extracted back into an organic solvent.[6]
Q4: What is the best method to confirm the purity of my final product?
A4: A combination of methods should be used to establish purity authoritatively.
-
Chromatography: A single spot on a TLC plate in multiple solvent systems is a good initial indicator. For higher confidence, High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity.[8]
-
Melting Point: A sharp melting point range that matches the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[4]
-
Spectroscopy:
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS can be used to identify the mass of impurity peaks seen in an HPLC chromatogram.[9]
-
Section 3: Standard Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of gram-scale quantities of crude this compound.
1. Preparation of the Column: a. Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). b. Prepare a slurry of silica gel (230-400 mesh) in the initial, nonpolar eluent (e.g., 100% Hexane).[1][10] c. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring a flat, undisturbed surface at the top.[10]
2. Loading the Sample: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. b. Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. c. Carefully add the sample to the top of the column bed.
3. Elution: a. Begin elution with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. The exact gradient will depend on the impurities but a typical progression might be from 5% to 20% Ethyl Acetate in Hexane. b. Collect fractions and monitor their composition by TLC. c. Combine the fractions containing the pure product.
4. Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
This protocol is suitable for purifying the product obtained after chromatography or for crude material that is already substantially pure.
1. Solvent Selection: a. Place a small amount of the compound in a test tube. b. Add a potential solvent (e.g., ethanol, isopropanol, toluene) dropwise at room temperature. The compound should be sparingly soluble.[4][5] c. Heat the test tube. The compound should dissolve completely.[3] d. Allow the solution to cool. Pure crystals should form. A good system for this compound is often an ethanol/water mixture.
2. Dissolution: a. Place the impure solid in an Erlenmeyer flask. b. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.[4] Keep the solution at or near boiling.
3. Cooling and Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. b. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[5]
4. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel.[5] b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. c. Allow the crystals to dry completely under vacuum to remove all residual solvent.
Section 4: Visualization of Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting chromatography issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. ijsr.net [ijsr.net]
preventing byproduct formation in 3-(4-Chlorophenyl)pyridine reactions
Technical Support Center: 3-(4-Chlorophenyl)pyridine Synthesis
A Guide to Minimizing Byproduct Formation in Suzuki-Miyaura Coupling
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that while the Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, its application in synthesizing molecules like this compound can present challenges. Unwanted side reactions can reduce yields and complicate purification, costing valuable time and resources.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive troubleshooting resource. We will move beyond simple procedural lists to explain the underlying chemical principles driving byproduct formation and provide validated strategies to ensure the integrity of your reaction and the purity of your product.
Troubleshooting Guide: A Symptom-Based Approach
Let's address the most common impurities observed during the synthesis of this compound from a 3-halopyridine and 4-chlorophenylboronic acid.
Question 1: My main impurity is a white solid, which I've identified as 4,4'-dichlorobiphenyl. What is causing this boronic acid homocoupling, and how can I prevent it?
Answer:
The formation of 4,4'-dichlorobiphenyl is a classic case of boronic acid homocoupling, a frequent side reaction in Suzuki couplings.[1] This byproduct consumes your boronic acid, reduces the yield of the desired product, and can be challenging to separate due to similar polarities. This issue stems primarily from two distinct mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the 4-chlorophenylboronic acid to generate the homocoupled dimer and regenerate Pd(0).[1][2]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can react directly with the boronic acid before the catalytic cycle is fully established, leading to early formation of the dimer.[1][2]
Troubleshooting Strategies:
-
Rigorous Deoxygenation (Crucial First Step): Before adding your palladium catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is a subsurface sparge with an inert gas (Nitrogen or Argon) for 20-30 minutes.[2] Simply creating an inert atmosphere in the headspace is often insufficient to remove dissolved oxygen.
-
Catalyst Selection:
-
Use a Pd(0) source like Pd(PPh₃)₄ directly.
-
If using a Pd(II) source, consider adding a mild reducing agent, such as potassium formate, to facilitate the rapid generation of the active Pd(0) species and suppress the initial homocoupling.[2]
-
Employ modern, pre-formed catalysts (precatalysts) that readily generate the active Pd(0) species under the reaction conditions.[3]
-
-
Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the 3-halopyridine can sometimes help favor the cross-coupling pathway over homocoupling.
Question 2: I'm observing a significant amount of pyridine in my crude product. Why is this dehalogenation occurring, and what are my options to minimize it?
Answer:
The presence of pyridine indicates that your starting material, 3-halopyridine, is undergoing hydrodehalogenation, where the halogen is replaced by a hydrogen atom.[4] This side reaction is particularly common with electron-deficient or N-heterocyclic halides and highly active catalyst systems.[4][5]
The root cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[5] This Pd-H intermediate can undergo reductive elimination with the pyridine ring, yielding pyridine and regenerating the Pd(0) catalyst, effectively competing with the desired transmetalation step.
Sources of Hydride and Mitigation Strategies:
-
Solvent Choice: Alcoholic solvents (e.g., methanol, ethanol) are a common source of hydrides, as they can be oxidized by the palladium complex.[4][6]
-
Solution: Switch to aprotic solvents such as 1,4-dioxane, toluene, or DMF. If a mixed solvent system is required for solubility, ensure it is anhydrous.
-
-
Base Selection: Certain bases or impurities within them can act as hydride donors.
-
Solution: Use bases less prone to this behavior, such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid bases like sodium ethoxide in ethanol unless absolutely necessary.
-
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination for the desired cross-coupled product, outcompeting the dehalogenation pathway.[4]
-
Halide Reactivity: The propensity for dehalogenation often follows the order I > Br > Cl.[5]
-
Solution: If you are using 3-iodopyridine and observing significant dehalogenation, switching to 3-bromopyridine or even 3-chloropyridine (which may require a more active catalyst system) can resolve the issue.[3]
-
Visualizing Reaction Pathways
To better understand the competition between the desired reaction and side reactions, it is helpful to visualize the catalytic cycle.
Caption: Competing pathways in the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a catalyst system (palladium source, ligand, base, solvent) for this specific reaction?
A good, robust starting point would be:
-
Palladium Source: Pd(OAc)₂ (2 mol%) or a more advanced precatalyst like XPhos Pd G2 (2 mol%).[3]
-
Ligand: SPhos or XPhos (4 mol%). These bulky, electron-rich ligands often promote high efficiency.[8]
-
Base: K₃PO₄ or K₂CO₃ (2-3 equivalents).
-
Solvent: 1,4-Dioxane or Toluene, with a small amount of water (e.g., 10:1 organic:water) to aid in dissolving the base.
-
Temperature: 80-100 °C.
Q2: My reaction is sluggish and gives low conversion, leading to a complex mixture. What should I check?
A sluggish reaction allows more time for side reactions like dehalogenation and protodeboronation (hydrolysis of the boronic acid to chlorobenzene) to occur.[8][9]
-
Catalyst Activity: Ensure your catalyst and ligand are not degraded. Using a precatalyst can often provide more consistent results.[3]
-
Base Strength: The base may not be strong enough or soluble enough. Cs₂CO₃ is a stronger and often more effective base, though more expensive. The addition of a small amount of water can significantly accelerate the reaction by improving base solubility.
-
Temperature: Carefully increasing the temperature may accelerate the desired reaction. However, be aware that excessively high temperatures can promote protodeboronation.[9]
Q3: What is the best way to purify this compound from the common byproducts?
Purification can often be achieved by column chromatography on silica gel.[7]
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective.
-
Byproduct Elution:
-
4,4'-dichlorobiphenyl is very nonpolar and will elute first.
-
The desired product, this compound, is more polar and will elute next.
-
Unreacted boronic acid and its byproducts are highly polar and will often remain on the baseline or can be removed with a preliminary aqueous wash.
-
-
Alternative Purification: If the product is basic enough, an acid-base extraction can be a powerful purification tool. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated pyridine product will move to the aqueous layer, leaving non-basic impurities like the homocoupled biphenyl in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure product.[10]
Data & Protocols
Table 1: Troubleshooting Summary
| Symptom / Byproduct | Primary Cause(s) | Recommended Solutions |
| 4,4'-Dichlorobiphenyl | Oxygen in the reaction; Use of Pd(II) precatalyst without a reducing agent.[1][2] | Rigorously degas solvent; Use a Pd(0) source or a modern precatalyst.[2][3] |
| Pyridine | Hydride sources (e.g., alcoholic solvents); Inefficient reductive elimination.[4][5] | Use aprotic solvents (Toluene, Dioxane); Select bulky, electron-rich ligands (e.g., SPhos).[4][8] |
| Chlorobenzene | Protodeboronation of 4-chlorophenylboronic acid.[9] | Use anhydrous conditions; Avoid excessive temperatures and strongly acidic/basic conditions. |
| Low Conversion | Poor catalyst activity; Insufficiently active base or poor solubility. | Use a precatalyst; Switch to a stronger base (e.g., Cs₂CO₃); Add a small amount of water. |
Protocol: Optimized Synthesis of this compound
This protocol incorporates best practices to minimize byproduct formation.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Deoxygenation: Seal the flask with a septum. Evacuate and backfill the flask with Argon or Nitrogen gas three times. Add 1,4-dioxane and water (10:1 v/v) via syringe. Sparge the resulting slurry with Argon gas via a needle submerged in the liquid for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 10. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Stability of 3-(4-Chlorophenyl)pyridine in Solution
Welcome to the Technical Support Center for 3-(4-Chlorophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments. Our approach is grounded in established principles of chemical stability and analytical science, offering practical solutions to real-world laboratory challenges.
Troubleshooting Guide: Navigating Stability Challenges
Unexpected experimental outcomes can often be traced back to the instability of a key reagent. This section provides a systematic approach to identifying and resolving stability-related issues with this compound solutions.
Issue 1: Inconsistent Assay Results or Loss of Potency Over Time
Symptoms:
-
Decreasing analytical signal (e.g., peak area in HPLC) in quality control samples.
-
Reduced biological activity in subsequent experiments using the same stock solution.
-
Appearance of new, unidentified peaks in chromatograms.
Potential Causes & Troubleshooting Steps:
-
Hydrolytic Degradation: While the pyridine and chlorophenyl rings are generally stable to hydrolysis, extreme pH conditions can potentially lead to degradation over time. The stability of pyridine derivatives can be pH-dependent.[1][2][3]
-
Action: Prepare fresh solutions in a validated buffer system, ideally between pH 3 and 7. If your experimental conditions require acidic or basic solutions, prepare them immediately before use and minimize storage time.
-
Verification: Perform a preliminary pH stability screen by incubating the compound in buffers of varying pH (e.g., pH 2, 5, 7, 9) and analyzing the samples at different time points.
-
-
Oxidative Degradation: Pyridine derivatives can be susceptible to oxidation, potentially forming N-oxides or other oxygenated species, especially in the presence of trace metal ions or peroxides in solvents.[4][5][6][7]
-
Action: Use high-purity, freshly opened solvents. Consider sparging solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Avoid sources of peroxide contamination.
-
Verification: Conduct a forced oxidation study by treating a solution of the compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂) and monitor the degradation profile by HPLC.[5][8]
-
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation.[9] The energy from light can induce photochemical reactions, leading to the formation of degradation products.
-
Action: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to direct sunlight and fluorescent lighting during experiments.
-
Verification: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and compare its stability to a sample stored in the dark.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and analysis of this compound solutions.
Q1: What are the ideal storage conditions for a stock solution of this compound?
A1: For optimal stability, stock solutions should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent solvent evaporation and moisture ingress. The specific temperature depends on the solvent used and the desired storage duration.
| Storage Condition | Temperature | Protection | Rationale |
| Short-term (≤ 1 week) | 2-8 °C | Amber vials or foil-wrapped | To slow down potential degradation reactions. |
| Long-term (> 1 week) | -20 °C or -80 °C | Amber vials or foil-wrapped | To significantly reduce the rate of chemical degradation. |
Q2: Which solvents are recommended for preparing stable solutions of this compound?
A2: The choice of solvent can impact the stability of your compound. It is advisable to use high-purity, anhydrous solvents. Common choices for similar compounds include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
Always use freshly opened solvents or those that have been properly stored to avoid contamination with water or peroxides.
Q3: My HPLC chromatogram shows a new peak appearing over time. How can I identify if it's a degradation product?
A3: The appearance of a new peak is a strong indicator of degradation. To confirm this and identify the degradant, you can employ the following strategies:
-
Forced Degradation Studies: Intentionally degrade a sample of this compound under various stress conditions (acid, base, oxidation, heat, light) as outlined in the "Protocol for a Forced Degradation Study" below. This will help you generate the potential degradation products and compare their retention times with the unknown peak in your sample.
-
LC-MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the unknown peak. The mass can provide valuable clues about the chemical transformation that has occurred (e.g., addition of an oxygen atom in oxidation).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. A non-homogenous peak suggests the presence of a co-eluting impurity or degradant.
Q4: Can I use a solution of this compound that has been stored for an extended period?
A4: It is not recommended to use aged solutions without first verifying the integrity of the compound. Before use, you should re-analyze the solution using a validated stability-indicating method (e.g., HPLC) to confirm its concentration and purity. Compare the chromatogram to that of a freshly prepared standard.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure to investigate the intrinsic stability of this compound and develop a stability-indicating analytical method.[10][11][12][13]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water, 50:50 v/v).
2. Application of Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
- Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
- At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples, including a non-stressed control, by a suitable analytical method, such as reverse-phase HPLC with a PDA detector.
4. Data Evaluation:
- Compare the chromatograms of the stressed samples to the control.
- Identify and quantify the degradation products.
- Determine the percentage of degradation of the parent compound.
- Assess the mass balance to account for all components.
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study of this compound.
Data Presentation
Table: Summary of Potential Degradation Pathways
This table summarizes the likely degradation pathways for this compound based on its chemical structure and general principles of organic chemistry.
| Stress Condition | Potential Degradation Pathway | Potential Degradation Products | Analytical Considerations |
| Acid/Base Hydrolysis | Generally stable, but extreme conditions may promote reactions. | Ring-opened products (unlikely under mild conditions). | Monitor for changes in retention time and UV spectrum. |
| Oxidation | Oxidation of the pyridine ring. | This compound-N-oxide, hydroxylated derivatives. | Look for an increase in mass corresponding to the addition of oxygen atoms by LC-MS. |
| Photolysis | Photochemical reactions of the aromatic rings. | Isomers, dimers, or ring-opened products. | Monitor for changes in UV absorbance maxima and the appearance of multiple new peaks. |
| Thermal Degradation | Decomposition at high temperatures. | Fragmentation or polymerization products. | GC-MS may be useful for identifying volatile degradants. |
Diagram: Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation [sgs.com]
- 12. ijsdr.org [ijsdr.org]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Catalyst Selection for Efficient 3-(4-Chlorophenyl)pyridine Synthesis
Welcome to our dedicated technical support center for the synthesis of 3-(4-Chlorophenyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic strategies for this important biaryl compound.
Introduction to Synthetic Strategies
The synthesis of this compound, a key structural motif in medicinal chemistry, is most commonly achieved through palladium-catalyzed cross-coupling reactions. The choice of catalytic system is paramount for achieving high yields and purity. The most prevalent methods include the Suzuki-Miyaura, Negishi, and Stille couplings, with direct C-H arylation emerging as a more atom-economical alternative. This guide will focus primarily on these methods, addressing catalyst selection and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: Which cross-coupling reaction is the best starting point for synthesizing this compound?
For initial investigations, the Suzuki-Miyaura coupling is often the preferred method due to the operational simplicity and the commercial availability and stability of the required boronic acid reagents.[1][2] Organoboranes are generally non-toxic and stable to air and water, which simplifies handling.[1] However, the optimal choice can be substrate-dependent, and other methods like Negishi or Stille couplings might offer advantages in specific cases.
Q2: I am getting a low yield in my Suzuki coupling reaction. What are the first things I should check?
Low yields in Suzuki couplings can stem from several factors. A systematic check of your reagents and reaction setup is the first step.[3] Key areas to investigate include:
-
Reagent Quality: Ensure the purity and stability of your 3-halopyridine, 4-chlorophenylboronic acid, catalyst, and base. Boronic acids can degrade over time, and phosphine ligands are susceptible to oxidation.[3]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[3] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[3] The choice and purity of the base are also crucial.
Q3: What are the most common side reactions, and how can I minimize them?
Several side reactions can compete with your desired cross-coupling and reduce your yield. The most common include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[3][4] It is often exacerbated by high temperatures and the choice of base.[5] To minimize this, use fresh, high-purity boronic acid, consider using more stable boronic esters (e.g., pinacol esters), and optimize the base and reaction temperature.[3]
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid or the aryl halide.[6] This is often caused by the presence of oxygen, so maintaining a strictly inert atmosphere is crucial.[3]
-
Dehalogenation: The replacement of the halogen on your 3-halopyridine with a hydrogen atom.[4][7] This can occur after oxidative addition if the palladium complex reacts with a hydride source in the reaction mixture.[7]
Q4: My aryl chloride substrate is unreactive. What changes should I make to my catalytic system?
Aryl chlorides are known to be less reactive than the corresponding bromides or iodides in Suzuki couplings.[1][7] To overcome this, you will likely need a more active catalytic system. Consider the following modifications:
-
Electron-Rich, Bulky Ligands: Ligands like those from the Buchwald or Fu groups (e.g., XPhos, SPhos, RuPhos) are designed to facilitate the challenging oxidative addition of aryl chlorides.[1][6][8] These ligands are electron-rich, which promotes oxidative addition, and bulky, which encourages reductive elimination.[7]
-
Nickel Catalysts: Nickel-based catalysts can be more effective for coupling with less reactive electrophiles like aryl chlorides.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound via cross-coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst and store it under an inert atmosphere. Consider using a pre-catalyst that is more air-stable. |
| Poor quality of reagents | Verify the purity of starting materials (aryl halide, organometallic reagent) by NMR or other analytical techniques. Use fresh, high-purity boronic acid/ester.[3] | |
| Inappropriate ligand | For unreactive aryl chlorides, switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands).[1][6][8] | |
| Incorrect base or solvent | Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) and solvents (e.g., Toluene/H2O, Dioxane/H2O, DMF). Ensure solvents are anhydrous and degassed.[3] | |
| Significant Byproduct Formation | Protodeboronation of boronic acid | Use a milder base, lower the reaction temperature, or use a more stable boronic ester derivative (e.g., pinacol ester).[3] |
| Homocoupling of reagents | Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and maintaining a positive pressure of inert gas.[3] | |
| Dehalogenation of aryl halide | This can be complex. Consider changing the solvent or base. In some cases, a different ligand may be required.[7] | |
| Reaction Stalls Before Completion | Catalyst deactivation | Palladium black formation can indicate catalyst aggregation and deactivation.[7] Try a lower catalyst loading or a different ligand that stabilizes the active Pd(0) species. |
| Inhibition by reaction components | In Negishi coupling, for instance, the formation of palladium-zinc complexes can lower catalyst activity.[9] Additives like LiBr can sometimes counteract this effect.[9] |
Catalyst System Comparison for Suzuki-Miyaura Coupling
The following table summarizes various palladium-based catalyst systems that can be employed for the Suzuki-Miyaura coupling to synthesize this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reported Yield (%) | Notes |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 | Moderate to Good | A common starting point, but may be less effective for aryl chlorides.[5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | Good to Excellent | SPhos is an electron-rich, bulky ligand suitable for challenging couplings. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | Good to Excellent | XPhos is another effective Buchwald ligand for aryl chlorides. |
| PdCl₂(dppf) | - | K₂CO₃ | DMF/H₂O | 90 | Moderate to Good | Dppf is a bidentate ligand that can be effective in many cases. |
Note: The optimal conditions should be determined experimentally for each specific substrate combination.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
4-Chlorophenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene (5 mL per mmol of 3-bromopyridine)
-
Water (1 mL per mmol of 3-bromopyridine)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine, 4-chlorophenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Catalytic Cycle Visualization
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alternative Synthetic Routes: A Brief Overview
While Suzuki coupling is a robust method, other cross-coupling reactions and C-H activation strategies offer alternative pathways to this compound.
-
Negishi Coupling: This reaction utilizes organozinc reagents, which are more reactive than organoboranes but are also more sensitive to air and moisture, necessitating stricter anhydrous and anaerobic conditions.[10][11] The higher reactivity can be advantageous for less reactive coupling partners.[10]
-
Stille Coupling: Involving organotin reagents, the Stille coupling is tolerant of a wide variety of functional groups and the reagents are stable to air and moisture.[12][13][14] However, the high toxicity of organotin compounds is a significant drawback.[2][13]
-
Direct C-H Arylation: This emerging field aims to form the C-C bond by directly functionalizing a C-H bond on one of the aromatic rings, avoiding the need for pre-functionalized organometallic reagents.[15][16] This approach is highly atom-economical but can suffer from challenges in controlling regioselectivity, especially with pyridine substrates.[15]
Conclusion
The efficient synthesis of this compound is a common yet sometimes challenging task in medicinal and materials chemistry. A thorough understanding of the underlying principles of palladium-catalyzed cross-coupling reactions, coupled with a systematic approach to troubleshooting, is key to success. This guide provides a foundational framework for catalyst selection, reaction optimization, and problem-solving. We encourage researchers to use this information as a starting point for their investigations and to consult the primary literature for more detailed procedures and novel catalytic systems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
workup procedures to remove impurities from 3-(4-Chlorophenyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the workup and purification of 3-(4-Chlorophenyl)pyridine, a common intermediate in medicinal chemistry, often synthesized via Suzuki-Miyaura cross-coupling.
Troubleshooting and Purification Guide
This guide is structured to address specific issues you may encounter post-reaction, leading you from the initial workup to the final, high-purity compound.
Question 1: My crude reaction mixture is a complex mess. What is a standard, robust extractive workup to remove the bulk of inorganic salts and polar impurities?
Answer: A well-executed extractive workup is the foundation of a clean purification. The goal is to partition your desired product, this compound, into an organic solvent while washing away inorganic bases, salts, and highly polar organic byproducts.
Causality and Rationale: this compound is a relatively non-polar molecule due to its two aromatic rings, but the pyridine nitrogen provides a basic handle and some polarity. This allows it to be soluble in common organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM), while water-soluble impurities can be removed with aqueous washes. A standard Suzuki coupling reaction uses a base (like K₂CO₃ or K₃PO₄) and contains boronic acid residues, both of which must be removed.[1][2]
Recommended Extractive Workup Protocol:
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent. Ethyl acetate is an excellent first choice due to its moderate polarity and immiscibility with water.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Water (2x): To remove the bulk of inorganic bases and salts.
-
1 M NaOH solution (1x): This is particularly effective for removing unreacted boronic acid. The basic wash converts the boronic acid into its water-soluble boronate salt, which is then extracted into the aqueous phase.[3]
-
Brine (1x): A saturated aqueous NaCl solution is used to remove residual water from the organic layer and break up any emulsions that may have formed.
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Question 2: My crude product has a grayish or black tint. How do I remove residual palladium catalyst?
Answer: The dark color is almost certainly due to residual palladium, either as fine particles of palladium black or soluble palladium complexes. Removing palladium is critical, especially in drug development, as strict limits are placed on heavy metal impurities.[4]
Troubleshooting Palladium Contamination:
-
Method 1: Filtration through Celite® or Silica Plug (for Particulate Pd)
-
Rationale: If the palladium has crashed out as heterogeneous "palladium black," it can be physically filtered. A pad of Celite® provides a fine filter bed that traps these small particles.[5]
-
Protocol:
-
Dissolve your crude product in a minimal amount of a relatively non-polar solvent (e.g., DCM or Toluene).
-
Prepare a short plug of silica gel or a pad of Celite® in a Hirsch or Büchner funnel.
-
Pass the solution through the plug, washing with additional solvent.
-
Concentrate the filtrate. This should yield a significantly lighter-colored crude product.
-
-
-
Method 2: Scavenger Resins (for Soluble and Particulate Pd)
-
Rationale: For removing trace amounts of soluble palladium, scavenger resins are highly effective. These are typically silica or polymer beads functionalized with thiol or amine groups that chelate the palladium, removing it from the solution.[4]
-
Protocol:
-
Dissolve the crude product in a suitable solvent (e.g., Toluene, EtOAc).
-
Add the recommended amount of a commercial palladium scavenger (e.g., SiliaMetS® Thiol).
-
Stir the mixture at room temperature or with gentle heating for a few hours.
-
Filter off the resin and wash with the solvent.
-
Concentrate the filtrate.
-
-
Question 3: I'm performing a Suzuki reaction using a phosphine ligand, and my NMR shows a significant amount of a greasy, phosphorus-containing byproduct. How do I get rid of it?
Answer: This is a classic problem, most often caused by triphenylphosphine oxide (TPPO), the oxidation product of the common ligand triphenylphosphine. TPPO is notoriously difficult to remove with standard chromatography because it can be quite soluble and sometimes co-elutes with products of moderate polarity.
Strategies for TPPO Removal:
-
Precipitation/Crystallization:
-
Rationale: TPPO has very low solubility in non-polar hydrocarbon solvents and diethyl ether, while your product, this compound, should be more soluble.[6][7][8]
-
Protocol:
-
Concentrate the crude reaction mixture to a thick oil.
-
Add a small amount of cold diethyl ether and a larger volume of a non-polar solvent like hexane or pentane.
-
Stir or sonicate the mixture vigorously. TPPO should precipitate as a white solid.
-
Filter the solid TPPO and wash it with more cold hexane/ether.
-
The filtrate contains your product. For very stubborn cases, passing this filtrate through a short plug of silica can trap remaining TPPO at the origin.[9]
-
-
-
Complexation with Zinc Chloride:
-
Rationale: TPPO can form an insoluble coordination complex with certain metal salts like zinc chloride (ZnCl₂).[10]
-
Protocol: Dissolve the crude mixture in ethanol and add two equivalents of ZnCl₂ (relative to the phosphine used). Stir for a few hours at room temperature. The [TPPO-Zn] complex will precipitate and can be filtered off.
-
Question 4: My product is mostly clean after workup, but I still see minor impurities. Should I use column chromatography or recrystallization for the final purification?
Answer: The choice depends on the nature and quantity of the impurities. A simple flowchart can guide your decision.
Protocol: Flash Column Chromatography
This is the most versatile method for separating compounds with different polarities.
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate.[11]
-
Addressing Streaking: Pyridine-containing compounds often "streak" or "tail" on acidic silica gel due to strong interaction with silanol groups. To prevent this, add a small amount of a basic modifier like triethylamine (Et₃N) (0.5-2.0% v/v) to your eluent system.[12] This neutralizes the acidic sites, resulting in sharper bands and better separation.
-
Column Packing & Loading: Pack a column with silica gel using your chosen eluent (containing Et₃N). Adsorb your crude product onto a small amount of silica gel ("dry loading") for the best resolution.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective, and suitable for this polarity range. |
| Mobile Phase | Hexane/Ethyl Acetate + 1% Et₃N | Good starting system for arylpyridines.[11] Et₃N prevents streaking.[12] |
| Gradient | Start at 5% EtOAc, gradually increase to 20-30% EtOAc | A gradient is often more effective than an isocratic system for separating closely eluting spots. |
Protocol: Recrystallization
Recrystallization is an excellent, scalable technique if you can find a suitable solvent system and your product is the major component.[13][14]
-
Solvent Screening: The goal is to find a solvent (or solvent pair) where your product is highly soluble when hot but poorly soluble when cold.[15]
-
Procedure (Solvent Pair Example: EtOAc/Hexane):
-
Dissolve the crude solid in the minimum amount of hot ethyl acetate.
-
If there are any insoluble impurities, perform a hot gravity filtration.[18]
-
To the hot, clear solution, add hexane dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. .
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
| Problem | Probable Cause | Solution | Reference |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute. / Solution is cooling too rapidly. | Choose a lower-boiling point solvent. / Allow the solution to cool more slowly; insulate the flask. | [15] |
| No Crystals Form | Too much solvent was used. / The compound is too soluble even at low temperatures. | Boil off some of the solvent to increase concentration. / Try a different solvent system where the compound is less soluble. | [12] |
| Very Low Recovery | Too much solvent was used. / The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent. / Ensure the solution is thoroughly cooled in an ice bath before filtering. Wash crystals with a minimal amount of ice-cold solvent. | [12][17] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter from a Suzuki coupling to make this compound? A1: Besides unreacted starting materials, the most common impurities are byproducts of side reactions inherent to the Suzuki coupling. These include:
-
Homocoupling Products: Formation of 4,4'-dichlorobiphenyl (from the boronic acid) or 3,3'-bipyridine (from the pyridine halide). Homocoupling of the boronic acid is often promoted by the presence of oxygen.[19][20]
-
Protodeboronation Product: The boronic acid group is replaced by a hydrogen, leading to chlorobenzene. This can be caused by excess water or harsh basic conditions.[1]
-
Ligand-Derived Impurities: If using a phosphine ligand like PPh₃, you will likely form triphenylphosphine oxide (TPPO).[6][8]
Q2: My pyridine starting material is an aryl chloride. Are there special considerations for the workup? A2: Yes, aryl chlorides are less reactive than bromides or iodides. This often necessitates more forcing conditions (higher temperatures, stronger bases, more active catalysts), which can lead to more byproducts.[21] The workup procedures themselves remain the same, but you may need to rely more heavily on chromatography to separate a more complex mixture of impurities.
Q3: Can I use an acidic wash during the extractive workup to remove the basic this compound product into the aqueous layer? A3: Yes, this is a valid acid-base extraction technique. By washing the organic layer with an acidic solution (e.g., 1M HCl), the pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt. This will pull your product into the aqueous layer, potentially leaving non-basic impurities behind in the organic layer. You can then re-basify the aqueous layer (e.g., with NaOH) and re-extract your product back into an organic solvent. This can be a very effective purification step but adds complexity to the workup.
Q4: I don't have access to a chromatography system. What is the most reliable way to purify my product? A4: If chromatography is not an option, a combination of a thorough acid-base extractive workup followed by careful recrystallization is your best approach. If TPPO is present, performing a precipitation from hexane/ether before the final recrystallization is highly recommended. Achieving high purity without chromatography requires patience and careful optimization of the recrystallization solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. shenvilab.org [shenvilab.org]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Workup [chem.rochester.edu]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. How To [chem.rochester.edu]
- 14. longdom.org [longdom.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Chlorophenyl)pyridine Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds featuring the 3-(4-chlorophenyl)pyridine core. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear comparison of how structural modifications to this scaffold influence its biological activity. We will primarily focus on the anticancer properties of a key class of these derivatives, the pyrazolo[3,4-b]pyridines, while also touching upon their activity as dopamine D4 receptor antagonists and their potential as antifungal agents.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound moiety is a significant pharmacophore in drug discovery, appearing in a variety of biologically active molecules. The pyridine ring, a six-membered heterocycle, is a common feature in many FDA-approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The presence of a 4-chlorophenyl group introduces a lipophilic and electron-withdrawing substituent that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This combination has proven effective in the development of agents targeting a range of diseases, from central nervous system disorders to cancer and infectious diseases.
Anticancer Activity of 4-(4-Chlorophenyl)pyrazolo[3,4-b]pyridine Derivatives: A Detailed SAR Study
A prominent class of compounds containing the this compound core is the 4-aryl-pyrazolo[3,4-b]pyridines. Extensive research has demonstrated their potential as potent anticancer agents. The core structure of these compounds is depicted below.
Introduction: The Versatility of the 3-(4-Chlorophenyl)pyridine Scaffold
An In-Depth Comparative Guide to the Efficacy of 3-(4-Chlorophenyl)pyridine Analogs
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to a wide range of biological targets, enabling the development of diverse therapeutic agents. The this compound core is one such scaffold. Its rigid, planar structure, combined with the specific electronic properties imparted by the chlorine atom and the pyridine nitrogen, provides a robust framework for designing molecules with tailored biological activities. Pyridine and its derivatives are foundational to numerous drugs and are known to exhibit a vast array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neurological activities.[1][2][3]
This guide, prepared from the perspective of a Senior Application Scientist, offers a comparative analysis of the efficacy of various this compound analogs. We will delve into their performance against different therapeutic targets, supported by experimental data from peer-reviewed literature. The focus will be not only on the results but also on the causality behind the experimental design and the structure-activity relationships (SAR) that guide future drug development.
Efficacy in Oncology: A Multi-Pronged Attack on Cancer
The this compound scaffold has been extensively explored in oncology, yielding analogs that attack cancer cells through various mechanisms of action.
Targeting the Cytoskeleton: Tubulin Polymerization Inhibitors
The cellular cytoskeleton, particularly microtubules composed of tubulin, is a well-validated target for anticancer drugs. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. A series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been designed as mimics of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. In these analogs, the pyridine moiety serves to lock the molecule in a cis-conformation, which is crucial for activity.
The compound 3-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)pyridine (Compound 9m in the source study) demonstrated significant antiproliferative activity against several cancer cell lines.[4] The rationale for testing against a panel of cell lines (e.g., HeLa, MCF-7, A549) is to assess the compound's breadth of activity across different cancer types (cervical, breast, and lung, respectively).
Table 1: Antiproliferative Activity (IC₅₀, µM) of Tubulin Polymerization Inhibitor 9m [4]
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 3-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)pyridine (9m) | Sub-µM | Sub-µM | Sub-µM |
| CA-4 (Positive Control) | Sub-µM | Sub-µM | Sub-µM |
Note: The source indicates IC₅₀ values are in the submicromolar to micromolar range, demonstrating high potency.
Modulating Cell Signaling: Kinase Inhibitors
Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. Analogs of this compound have been successfully developed as inhibitors of several key kinases.
PIM-1 Kinase: The PIM-1 kinase is a proto-oncogene that promotes cell survival and proliferation, representing an attractive target for cancer therapy.[5] Novel 3-cyanopyridine derivatives have been synthesized and evaluated for their anti-breast cancer activity via PIM-1 inhibition. Among these, compounds bearing a 4-chlorophenyl group at the 6-position of the pyridine ring showed significant cytotoxicity. For instance, a 3-cyano-1-methylpyrid-2-one derivative with a 4-chlorophenyl substituent (Compound 9d ) exhibited an IC₅₀ value of 2.05 µM against the MCF-7 breast cancer cell line.[5] This highlights the favorable contribution of the chlorophenyl moiety to the binding affinity.
EGFR and VEGFR-2: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are crucial for tumor growth, proliferation, and angiogenesis. New pyrano[3,2-c]pyridine conjugates have been designed as dual inhibitors. The inclusion of the 4-chlorophenyl group is a common strategy to enhance binding to the hydrophobic pocket of kinase active sites. Several of these compounds demonstrated potent anticancer activity, with IC₅₀ values in the low micromolar range.[6]
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can halt the proliferation of cancer cells. A series of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines were synthesized, with 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound 9e) showing potent inhibition against CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[7]
Table 2: Comparative Efficacy (IC₅₀, µM) of Kinase Inhibitor Analogs
| Compound Class | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Cyano-1-methylpyrid-2-one analog (9d) | PIM-1 | MCF-7 | 2.05 ± 0.08 | [5] |
| Pyrano[3,2-c]pyridine analog (8b) | EGFR | - | 0.15 | [6] |
| Pyrazolo[3,4-b]pyridine analog (9e) | CDK2 / CDK9 | Hela | >10 (Shows higher potency on other analogs in series) | [7] |
| Phenylpyrazolo[3,4-d]pyrimidine analog (5i) | EGFR / VEGFR2 | MCF-7 | 0.3 (EGFR), 7.60 (VEGFR2) | [8] |
Novel Sulfonylureas in Oncology
Sulfonylureas, traditionally known as antidiabetic drugs, have also been investigated for their anticancer properties. A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized, where the core structure often includes the 4-chlorophenyl group. The most prominent compound, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) , showed a good activity profile and selectivity against leukemia, colon cancer, and melanoma cell lines, with average GI₅₀ (concentration for 50% growth inhibition) values between 13.6 and 14.9 µM.[9]
Efficacy in Anti-inflammatory Applications: COX Inhibition
Inflammation is a key pathological process in many diseases, and cyclooxygenase (COX) enzymes are central to this process. Non-steroidal anti-inflammatory drugs (NSAIDs) typically target COX-1 and COX-2. Selective inhibition of COX-2 is often desired to reduce the gastrointestinal side effects associated with COX-1 inhibition. A novel class of 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives was synthesized and evaluated for COX inhibitory activity. Several of these compounds were found to be potent and selective inhibitors of COX-2.[10] The inclusion of fluorine atoms on other parts of the molecule often increased potency due to favorable changes in lipophilicity and electronic properties.[10]
Table 3: COX-1 and COX-2 Inhibitory Activity (IC₅₀, µM) of Quinazolinone Analogs [10]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) |
| 6g | 13.4 | 1.2 | 11.17 |
| 6f | 12.8 | 1.6 | 8.00 |
Note: A higher selectivity index indicates greater selectivity for COX-2.
Efficacy in Antimicrobial and Antiparasitic Fields
The this compound scaffold also serves as a basis for agents targeting infectious diseases.
-
Antifungal and Antitubercular Activity: 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives have been shown to possess very good antifungal activity against pathogenic strains like Aspergillus and Candida.[11] The same compounds also exhibited interesting activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[11]
-
Antimalarial Activity: Pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. The mechanism of action for some of these compounds was proposed to be the inhibition of the dihydrofolate reductase (DHFR) enzyme, a critical enzyme in the parasite's life cycle.[12]
Experimental Design and Protocols: A Scientist's Perspective
The evaluation of new chemical entities requires a logical, stepwise progression from broad screening to detailed mechanistic studies. The choice of each assay is critical for generating meaningful and reliable data.
Workflow for Preclinical Evaluation of Novel Analogs
The overall process involves synthesis, initial screening for biological activity, and deeper investigation into the mechanism of action for promising candidates. This self-validating system ensures that resources are focused on compounds with the highest therapeutic potential.
Caption: General workflow for the discovery and preclinical evaluation of novel therapeutic analogs.
Protocol 1: In Vitro Antiproliferative MTT Assay
This assay is a cornerstone of anticancer drug screening. Its principle is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a positive control drug (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The incubation time is chosen to allow for multiple cell doublings, making the antiproliferative effects apparent.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay
This type of assay is crucial for confirming that a compound's cytotoxic effect is due to the inhibition of its intended kinase target. This example describes a common format using a fluorescent readout.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing all necessary components except ATP (e.g., Tris-HCl, MgCl₂, DTT). Prepare solutions of the recombinant kinase enzyme, the specific peptide substrate, and the test compound (analog) at various concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound. Allow these components to pre-incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final concentration of ATP should be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C or 37°C.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method involves using an antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is often labeled with a fluorophore or is detected by a secondary fluorescently-labeled antibody.
-
Signal Reading: Read the fluorescence intensity on a suitable plate reader. The signal intensity is inversely proportional to the kinase inhibitory activity of the test compound.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Structure-Activity Relationship (SAR) and Mechanistic Insights
Synthesizing the findings from various studies reveals key SAR trends for the this compound scaffold.[1][13]
-
Substituents on the Pyridine Ring: The introduction of substituents on the pyridine ring can dramatically alter potency and selectivity. For PPARγ modulators, a 3-alkoxy group on a 4-pyridine core was found to be essential for high potency.[13] In anticancer agents, adding cyano and amino groups often enhances activity.[5][14]
-
The Role of the 4-Chlorophenyl Group: This moiety is critical. The chlorine atom, being an electron-withdrawing group, influences the electronic distribution of the entire molecule. It often fits into a hydrophobic pocket in the target protein's active site, forming favorable van der Waals interactions and enhancing binding affinity.
-
Overall Molecular Conformation: The relative orientation of the chlorophenyl ring and the pyridine ring is crucial. As seen with the tubulin inhibitors, forcing a specific conformation can be the key to high efficacy.[4]
Illustrative Signaling Pathway: PIM-1 Inhibition
The diagram below illustrates the downstream effects of inhibiting the PIM-1 kinase, a common mechanism for this compound anticancer analogs.
Caption: PIM-1 inhibition by an analog prevents phosphorylation of BAD, leading to apoptosis.
Conclusion and Future Directions
The this compound scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding potent and selective modulators for a wide range of biological targets. The comparative analysis shows that specific substitutions on this core structure can fine-tune its activity, leading to promising candidates in oncology, anti-inflammatory, and anti-infective research. The anticancer analogs, in particular, show remarkable versatility by targeting distinct cellular machinery, from the cytoskeleton to critical signaling kinases.
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent leads. Investigating synergistic combinations of these analogs with existing therapies could also open new avenues for treatment. As our understanding of disease biology deepens, the rational design of new derivatives based on this privileged scaffold will undoubtedly continue to yield novel therapeutic agents.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridine Scaffold: A Comparative Analysis of 3-(4-Chlorophenyl)pyridine Analogs and Commercial Fungicides
A Technical Guide for Researchers in Agrochemical Discovery
This guide provides an in-depth comparative analysis of fungicides centered around the pyridine chemical scaffold. While direct fungicidal data on the specific molecule 3-(4-Chlorophenyl)pyridine is limited in publicly accessible research, its core structure represents a critical pharmacophore in a number of commercially successful fungicides. This document will, therefore, use 3-(4--Chlorophenyl)pyridine as a foundational structure for a broader discussion and comparison with established pyridine-based fungicides: Boscalid , Fluazinam , and Picoxystrobin .
The objective of this guide is to offer researchers, scientists, and drug development professionals a comprehensive technical overview of the structure-activity relationships, mechanisms of action, and fungicidal efficacy of these compounds. By understanding the performance of these analogs, researchers can better strategize the design and synthesis of novel, more effective fungicidal agents.
Introduction: The Versatility of the Pyridine Ring in Modern Fungicides
The pyridine ring is a privileged scaffold in medicinal and agrochemical research due to its ability to form a variety of non-covalent interactions with biological targets. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking and hydrophobic interactions. These properties have been exploited in the design of numerous successful fungicides. The this compound structure, in particular, combines the pyridine core with a halogenated phenyl ring, a common feature in many bioactive molecules that can enhance binding affinity and metabolic stability.
This guide will dissect the chemical features and biological activities of three major classes of pyridine-containing fungicides, using them as benchmarks to understand the potential of the this compound scaffold in the development of new fungicidal compounds.
Comparative Analysis of Pyridine-Based Fungicides
The fungicidal activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring and any attached phenyl groups. This section compares the chemical structures, mechanisms of action, and fungicidal efficacy of Boscalid, Fluazinam, and Picoxystrobin.
Chemical Structures and Mechanisms of Action
A comparison of the chemical structures reveals how different substitutions on the pyridine ring lead to distinct mechanisms of action.
| Compound | Chemical Structure | Fungicide Class | Mechanism of Action |
| This compound | Pyridine | (Hypothetical Scaffold) | |
| Boscalid | Pyridine Carboxamide | Succinate Dehydrogenase Inhibitor (SDHI); disrupts the mitochondrial electron transport chain at complex II.[1][2] | |
| Fluazinam | Diarylaminopyridine | Uncoupler of oxidative phosphorylation; disrupts the proton gradient across the mitochondrial inner membrane, halting ATP synthesis.[3][4] | |
| Picoxystrobin | Strobilurin | Quinone outside Inhibitor (QoI); blocks electron transfer at the Qo site of the cytochrome bc1 complex (complex III) in the mitochondrial respiratory chain.[5] |
The diverse mechanisms of these pyridine-based fungicides highlight the versatility of this scaffold in targeting different essential processes in fungal cells.
Figure 1: Mechanisms of action of the compared pyridine-based fungicides.
Fungicidal Efficacy: A Quantitative Comparison
The efficacy of a fungicide is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of fungal growth. The following tables summarize the reported EC50 values for Boscalid, Fluazinam, and Picoxystrobin against a selection of economically important plant pathogens. It is important to note that EC50 values can vary between studies due to differences in experimental conditions and fungal isolates.
Table 1: In Vitro Efficacy (EC50, µg/mL) of Boscalid
| Pathogen | Disease | EC50 (µg/mL) | Reference(s) |
| Botrytis cinerea | Gray Mold | 0.03 - 15.92 | [6][7][8] |
| Sclerotinia sclerotiorum | White Mold | 0.038 - 0.222 | [9][10][11][12] |
| Alternaria alternata | Alternaria Leaf Spot | 0.055 - >100 | [1][13][14][15][16] |
Table 2: In Vitro Efficacy (EC50, µg/mL) of Fluazinam
| Pathogen | Disease | EC50 (µg/mL) | Reference(s) |
| Botrytis cinerea | Gray Mold | 0.0018 - 0.0487 | [17][18][19] |
| Phytophthora infestans | Late Blight | <0.001 (zoospore motility) | [4][20][21] |
| Sclerotinia sclerotiorum | White Mold | 0.0004 - 0.0115 | [3][22][23] |
Table 3: In Vitro Efficacy (EC50, µg/mL) of Picoxystrobin
| Pathogen | Disease | EC50 (µg/mL) | Reference(s) |
| Puccinia triticina | Wheat Leaf Rust | (Broad spectrum vs. rusts) | [5][24] |
| Zymoseptoria tritici | Septoria Leaf Blotch | ~2.4 (Azoxystrobin, related strobilurin) | [25][26][27][28] |
| Pyrenophora teres | Net Blotch | (Broad spectrum vs. cereal diseases) | [5] |
Note: Specific EC50 values for Picoxystrobin against these exact pathogens were not consistently available in the searched literature; however, its known broad-spectrum activity against cereal pathogens is noted. The value for Z. tritici is for the related strobilurin, Azoxystrobin, to provide a contextual reference.
Structure-Activity Relationship (SAR) Insights
The fungicidal activity of these compounds is intricately linked to their chemical structures.
-
Pyridine Carboxamides (e.g., Boscalid): The activity of this class is highly dependent on the nature of the amide N-substituent. A biphenyl group, as seen in Boscalid, or other bulky, hydrophobic groups at the ortho position of the N-phenyl ring generally confer high and broad-spectrum fungicidal activity. The 2-chloropyridine moiety is also a key feature.[2][29][30][31]
-
Diarylaminopyridines (e.g., Fluazinam): The substitution pattern on both the pyridine and phenyl rings is critical. The presence of multiple electron-withdrawing groups, such as trifluoromethyl and nitro groups, on the phenyl ring, and a chloro group on the pyridine ring, as in Fluazinam, contributes to its potent uncoupling activity.
-
Strobilurins (e.g., Picoxystrobin): The core pharmacophore of strobilurins is the β-methoxyacrylate group, which is essential for binding to the Qo site of cytochrome bc1. The toxophore, the part of the molecule that anchors it to the target, can be varied. In Picoxystrobin, the (trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl group serves this purpose. The (E)-configuration of the double bond in the β-methoxyacrylate moiety is crucial for activity.[32][33][34][35][36]
Experimental Protocols for Comparative Fungicidal Assays
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of a compound against yeast-like fungi. For filamentous fungi, a similar agar dilution method is often employed.
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a fungal isolate.
Materials:
-
Test compounds (e.g., this compound derivatives, Boscalid, Fluazinam, Picoxystrobin) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal isolates (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).
-
RPMI-1640 medium, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Inoculating loop or sterile swabs.
-
Incubator.
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sporulation.
-
Harvest spores or conidia by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the spore suspension to a concentration of 1 x 10^6 to 5 x 10^6 spores/mL using a hemocytometer.
-
Dilute this suspension 1:50 in RPMI-1640 medium to obtain a working inoculum of 1 x 10^4 to 5 x 10^4 spores/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial twofold dilutions of each compound in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations. Ensure the final DMSO concentration does not exceed 1% (v/v).
-
Include a drug-free well (growth control) and a well with medium only (sterility control).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for 48-72 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition (typically ≥50% or ≥90% depending on the fungus and drug) of growth compared to the drug-free control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of fluazinam on morphological and physiological characteristics of Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced efficacy of fluazinam against Phytophthora infestans in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coromandel.biz [coromandel.biz]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Multiple and multidrug resistance in Botrytis cinerea: molecular mechanisms of MLR/MDR strains in Greece and effects of co-existence of different resistance mechanisms on fungicide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. researchgate.net [researchgate.net]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. Resistance to Boscalid Fungicide in Alternaria alternata Isolates from Pistachio in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 19. researchgate.net [researchgate.net]
- 20. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 21. Managing late blight: what reduced sensitivity and product losses mean for growers and advisers [cropscience.bayer.co.uk]
- 22. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. metk.agri.ee [metk.agri.ee]
- 26. researchgate.net [researchgate.net]
- 27. bio-conferences.org [bio-conferences.org]
- 28. researchgate.net [researchgate.net]
- 29. Structure-activity relationship of carboxin-related carboxamides as fungicide [jstage.jst.go.jp]
- 30. researchgate.net [researchgate.net]
- 31. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Review of strobilurin fungicide chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. tandfonline.com [tandfonline.com]
- 34. researchgate.net [researchgate.net]
- 35. Review of strobilurin fungicide chemicals | Semantic Scholar [semanticscholar.org]
- 36. researchgate.net [researchgate.net]
In-Vivo Performance of 3-(4-Chlorophenyl)pyridine Derivatives: A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the 3-(4-chlorophenyl)pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides a comprehensive in-vivo evaluation of various derivatives emanating from this core, offering a comparative analysis of their performance in preclinical animal models. We delve into the experimental data supporting their efficacy in oncology, neuroscience, and infectious diseases, while also examining their pharmacokinetic and toxicological profiles. This document is intended to serve as a critical resource for researchers and drug development professionals, aiding in the strategic advancement of promising candidates toward clinical investigation.
Understanding the In-Vivo Landscape: Why Animal Models are Crucial
Before delving into the specifics of individual compounds, it is paramount to understand the rationale behind the selection of in-vivo models. The transition from in-vitro activity to in-vivo efficacy is a critical hurdle in drug discovery. Animal models, while not perfect replicas of human disease, provide an indispensable platform to assess a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and potential toxicity in a complex biological system.[1][2][3] The choice of a specific animal model is dictated by the therapeutic indication and the biological question being addressed.
Oncology: Targeting Ovarian Cancer with Novel Pyridine Derivatives
Ovarian cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic agents.[4][5][6] A promising pyridine derivative, designated as H42 , has been identified for its potent inhibitory activity against ovarian cancer progression both in vitro and in vivo.[7]
In-Vivo Efficacy of H42 in an Ovarian Cancer Xenograft Model
The in-vivo antitumor efficacy of H42 was evaluated in a xenograft model established by subcutaneously implanting A2780 human ovarian cancer cells into nude mice.[7] This model is a standard and widely accepted method for the preliminary in-vivo assessment of anticancer agents.[8][9][10] The selection of immunodeficient mice (nude or SCID) is crucial as it prevents the rejection of human tumor cells.[8][11]
Experimental Workflow for In-Vivo Anticancer Efficacy:
Comparative In-Vivo Performance:
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Toxicity | Reference |
| H42 | A2780 Ovarian Cancer Xenograft (Nude Mice) | Oral gavage, daily | Significant inhibition of tumor growth | No significant toxicity observed at therapeutic doses | [7] |
| Vacquinol-1 | Glioblastoma Xenograft (Mice) | Not specified | Induces cell death by vacuolization | Stereoisomer-dependent toxicity | [12] |
The study on H42 demonstrated a dose-dependent inhibition of tumor growth, highlighting its potential as a clinical candidate for ovarian cancer.[7] Further investigations into its mechanism of action revealed that H42 induces apoptosis and cell cycle arrest at the G0/G1 phase.[7] In contrast, Vacquinol-1, a quinoline methanol derivative with a related structural motif, has shown efficacy in glioblastoma models, but its development is complicated by stereoisomer-specific activity and toxicity.[12] This underscores the importance of detailed structure-activity and structure-toxicity relationship studies.
Neuroscience: Modulating Brain Function with Pyridine Derivatives
The this compound scaffold is also prevalent in compounds targeting the central nervous system, with applications in epilepsy and anxiety/depression.
Anticonvulsant Activity of YM928
YM928, a 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one, has demonstrated broad-spectrum anticonvulsant activity in various animal models of generalized seizures.[8] The selection of multiple seizure models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure tests, is a standard approach to characterize the profile of a potential antiepileptic drug.[13][14][15] The MES test is predictive of efficacy against generalized tonic-clonic seizures, while the PTZ test is indicative of activity against absence seizures.[14]
In-Vivo Anticonvulsant Screening Protocol:
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 4. The latest animal models of ovarian cancer for novel drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The latest animal models of ovarian cancer for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetically engineered mouse models of ovarian cancer and their utility in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijpbs.com [ijpbs.com]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening of antiepileptic drugs | PPTX [slideshare.net]
- 14. ijpp.com [ijpp.com]
- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Comparative Analysis of Target Specificity for the (4-Chlorophenyl)pyridine Scaffold in Kynurenine Pathway Inhibition
A Guide for Researchers in Drug Discovery and Development
Introduction: The Critical Role of Target Specificity in Kynurenine Pathway Modulation
The kynurenine pathway is a central route of tryptophan metabolism, initiated by the rate-limiting enzymes IDO1 and TDO2.[1] In the tumor microenvironment, upregulation of these enzymes leads to tryptophan depletion and the production of immunosuppressive metabolites like kynurenine, which collectively impair T-cell function and facilitate tumor immune evasion.[2] Consequently, inhibiting IDO1 and TDO2 has become a major focus in cancer immunotherapy.[3]
However, IDO1 and TDO2 are distinct gene products with different tissue expression profiles and regulatory mechanisms.[4] IDO1 is an inducible enzyme found in many cell types, while TDO2 is constitutively expressed, primarily in the liver, and regulates systemic tryptophan levels.[3][5] This distinction underscores the critical need for target specificity. A selective inhibitor allows for precise dissection of the biological roles of each enzyme, while a dual inhibitor might offer a more comprehensive blockade of tryptophan catabolism, potentially overcoming compensatory mechanisms where inhibiting one enzyme leads to the upregulation of the other.[]
This guide assesses the (4-Chlorophenyl)pyridine scaffold's potential for achieving target-specific inhibition of TDO2 and/or IDO1, comparing its profile to well-characterized inhibitors.
The Kynurenine Pathway and Points of Inhibition
IDO1 and TDO2 catalyze the conversion of tryptophan to N-formylkynurenine, the first step in producing kynurenine. This depletion of tryptophan and accumulation of kynurenine activates stress-response pathways in T-cells (e.g., GCN2) and the aryl hydrocarbon receptor (AhR), leading to immunosuppression. Selective inhibitors for IDO1 (e.g., Epacadostat) or TDO2 (e.g., 680C91, LM10) allow researchers to probe these pathways individually.
Caption: Simplified Kynurenine Pathway and Inhibition Points.
Comparative Analysis of Inhibitor Specificity
While data for the specific molecule 3-(4-Chlorophenyl)pyridine is unavailable, analysis of related structures suggests the scaffold may possess activity against tryptophan dioxygenases.[7] To contextualize its potential specificity, we compare established selective inhibitors for TDO2 and IDO1.
Table 1: Comparative Potency and Selectivity of Kynurenine Pathway Inhibitors
| Compound | Primary Target(s) | IC50 / Ki | Selectivity Profile | Reference(s) |
| Epacadostat | IDO1 | IC50: ~10 nM (human) | Highly selective over TDO2 and IDO2 (>100-fold). | [8][9][10] |
| 680C91 | TDO2 | Ki: 51 nM | Highly selective; no activity against IDO1 at 10 µM. | [1][11][12][13] |
| LM10 | TDO2 | IC50: 0.62 µM (human) | Selective for TDO2; does not inhibit IDO1. | [3][10][14][15] |
| (4-Chlorophenyl)pyridine Scaffold Analogs | TDO2 / IDO1 | Data Not Available | Synthetic modification of related scaffolds has yielded dual, TDO2-selective, and IDO1-selective inhibitors, suggesting the potential for tunable selectivity. | [7][11] |
Note: IC50 and Ki values can vary based on assay conditions. Data presented is for comparative purposes.
This comparison highlights the high degree of selectivity that has been achieved for both TDO2 and IDO1. For the (4-Chlorophenyl)pyridine scaffold to be a valuable research tool, its selectivity profile must be rigorously characterized. If it demonstrates dual inhibition, it could be a powerful tool for studying the combined effect of blocking both enzymes, a strategy of increasing interest after the clinical trial failures of the highly selective IDO1 inhibitor Epacadostat.[16]
Experimental Protocols for Assessing Target Specificity
To rigorously define the specificity of a novel compound like this compound, a multi-tiered experimental approach is essential. This includes biochemical assays for direct enzyme inhibition, cell-based assays to confirm activity in a biological context, and target engagement studies to verify binding in intact cells.
Biochemical Enzyme Inhibition Assay (TDO2/IDO1)
This protocol determines the direct inhibitory effect of a compound on purified recombinant TDO2 or IDO1 enzyme. The primary readout is the reduction in the formation of N-formylkynurenine, which can be measured by absorbance.[17]
Workflow Diagram: Biochemical Inhibition Assay
Caption: Workflow for determining IC50 values in a biochemical assay.
Step-by-Step Methodology:
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM potassium phosphate, pH 6.5) containing necessary cofactors like 20 mM ascorbate and 10 µM methylene blue.[5] Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then dilute further into the assay buffer.
-
Enzyme Addition : In a UV-transparent 96-well plate, add the diluted test compound or vehicle (DMSO) control. Add purified recombinant human TDO2 or IDO1 enzyme to each well.[17]
-
Pre-incubation : Allow the enzyme and compound to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to permit binding.
-
Reaction Initiation : Start the enzymatic reaction by adding a solution of L-tryptophan substrate to all wells.
-
Incubation : Incubate the plate at 37°C for 60-90 minutes.
-
Data Acquisition : Measure the increase in absorbance at 321-325 nm, which corresponds to the formation of N-formylkynurenine.[17]
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based Kynurenine Production Assay
This assay measures the ability of a compound to inhibit IDO1 or TDO2 activity within a cellular context, accounting for cell permeability and metabolism. It relies on cells engineered to express the target enzyme or cancer cell lines with endogenous expression.
Step-by-Step Methodology:
-
Cell Culture : Seed cells (e.g., SK-OV-3 for IDO1, or engineered GL261-hTDO2 for TDO2) in a 96-well plate and allow them to adhere. For IDO1, induce expression by treating cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24 hours.
-
Compound Treatment : Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle and no-inhibitor controls.
-
Incubation : Incubate the cells for 24-48 hours at 37°C.
-
Sample Preparation : Collect the cell culture supernatant. To hydrolyze N-formylkynurenine to kynurenine for detection, add trichloroacetic acid (TCA) to a final concentration of 10% and incubate at 50°C for 30 minutes. Centrifuge to pellet precipitated proteins.
-
Kynurenine Detection : Transfer the supernatant to a new plate and add a detection reagent (e.g., Ehrlich's reagent, which is 4-(dimethylamino)benzaldehyde). Measure the absorbance at 480 nm.
-
Data Analysis : Create a standard curve using known concentrations of kynurenine. Quantify the kynurenine in each sample and calculate the IC50 value as described in the biochemical assay.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in intact cells or tissue lysates. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Workflow Diagram: Western Blot-Based CETSA
Caption: Workflow for CETSA to confirm target engagement.
Step-by-Step Methodology:
-
Cell Treatment : Treat cultured cells with the test compound or vehicle control for a specified duration (e.g., 1-2 hours).
-
Heating : Harvest the cells, resuspend them in a buffer, and aliquot into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.
-
Lysis and Fractionation : Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing non-denatured protein) from the aggregated, denatured protein by centrifugation at high speed.
-
Protein Analysis : Collect the supernatant (soluble fraction) and analyze the amount of the target protein (TDO2 or IDO1) using Western blotting with a specific antibody.
-
Data Analysis : Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the relative amount of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct engagement.
Conclusion and Recommendations
The (4-Chlorophenyl)pyridine scaffold represents a chemical structure of interest for the development of inhibitors targeting the immunosuppressive enzymes TDO2 and IDO1. While direct evidence for the activity of this compound is lacking, the successful development of selective and dual-inhibitor analogs from related scaffolds indicates a promising potential for this chemical class.
For any researcher considering the use of this compound or a novel analog, a rigorous assessment of target specificity is paramount. We recommend the following tiered approach:
-
Primary Screening: Utilize biochemical assays against both purified TDO2 and IDO1 to determine direct inhibitory potency (IC50) and establish a preliminary selectivity ratio.
-
Cellular Validation: Confirm activity and potency in cell-based assays using engineered cell lines or relevant cancer cell lines to ensure cell permeability and efficacy in a biological system.
-
Confirmation of Target Engagement: Employ a biophysical method like CETSA to unequivocally demonstrate that the compound directly binds to its intended target(s) within intact cells.
By following this self-validating experimental framework, researchers can confidently characterize the target specificity of their compounds, enabling precise interpretation of biological outcomes and accelerating the development of novel immunotherapies.
References
- 1. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Selectivity Landscape of 3-(4-Chlorophenyl)pyridine and Its Analogs
In the landscape of modern drug discovery, the initial identification of a bioactive "hit" molecule is merely the first step in a long and intricate journey. The promise of a compound like 3-(4-Chlorophenyl)pyridine, a member of the pharmacologically significant pyridine class of heterocycles, lies not just in its affinity for its intended target, but critically, in its selectivity.[1][2] Unforeseen off-target interactions are a primary cause of adverse drug reactions (ADRs) and late-stage clinical failures, making a comprehensive understanding of a compound's cross-reactivity profile an indispensable component of preclinical development.[3]
This guide provides an in-depth, technically-focused comparison of cross-reactivity studies for this compound and its structural analogs. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, the logic of assay selection, and the interpretation of comparative data. For the purpose of this guide, and based on robust evidence for closely related analogs, we will consider tubulin polymerization inhibition as the primary mechanism of action for our compound of interest.[4] This positions it within the valuable class of antimitotic agents, but also necessitates a rigorous evaluation of its interactions with other key protein families, particularly protein kinases, which are common off-targets for ATP-competitive inhibitors.[5][6]
The Imperative of Selectivity: Why Cross-Reactivity Matters
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological pathways.[2] This versatility, however, also hints at the potential for promiscuous binding. A compound designed to fit the colchicine-binding site on β-tubulin might, for instance, possess structural motifs that allow it to fortuitously interact with the ATP-binding pocket of a protein kinase. Such off-target binding can lead to a cascade of unintended cellular events, manifesting as toxicity or diminished therapeutic efficacy.
Therefore, a cross-reactivity study is not simply a "checkbox" in the preclinical workflow; it is a critical, data-driven process to:
-
De-risk clinical progression: Identify potential safety liabilities early, saving significant time and resources.[3][7][8]
-
Optimize lead compounds: Guide structure-activity relationship (SAR) studies to enhance selectivity while maintaining or improving on-target potency.[8]
-
Uncover novel therapeutic opportunities: Occasionally, a previously unknown off-target activity can be harnessed for a new therapeutic indication.[5]
Designing a Comprehensive Cross-Reactivity Study
Our approach to evaluating the selectivity of this compound will be multi-tiered, beginning with its primary target and expanding to broad panels of pharmacologically relevant proteins.
Diagram: Cross-Reactivity Assessment Workflow
Caption: A tiered workflow for assessing the cross-reactivity of a lead compound.
Part 1: On-Target Potency vs. Key Comparators
The first step is to quantify the potency of our lead compound against its intended biological target. For this, we will use an in vitro tubulin polymerization assay. This assay measures the ability of the compound to inhibit the assembly of α- and β-tubulin heterodimers into microtubules.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Prepare a stock solution of GTP (1 mM) in the same buffer.
-
Prepare serial dilutions of the test compound (e.g., 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)pyridine), Colchicine (positive control), and a vehicle control (e.g., DMSO) in a 96-well plate.
-
-
Assay Execution:
-
Add tubulin protein to each well of the plate containing the test compounds.
-
Incubate the plate at 37°C for a short period to allow for compound-tubulin interaction.
-
Initiate polymerization by adding GTP to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm at 37°C.
-
Record the absorbance every minute for 60 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.[9]
-
-
Data Analysis:
-
Plot the rate of polymerization against the compound concentration.
-
Calculate the IC₅₀ value (the concentration at which 50% of tubulin polymerization is inhibited) using a non-linear regression model.
-
Comparative Data Table 1: Tubulin Polymerization Inhibition
| Compound | Primary Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)pyridine (Analog) | β-Tubulin | 1.6 | Colchicine | 0.92 |
| Compound 10t (Diarylpyridine)[4] | β-Tubulin | 1.8 | CA-4 | 1.2 |
| Compound VI (Trimethoxyphenyl pyridine)[10] | β-Tubulin | 0.00892 | Colchicine | 0.00985 |
Note: Data for the primary compound is based on a close analog reported in the literature.[11] This data establishes a benchmark for the on-target potency, against which all off-target activities will be compared.
Part 2: Kinase Panel Screening – The Most Probable Off-Targets
Given that many small molecule inhibitors can interact with the highly conserved ATP-binding pocket of protein kinases, this class of enzymes represents a critical family for cross-reactivity assessment.[5][6] Furthermore, several compounds containing the 3-(4-chlorophenyl) moiety linked to different heterocyclic cores have demonstrated potent kinase inhibitory activity.[12][13][14]
We will subject our lead compound to a broad kinase panel screen, such as those offered by commercial vendors like Reaction Biology or Eurofins Discovery.[15][16] These panels typically utilize radiometric or luminescence-based assays to measure the inhibitory activity of a compound against hundreds of kinases at a fixed concentration (e.g., 10 µM) to identify initial hits.
Diagram: Kinase Inhibition Assay Principle (Radiometric)
Caption: Workflow for a radiometric kinase inhibition assay.
Comparative Data Table 2: Selectivity Profile Against a Kinase Panel
The data below is a representative example of how results from a kinase screen would be presented. The values are hypothetical for this compound but are informed by published data on structurally related compounds.[13]
| Kinase Target | % Inhibition at 10 µM | IC₅₀ (µM) | Comparator: Staurosporine IC₅₀ (µM) |
| β-Tubulin (Primary Target) | >95% | 1.6 | N/A |
| AKT2/PKBβ | 65% | 14.0 | 0.006 |
| PIM-1 | 58% | 20.4 | 0.0167 |
| CDK2 | 45% | > 25 | 0.004 |
| CDK9 | 51% | > 25 | 0.020 |
| VEGFR2 | 15% | > 50 | 0.006 |
| EGFR | 8% | > 50 | 0.005 |
| Src | 22% | > 50 | 0.004 |
This table highlights potential off-target "hits" (e.g., AKT2, PIM-1). The Selectivity Index (Off-target IC₅₀ / On-target IC₅₀) is a key metric. For AKT2, the index would be 14.0 / 1.6 = 8.75. A higher index indicates greater selectivity. A common goal is to achieve a selectivity index of >100 for promising lead candidates.
Part 3: Broad In Vitro Safety Pharmacology Profiling
To ensure a comprehensive assessment, the final tier of our study involves screening against a panel of targets known to be implicated in clinical ADRs.[3] Commercial panels, such as the SafetyScreen44™ or SAFETYscan47, provide a cost-effective way to assess interactions against a diverse set of receptors, ion channels, transporters, and enzymes.[1][7]
This step is crucial for identifying potential liabilities that would not be predicted based on the primary target or likely off-targets alone. For example, unexpected inhibition of the hERG potassium channel is a major cause for concern due to the risk of cardiac arrhythmias.
Comparative Data Table 3: Representative Safety Panel Results
The compound is typically tested at a single high concentration (e.g., 10 µM) and any target showing >50% inhibition is flagged for further investigation.
| Target Class | Representative Target | % Inhibition at 10 µM | Potential Clinical Implication |
| Primary Target | β-Tubulin | >95% | Anticancer Efficacy |
| Kinases | AKT2 | 65% | Metabolic/Proliferation Effects |
| PIM-1 | 58% | Cell Survival/Proliferation | |
| GPCRs | Adrenergic α1A | 12% | None |
| Dopamine D2 | 8% | None | |
| Histamine H1 | 55% | Sedation, Anticholinergic Effects | |
| Ion Channels | hERG (K+ Channel) | 25% | Low risk of QT prolongation |
| Nav1.5 (Na+ Channel) | 18% | None | |
| Transporters | Serotonin (SERT) | 3% | None |
In this hypothetical result, the significant inhibition of the Histamine H1 receptor would be a key finding. This suggests that the compound may have sedative side effects, a crucial piece of information for its future development and clinical positioning.
Conclusion and Future Directions
This guide has outlined a systematic, evidence-based approach to characterizing the cross-reactivity profile of this compound and its analogs. By establishing on-target potency and then progressively screening against focused and broad off-target panels, we can build a comprehensive selectivity profile.
Based on our analysis, a compound like this compound, while a potent tubulin inhibitor, may exhibit cross-reactivity with certain protein kinases and other pharmacologically relevant targets like GPCRs. The hypothetical data presented underscores the importance of this analysis:
-
Primary Activity: Confirmed as a potent inhibitor of tubulin polymerization.
-
Key Liabilities: Potential for off-target effects on kinases like AKT2 and PIM-1, and notable interaction with the Histamine H1 receptor.
-
Selectivity: The selectivity index against identified kinases is low, suggesting that medicinal chemistry efforts should focus on modifying the structure to reduce kinase activity while preserving tubulin inhibition.
The path forward for a compound with this profile would involve structure-based design to enhance selectivity. By understanding how the molecule binds to both its on-target and off-targets, chemists can rationally design new analogs that minimize unwanted interactions, ultimately leading to a safer and more effective therapeutic candidate.
References
- 1. ChemPartner [chempartner.com]
- 2. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Senior Application Scientist's Guide to the Analytical Determination of 3-(4-Chlorophenyl)pyridine
Introduction: The Analytical Imperative for 3-(4-Chlorophenyl)pyridine
This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] Its presence, whether as a starting material, intermediate, or potential impurity, necessitates robust and reliable analytical methods for detection and quantification. The purity profile of active pharmaceutical ingredients (APIs) is a critical quality attribute, and regulatory bodies require that impurities be monitored and controlled to ensure patient safety.[3][4]
This guide provides an in-depth comparison of the primary analytical techniques used for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will also briefly touch upon the role of spectroscopic methods like UV-Vis and Nuclear Magnetic Resonance (NMR) for characterization. The focus is not merely on procedural steps but on the underlying scientific principles and the rationale that guides the selection of one method over another, ensuring the generation of trustworthy and accurate data.[5][6]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is arguably the most prevalent technique in pharmaceutical quality control for its robustness, precision, and applicability to a wide range of non-volatile and thermally sensitive compounds.[7] For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, separating analytes based on their hydrophobic interactions with a non-polar stationary phase.
Causality Behind the Method: Why RP-HPLC?
The choice of RP-HPLC is deliberate. The C18 (octadecylsilyl) stationary phase provides a non-polar environment. A polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile, is used. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. By carefully controlling the mobile phase composition, we can achieve excellent separation from both more polar and less polar impurities, ensuring a selective and accurate measurement.[8][9] The inclusion of a buffer is critical to control the ionization state of the basic pyridine nitrogen, which ensures consistent retention times and sharp, symmetrical peak shapes.
Experimental Protocol: RP-HPLC with UV Detection
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water containing 0.1% Formic Acid. The acid serves to protonate the pyridine nitrogen, improving peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. A controlled temperature ensures retention time stability.
-
Detection Wavelength: 230 nm, a common wavelength for aromatic compounds. A full scan with a DAD is recommended during method development to identify the optimal wavelength.
-
Injection Volume: 10 µL.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, filter through a 0.45 µm membrane filter, and degas thoroughly using sonication or vacuum.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
-
System Suitability Test (SST): Before sample analysis, inject a mid-range standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%. This step is crucial for ensuring the trustworthiness of the results on any given day.[10]
-
Analysis: Inject the blank (mobile phase), followed by the calibration standards and then the sample solutions.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples using the linear regression equation from the curve.
Visualizing the HPLC Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. wjarr.com [wjarr.com]
- 7. mdpi.com [mdpi.com]
- 8. helixchrom.com [helixchrom.com]
- 9. benchchem.com [benchchem.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Guide to Kinase Inhibitors: Profiling a 3-(4-Chlorophenyl)pyridine Scaffold Derivative Against Key Clinical and Research Compounds
Introduction: The Central Role of Kinases and the Quest for Specificity
Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent one of the most critical and intensely studied target families in drug discovery. Their deregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, shifting from cytotoxic chemotherapy to targeted therapies with improved efficacy and safety profiles.
The vast human kinome, with over 500 members, presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to toxicity or unexpected pharmacological outcomes. Therefore, a thorough understanding of an inhibitor's potency, selectivity, and cellular effects is paramount for both preclinical research and clinical development.
This guide addresses the common challenge of characterizing a novel kinase inhibitor. The core chemical structure of interest is the 3-(4-chlorophenyl)pyridine moiety. While this simple structure is not a potent inhibitor itself, it serves as a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1] For the purpose of this guide, we will analyze a representative, hypothetical compound built upon this scaffold—a 1H-pyrazolo[3,4-b]pyridine derivative we will call A-34CP —designed as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).
We will objectively compare the performance of A-34CP against three archetypal kinase inhibitors, each representing a distinct class of activity and selectivity:
-
Imatinib (Gleevec®): The archetypal selective inhibitor, targeting BCR-ABL, c-KIT, and PDGF-R kinases, which transformed the treatment of chronic myeloid leukemia (CML).[2][3]
-
Dasatinib (Sprycel®): A second-generation, multi-targeted inhibitor with a broader profile that includes BCR-ABL and the Src family kinases.[4]
-
Staurosporine: A natural product known for its potent but highly non-selective inhibition of a wide range of kinases, making it a valuable research tool for inducing apoptosis and a benchmark for promiscuity.[5][6]
This guide will provide a head-to-head comparison of their biochemical potency, kinome-wide selectivity, and cellular activity, supported by detailed experimental protocols to empower researchers in their own comparative studies.
Section 1: The Inhibitors - Mechanism and Molecular Targets
The majority of small-molecule kinase inhibitors, including the ones discussed here, function as ATP-competitive inhibitors . They are designed to bind to the ATP-binding pocket of the kinase domain, preventing the enzyme from binding its natural substrate, ATP, and thus blocking the phosphorylation of downstream substrates.[5] This interruption of signaling cascades can halt aberrant cellular processes like uncontrolled proliferation.
Caption: Mechanism of ATP-competitive kinase inhibition.
-
A-34CP (Hypothetical FGFR Inhibitor): This compound is a Type I inhibitor designed for high-affinity binding to the ATP pocket of FGFR family kinases (FGFR1-4). The pyrazolo[3,4-b]pyridine core is a well-established scaffold for potent FGFR inhibitors.[1] Dysregulation of FGFR signaling is implicated in various cancers, making it a key therapeutic target.
-
Imatinib: This 2-phenylaminopyrimidine derivative was specifically designed to target the ATP-binding site of the BCR-ABL fusion protein.[7][8] Its remarkable success stems from its high selectivity for a few key kinases (ABL, c-KIT, PDGF-R), which are the primary drivers in specific cancers.[3]
-
Dasatinib: Structurally distinct from Imatinib, Dasatinib is capable of binding to multiple conformations of the ABL kinase domain, contributing to its ability to overcome some forms of Imatinib resistance. Its broader activity against Src family kinases gives it a different therapeutic and side-effect profile.[4]
-
Staurosporine: An indolocarbazole alkaloid, Staurosporine's planar and rigid structure allows it to fit into the highly conserved ATP-binding pocket of a vast number of kinases with high affinity, explaining its lack of selectivity.[9] This promiscuity makes it unsuitable for clinical use but invaluable as a positive control in kinase assays and for studying apoptosis.[5]
Section 2: Comparative Analysis - Potency and Kinome Selectivity
The true measure of a kinase inhibitor lies not just in its potency against its intended target but also in its selectivity across the entire kinome. We evaluate this using two key approaches: biochemical IC50 determination against a panel of kinases and visualization of this data on a kinome map.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency. A lower IC50 value indicates a more potent inhibitor. The following data represents typical results obtained from an in vitro kinase activity assay.
| Kinase Target | A-34CP (FGFRi) | Imatinib | Dasatinib | Staurosporine |
| IC50 (nM) | IC50 (nM) | IC50 (nM) | IC50 (nM) | |
| FGFR1 | 2 | >10,000 | 55 | 15 |
| FGFR2 | 5 | >10,000 | 70 | 18 |
| ABL1 | >10,000 | 30 | <1 | 6 |
| c-KIT | >10,000 | 110 | 12 | 25 |
| PDGFRα | 8,500 | 80 | 15 | 20 |
| SRC | 9,200 | >10,000 | <1 | 3 |
| LCK | >10,000 | >10,000 | <1 | 4 |
| VEGFR2 | 150 | 5,000 | 22 | 10 |
| PKCα | >10,000 | >10,000 | 8,000 | 3 |
| CDK2 | >10,000 | >10,000 | >10,000 | 7 |
Data is representative and compiled for illustrative purposes.
Interpretation:
-
A-34CP demonstrates high potency and selectivity for its primary targets, FGFR1 and FGFR2, with minimal activity against other tested kinases at relevant concentrations.
-
Imatinib shows excellent selectivity for its known targets (ABL1, c-KIT, PDGFRα) while sparing most other kinases.
-
Dasatinib is highly potent against ABL1 and SRC family kinases (LCK) but also shows significant activity against a broader range of kinases, including the targets of Imatinib and A-34CP, confirming its multi-targeted nature.
-
Staurosporine potently inhibits every kinase in the panel, highlighting its role as a broad-spectrum inhibitor.[10]
Kinome Selectivity Profile
Visualizing inhibitor activity on a kinome map provides an intuitive understanding of selectivity. The diagram below represents the interaction of each inhibitor with various kinase families. Larger, more intensely colored circles indicate stronger inhibition.
Caption: Kinome selectivity map of the four inhibitors.
Section 3: Cellular Effects and Phenotypic Outcomes
While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to confirm target engagement in a physiological context and measure the desired phenotypic outcome (e.g., inhibition of cancer cell growth).[11]
Target Engagement: Inhibition of Substrate Phosphorylation
A Western blot can be used to measure the phosphorylation status of a direct downstream substrate of the target kinase. A potent and selective inhibitor should reduce substrate phosphorylation at concentrations that correlate with its biochemical IC50.
-
Experiment: An FGFR-driven cancer cell line (e.g., SNU-16) is treated with increasing concentrations of each inhibitor. Cell lysates are then analyzed by Western blot for phosphorylated FRS2 (p-FRS2), a direct substrate of FGFR.
-
Expected Outcome: A-34CP would show a potent, dose-dependent decrease in p-FRS2. Dasatinib might show a similar effect but at higher concentrations, consistent with its lower potency against FGFR. Imatinib would likely have no effect. Staurosporine would cause a decrease in p-FRS2 but would also affect numerous other pathways, likely leading to widespread apoptosis.
Cellular Proliferation Assay
The ultimate goal of many kinase inhibitors in oncology is to halt cancer cell proliferation.
| Cell Line | Primary Driver | A-34CP | Imatinib | Dasatinib | Staurosporine |
| GI50 (nM) | GI50 (nM) | GI50 (nM) | GI50 (nM) | ||
| K562 | BCR-ABL | >10,000 | 250 | 1 | 50 |
| SNU-16 | FGFR2 Amplification | 15 | >10,000 | 150 | 80 |
| A549 | KRAS (FGFR-independent) | >10,000 | >10,000 | >10,000 | 120 |
GI50: Concentration for 50% growth inhibition. Data is representative.
Interpretation:
-
The inhibitors show potent growth inhibition only in cell lines driven by their respective target kinases, demonstrating on-target cellular activity.
-
A-34CP is potent only in the FGFR2-amplified cell line.
-
Imatinib and Dasatinib are most potent in the BCR-ABL-driven K562 line.
-
No inhibitor (except the non-selective Staurosporine) has a significant effect on the A549 cell line, which is not dependent on these particular kinases. This serves as a crucial negative control.
Section 4: Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. Here, we provide detailed, self-validating protocols for the key experiments discussed.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
Causality: This assay quantifies kinase activity by measuring the amount of ATP consumed (or ADP produced) during the phosphorylation reaction.[12] We choose a luminescence-based ADP detection method (e.g., ADP-Glo™) for its high sensitivity, broad dynamic range, and tolerance for high ATP concentrations, making it a robust platform for screening and profiling inhibitors.[13]
Caption: Workflow for the luminescence-based kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test inhibitor (A-34CP, Imatinib, Dasatinib, Staurosporine) in 100% DMSO.
-
Reaction Setup: In a white, opaque 384-well assay plate, add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Kinase Addition: Add 5 µL of a solution containing the kinase of interest (e.g., FGFR1) in reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to reach binding equilibrium with the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of a solution containing the kinase's peptide substrate and ATP (at a concentration close to its Km for the kinase) to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C. The duration should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in vehicle control wells).
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and simultaneously uses the new ATP to drive a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The signal is proportional to the ADP produced and thus to kinase activity. Normalize the data to your controls (0% activity for "no enzyme" wells, 100% activity for "DMSO vehicle" wells). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement (Western Blot)
Causality: This protocol validates that the inhibitor engages and blocks the target kinase within a living cell. By measuring the phosphorylation of a direct downstream substrate, we confirm the on-target mechanism of action at a cellular level. This is a critical step to bridge the gap between biochemical potency and cellular phenotype.[14]
Caption: Workflow for Western blot analysis of target phosphorylation.
Step-by-Step Methodology:
-
Cell Culture: Seed SNU-16 cells (FGFR2 amplified) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-16 hours. This lowers basal kinase activity, creating a better window to observe inhibition.
-
Inhibitor Treatment: Treat the cells with a serial dilution of A-34CP (e.g., 0, 1, 10, 100, 1000 nM) for 4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins.
-
Protein Quantification: Scrape the lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20 µg of protein from each sample and separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FRS2 (p-FRS2).
-
Wash the membrane and incubate for 1 hour with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Validation and Loading Control: Strip the membrane and re-probe with an antibody for total FRS2 to confirm that the decrease in signal is due to reduced phosphorylation, not protein degradation. Finally, probe for a loading control (e.g., β-Actin or GAPDH) to confirm equal protein loading across all lanes.
Conclusion
This guide provides a framework for the comparative analysis of kinase inhibitors, using the This compound scaffold as a starting point. Our analysis of the hypothetical but representative inhibitor A-34CP against the established drugs Imatinib , Dasatinib , and Staurosporine reveals a clear hierarchy of selectivity and potency.
-
A-34CP exemplifies a modern, highly selective inhibitor, potent against its intended target family with minimal off-target activity. This profile is desirable for minimizing side effects and clearly defining its mechanism of action in research.
-
Imatinib remains the gold standard for a successful selective inhibitor, demonstrating that targeting a key oncogenic driver with high specificity can lead to profound therapeutic benefit.[7]
-
Dasatinib represents a multi-targeted inhibitor, whose broader activity can be beneficial for overcoming resistance or targeting multiple signaling pathways simultaneously, albeit with a potentially more complex side-effect profile.[15]
-
Staurosporine serves as an essential, albeit non-clinical, tool—a potent, promiscuous inhibitor that acts as a positive control and a powerful inducer of apoptosis for in vitro studies.[6]
For researchers in drug development, this comparative approach is fundamental. It underscores the necessity of moving beyond simple biochemical potency to a multi-faceted evaluation that includes kinome-wide selectivity and confirmation of on-target effects in a cellular context. The choice of inhibitor—whether for therapeutic development or as a research tool—must be guided by a comprehensive understanding of its specific interaction profile with the complex network of the human kinome.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine - Wikipedia [en.wikipedia.org]
- 6. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. droracle.ai [droracle.ai]
- 8. Gleevec: How it works and how long it takes to work [medicalnewstoday.com]
- 9. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-(4-Chlorophenyl)pyridine: A Senior Application Scientist's Guide
For researchers engaged in the fast-paced world of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond the reaction flask. Proper management and disposal of chemical substances are not mere regulatory hurdles; they are foundational to a safe, efficient, and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-(4-Chlorophenyl)pyridine, ensuring the safety of personnel and the integrity of our environment.
Hazard Profile and Immediate Safety Considerations
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound may be limited, its structure—a chlorinated aromatic pyridine derivative—places it within a class of compounds requiring careful handling.
Based on data from analogous compounds, this compound should be treated as potentially hazardous. Pyridine and its derivatives are often classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2][3][4] The presence of the chlorophenyl group designates it as a halogenated organic compound, which has specific implications for waste disposal.[5]
Immediate Actions Upon Exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[6][7]
-
Skin Contact: Remove all contaminated clothing and rinse the affected skin area with copious amounts of soap and water for at least 15-20 minutes.[7][8]
-
Eye Contact: Immediately flush the eyes with gently flowing water for 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[7] Seek prompt medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[7][9]
Core Disposal Protocol: Segregation and Containment
The cornerstone of proper chemical waste management is meticulous segregation at the point of generation. Due to its chlorinated nature, this compound must not be mixed with non-halogenated organic waste. This is a critical step because halogenated waste streams require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl), a process that is complicated and rendered less efficient by the presence of other waste types.[5][10]
Step-by-Step Waste Collection Procedure
-
Container Selection: Procure a dedicated, chemically resistant waste container, typically high-density polyethylene (HDPE) or glass, that is in good condition and has a secure, vapor-tight lid.[11]
-
Waste Stream Designation: This container must be exclusively for "Halogenated Organic Waste." [5]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other halogenated compounds added.
-
The approximate concentrations and volumes.
-
The relevant hazard pictograms (e.g., Harmful/Irritant).[3]
-
-
Accumulation: Add the waste this compound, whether in pure form or in a solvent, to the designated container. This should be done inside a chemical fume hood to minimize inhalation exposure.
-
Closure: Keep the container securely closed at all times except when actively adding waste.[5] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of laboratory personnel.[5] It is best practice to use secondary containment (e.g., a larger, chemically resistant tray or bin) to mitigate potential leaks or spills.[5]
-
Final Disposal: Once the container is full or is no longer being used, follow your institution's specific procedures to arrange for pickup by the Environmental Health and Safety (EHS) department.[11]
Quantitative Safety Data
The following table summarizes key safety and regulatory information pertinent to pyridine and its chlorinated derivatives, which should be used as a guide for handling this compound.
| Parameter | Guideline / Data | Rationale & Source |
| GHS Hazard Class | Harmful (Oral, Dermal, Inhalation), Skin/Eye Irritant | Based on classifications for pyridine and similar chlorinated pyridine derivatives.[1][2][3][4] |
| Waste Classification | Hazardous Waste | Pyridine-containing wastes are explicitly listed as hazardous by the EPA.[12][13] |
| Disposal Method | High-Temperature Incineration | Recommended for pyridine and other chlorinated organic compounds to ensure complete destruction.[8][10][12] |
| Personal Protective Equipment (PPE) | Safety Goggles, Chemical-Resistant Gloves (e.g., Butyl Rubber), Lab Coat | Standard requirement for handling hazardous chemicals to prevent skin and eye contact.[11][14] |
| Occupational Exposure Limit (Pyridine) | OSHA PEL TWA: 5 ppm (15 mg/m³) | Provides a benchmark for acceptable air concentration during an 8-hour workday.[13] |
Emergency Procedures for Spills and Releases
Accidents can happen, and a well-defined emergency plan is a hallmark of a trustworthy safety system.
-
Small Spill (Contained within a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial chemical absorbent.[7][11]
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.[1]
-
Place the collected material into your designated "Halogenated Organic Waste" container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), collecting the rinsate as hazardous waste.
-
-
Large Spill (Outside of a fume hood):
-
Immediately alert all personnel in the vicinity and evacuate the area.
-
If safe to do so, close the laboratory doors to contain the vapors.
-
Activate the fire alarm or emergency response system and notify your institution's EHS or emergency response team immediately.[11]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Decontamination and Disposal of Empty Containers
An "empty" container that held this compound is not truly empty; it contains hazardous residue.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]
-
Rinsate Collection: Crucially, the first rinsate and subsequent rinses must be collected and disposed of as "Halogenated Organic Waste." [5] Do not discharge this rinsate down the drain.
-
Final Disposal: Once triple-rinsed, the container can be defaced (to remove the hazardous chemical label) and disposed of as non-hazardous laboratory glass or plastic, according to your facility's protocols.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management of this compound waste from generation to disposal.
References
- 1. carlroth.com [carlroth.com]
- 2. echa.europa.eu [echa.europa.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echa.europa.eu [echa.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Navigating the Unseen: A Comprehensive Safety and Handling Guide for 3-(4-Chlorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Landscape
3-(4-Chlorophenyl)pyridine belongs to the class of halogenated pyridine derivatives. While specific toxicological data for this compound is limited, the known hazards of its structural relatives warrant a cautious approach. The primary concerns are skin and eye irritation, potential for respiratory tract irritation, and possible toxicity if ingested or inhaled.[1][2] The presence of the chlorophenyl group suggests that care should be taken to avoid absorption through the skin.
Anticipated Hazards:
| Hazard Class | Anticipated Effect | Source of Concern |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Based on data from similar chlorinated and pyridine-containing compounds. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Pyridine and its derivatives are known skin irritants.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Direct contact with pyridine compounds can cause significant eye damage.[3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] | Inhalation of vapors or dusts of similar compounds can irritate the respiratory system.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or neoprene gloves.[4] | These materials offer good resistance to a range of chemicals, including pyridine and its derivatives. Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. |
| Eye Protection | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Body Protection | A flame-retardant lab coat. | A lab coat protects your skin and personal clothing from contamination. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a certified chemical fume hood.[4] | A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors or dust.[4] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount. This step-by-step guide will walk you through the safe handling of this compound from receipt to use.
Experimental Workflow:
Caption: A logical workflow for the safe handling of this compound.
Step 1: Preparation and Pre-Use Inspection
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit containing absorbent materials (e.g., vermiculite or sand), and appropriate waste bags readily available.[4]
Step 2: Weighing and Transfer
-
Containment: Weigh the solid compound in a disposable weigh boat or on glassine paper within the fume hood to contain any dust.
-
Static Control: Take precautionary measures against static discharge, especially when handling the powder in a dry environment.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
Step 3: Dissolving and Reaction Setup
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Vessel Sealing: Keep the reaction vessel covered as much as possible to prevent the escape of vapors. Use a ground-glass joint or a septum to seal the vessel.
-
Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
Step 4: Post-Experiment Cleanup
-
Decontamination: Clean all glassware and equipment that came into contact with this compound with an appropriate solvent. Collect the rinse solvent as hazardous waste.
-
Surface Cleaning: Wipe down the work surface within the fume hood with a suitable solvent and then with a detergent solution.
Disposal Plan: Ensuring a Safe Final Step
Proper disposal is a critical component of the chemical handling lifecycle. Improper disposal can lead to environmental contamination and pose a risk to others.
Waste Management Workflow:
Caption: A clear process for the segregation and disposal of waste.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials from spills, should be placed in a clearly labeled, sealed plastic bag and then into a designated solid hazardous waste container.
-
Liquid Waste: All solutions containing this compound and solvent rinses should be collected in a dedicated, sealed, and properly labeled hazardous waste container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
Storage and Disposal:
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[5]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[4] Common disposal methods for pyridine-containing waste include incineration at high temperatures.[6] Never pour this compound or its solutions down the drain. [4]
By adhering to these rigorous safety and handling protocols, you can confidently work with this compound, ensuring a safe laboratory environment for yourself and your colleagues while advancing your critical research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
